3-Amino-2-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHHXAVXXARHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601093 | |
| Record name | 3-Amino-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186326-66-8 | |
| Record name | 3-Amino-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-2-fluorophenol
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2-fluorophenol (CAS No. 1186326-66-8), a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of amino, hydroxyl, and fluoro groups on the benzene ring imparts unique reactivity and makes it a valuable building block for synthesizing complex molecules. This document details its chemical identity, physicochemical properties, synthetic routes, key applications in drug development, and essential safety and handling protocols. It is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.
Chemical Identity and Structure
This compound is a substituted aromatic compound. The CAS (Chemical Abstracts Service) number is the universally accepted unique identifier for this specific chemical substance.
The structure consists of a phenol ring substituted with an amino group (-NH₂) at position 3 and a fluorine atom (-F) at position 2. This arrangement is crucial for its chemical behavior, influencing the acidity of the hydroxyl group and the nucleophilicity of the amino group.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in synthesis, determining suitable solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | - |
| Melting Point | 126-128 °C | [4] |
| Boiling Point (Predicted) | 230.6 ± 20.0 °C | [4] |
| Density (Predicted) | 1.347 ± 0.06 g/cm³ | [4] |
| Storage Conditions | 2-8°C, protect from light, sealed, dry | [3][4] |
Synthesis and Reactivity
Synthetic Routes
While multiple synthetic pathways exist for aminofluorophenols, a common strategy involves the reduction of a nitrophenol precursor. The synthesis of the related isomer, 2-Amino-3-fluorophenol, provides a validated template for the likely synthesis of this compound, which would proceed via the reduction of 3-fluoro-2-nitrophenol.
A plausible and experimentally supported method involves the catalytic hydrogenation of the corresponding nitrophenol.[5]
Caption: Generalized synthetic pathway via catalytic hydrogenation.
Exemplary Protocol (Adapted from a related isomer synthesis): [5]
-
Dissolution: Dissolve the precursor, 3-fluoro-2-nitrophenol, in a suitable solvent such as ethanol (EtOH) in a reaction flask.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (e.g., 10% Pd/C). Causality: Pd/C is a highly efficient and widely used catalyst for the reduction of nitro groups to amines using hydrogen gas due to its ability to readily adsorb hydrogen and facilitate its reaction with the substrate.
-
Hydrogenation: Evacuate the flask to remove air and place the reaction mixture under a hydrogen (H₂) atmosphere (typically 1 atm, using a balloon).
-
Reaction: Stir the mixture at room temperature for a designated period (e.g., 3 hours), monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the solid Pd/C catalyst.
-
Isolation: Wash the filter pad with additional solvent (EtOH). Combine the filtrate and washings, and concentrate under vacuum to yield the crude product, this compound. Further purification can be performed if necessary.
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups:
-
Amino Group (-NH₂): Acts as a nucleophile and a base. It is the primary site for acylation, alkylation, and diazotization reactions, which are foundational for building more complex molecular scaffolds.
-
Hydroxyl Group (-OH): A weakly acidic group that can be deprotonated to form a phenoxide. It can undergo etherification and esterification reactions. Its acidity and nucleophilicity are modulated by the adjacent electron-withdrawing fluorine atom.
-
Fluoro Group (-F): The fluorine atom is a strong electron-withdrawing group that influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution. Organofluorine compounds are of high interest in medicinal chemistry as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[6]
Applications in Drug Development
This compound is primarily utilized as a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] The presence of the fluorine atom is particularly strategic. The incorporation of fluorine into drug candidates is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[6]
Aminophenol derivatives, in general, are precursors to a wide range of biologically active compounds, including those with potential anti-inflammatory, anti-tumor, and antimicrobial properties.[7][8] This compound's specific substitution pattern makes it valuable for creating complex molecules where precise orientation of functional groups is required for biological activity.[3]
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available in the search results, safe handling practices can be inferred from data on related aminophenol and fluorinated compounds. The following are general but critical guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Avoid generating dust.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[4] Recommended storage temperature is between 2-8°C.[4]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[10][11]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[10][11]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[10][11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]
-
Hazard Classifications (General for Aminophenols): May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation.[9][12]
Conclusion
This compound is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its unique trifunctionalized structure provides a versatile platform for synthetic chemists to develop novel compounds with tailored biological activities. The strategic inclusion of a fluorine atom aligns with modern drug design principles aimed at enhancing metabolic stability and efficacy. Proper understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research and development setting.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound CAS#: 1186326-66-8 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
3-Amino-2-fluorophenol molecular structure and weight
An In-Depth Technical Guide to 3-Amino-2-fluorophenol: Molecular Structure, Properties, and Synthetic Significance
Introduction
This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a trifunctional molecule, featuring hydroxyl, amino, and fluoro groups on a benzene ring, it serves as a highly versatile and valuable building block for the synthesis of complex organic molecules. The strategic placement of these functional groups, particularly the fluorine atom adjacent to the hydroxyl group, imparts unique chemical reactivity and physicochemical properties.
This guide provides a detailed examination of the molecular structure, weight, and key properties of this compound. It is intended for researchers, chemists, and professionals in drug development who utilize fluorinated intermediates to design next-generation pharmaceuticals, agrochemicals, and functional materials. The insights herein are grounded in established chemical principles and data from authoritative sources.
Part 1: Molecular Identity and Structure
A precise understanding of a molecule's identity and structure is fundamental to its application in synthesis. This section details the key identifiers and structural features of this compound.
Chemical Identifiers
For unambiguous identification and consistent reference in global databases and literature, a compound is defined by several key identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1186326-66-8 | [1][2][3] |
| Molecular Formula | C₆H₆FNO | [1][2] |
| SMILES | C1=CC(=C(C(=C1)O)F)N | [4] |
| InChI | InChI=1S/C6H6FNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | [4] |
| InChIKey | XOHHXAVXXARHDY-UHFFFAOYSA-N | [4] |
Molecular Architecture
The structure of this compound consists of a central benzene ring. The substitution pattern is critical to its reactivity:
-
A hydroxyl (-OH) group at position 1, defining the molecule as a phenol.
-
A fluorine (-F) atom at position 2 (ortho to the hydroxyl group).
-
An amino (-NH₂) group at position 3 (meta to the hydroxyl group and ortho to the fluorine).
This specific arrangement influences the electronic properties of the aromatic ring. The electron-withdrawing nature of the fluorine atom modulates the acidity of the phenolic proton and the nucleophilicity of the adjacent amino group, providing a handle for selective chemical transformations.
Structural Visualization
A 2D representation of the molecular structure provides a clear view of the atomic connectivity and functional group placement.
Caption: 2D structure of this compound.
Part 2: Physicochemical and Analytical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and analytical characterization.
Molecular Weight
The molecular weight is a crucial parameter for stoichiometric calculations in chemical reactions.
| Metric | Value | Source |
| Average Molecular Weight | 127.12 g/mol | [1][2] |
| Monoisotopic Mass | 127.04334 Da | [4] |
Expertise & Experience: While the average molecular weight (or molar mass) is used for weighing reagents for a reaction, the monoisotopic mass is essential for high-resolution mass spectrometry (HRMS). HRMS analysis provides an exact mass measurement, which is used to confirm the elemental composition of the molecule and its fragments, thereby validating the successful synthesis of the target compound.
Physical Properties
The bulk physical properties of this compound are summarized below.
| Property | Value | Source |
| Appearance | Pale Beige Solid | [3] |
| Melting Point | 126-128 °C | [1][3] |
| Boiling Point | 230.6 ± 20.0 °C (Predicted) | [3] |
| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| pKa | 8.76 ± 0.10 (Predicted) | [3] |
Recommended Storage Protocol
Trustworthiness: To ensure the long-term integrity and purity of this compound, a self-validating storage protocol is essential. The compound is sensitive to light and potentially air.
Step-by-Step Storage Methodology:
-
Container: Use an amber glass vial or a bottle opaque to UV light.
-
Atmosphere: Before sealing, flush the container with an inert gas (e.g., argon or nitrogen) to displace air and moisture. This minimizes oxidation of the phenol and amino groups.
-
Sealing: Ensure the container is tightly sealed with a high-quality, chemically resistant cap. For long-term storage, sealing the cap with paraffin film provides an additional barrier.
-
Temperature: Store the sealed container in a controlled environment at 2-8°C.[1][3][5] This temperature range slows the rate of potential degradation pathways.
-
Documentation: Label the container clearly with the compound name, CAS number, date received, and storage conditions. Maintain a corresponding log to track usage and inventory.
Part 3: Significance in Drug Development and Synthesis
The true value of this compound lies in its utility as a synthetic intermediate, particularly for creating novel therapeutic agents.
The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry.[6] Fluorine atoms can profoundly and beneficially alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of enzymatic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life in the body.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.
-
Lipophilicity and Permeability: A single fluorine atom can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and reach its site of action.
Synthetic Versatility
This compound is a valuable precursor because its three distinct functional groups can be addressed with high selectivity under different reaction conditions. This allows for the stepwise construction of complex molecular scaffolds. It is particularly useful as an intermediate for pharmaceuticals targeting neurological and inflammatory conditions.[1]
The general class of aminophenols, to which this compound belongs, is a cornerstone in the synthesis of various oncology drugs. Their structure allows for chemical modifications to develop diverse cancer therapeutics with different modes of action.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow where this compound serves as a starting scaffold for building a more complex, drug-like molecule. This represents a common synthetic logic in drug discovery programs.
Caption: Conceptual workflow for elaborating the this compound scaffold.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined molecular structure, characterized by a molecular weight of 127.12 g/mol , is complemented by a unique arrangement of functional groups that makes it a prized intermediate. For scientists in drug discovery and materials science, understanding the properties and synthetic potential of this fluorinated building block is a critical step toward the rational design of novel molecules with enhanced function and performance.
References
- 1. This compound [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound CAS#: 1186326-66-8 [m.chemicalbook.com]
- 4. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 5. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Amino-2-fluorophenol: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the key spectroscopic data for the pharmaceutical intermediate, 3-Amino-2-fluorophenol (C₆H₆FNO; Molecular Weight: 127.12 g/mol [1]). As a critical building block in the synthesis of novel therapeutics, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from analogous compounds.
Introduction to the Spectroscopic Characterization of this compound
This compound is an aromatic compound containing three key functional groups: an amino group (-NH₂), a hydroxyl group (-OH), and a fluorine atom (-F) substituted on a benzene ring. This unique combination of substituents dictates its chemical reactivity and makes spectroscopic analysis a powerful tool for its identification and characterization. The following sections will delve into the predicted and expected spectroscopic data for this molecule, providing a robust framework for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the fluorine atom.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and for the observation of exchangeable protons (e.g., -OH and -NH₂).
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 10.0 | Singlet (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift can be concentration and solvent dependent. It typically appears as a broad singlet. |
| ~6.6 - 7.0 | Multiplet | 3H | Ar-H | The aromatic protons will appear in this region. Their exact chemical shifts and coupling patterns will be complex due to the presence of three different substituents. |
| ~4.5 - 5.5 | Singlet (broad) | 2H | NH₂ | The amino protons are also exchangeable and typically appear as a broad singlet. |
Interpretation: The aromatic region will likely show a complex multiplet due to the coupling between the three aromatic protons and the fluorine atom. The electron-donating amino and hydroxyl groups will shield the aromatic protons, shifting them upfield, while the electronegative fluorine will have a deshielding effect.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the substituents, and the carbon directly attached to the fluorine atom will show a characteristic large one-bond coupling constant (¹JCF).
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each unique carbon.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 160 (d, ¹JCF ≈ 240 Hz) | C-F | The carbon directly bonded to fluorine will be significantly downfield and will appear as a doublet with a large coupling constant. |
| ~140 - 150 | C-OH | The carbon bonded to the hydroxyl group will be downfield due to the electronegativity of oxygen. |
| ~130 - 140 | C-NH₂ | The carbon bonded to the amino group will also be downfield. |
| ~110 - 125 | Ar-C | The remaining aromatic carbons will appear in this region. |
Interpretation: The most diagnostic signal will be the doublet for the carbon attached to fluorine, with its characteristic large coupling constant. The other aromatic carbon signals can be assigned based on established substituent effects on benzene ring chemical shifts.
¹⁹F NMR Spectroscopy
Expertise & Experience: ¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of the fluorine atom. The chemical shift of the fluorine atom is sensitive to the electronic effects of the other substituents on the ring.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters: Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Data Acquisition: Obtain a proton-decoupled ¹⁹F NMR spectrum.
Predicted ¹⁹F NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -110 to -140 | Multiplet | The chemical shift is in the typical range for an aryl fluoride. The multiplicity will arise from coupling to the ortho and meta protons. |
Interpretation: The ¹⁹F NMR spectrum will show a single multiplet, confirming the presence of one fluorine atom in the molecule. The exact chemical shift can provide insights into the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-F, and aromatic C=C bonds.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid sample directly on the ATR crystal and apply pressure.[2][3] Alternatively, the KBr pellet method can be used.[2]
-
Instrument Parameters: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 3300 - 3500 | N-H stretch | Medium |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 1500 - 1600 | Aromatic C=C stretch | Medium to Strong |
| 1200 - 1300 | C-O stretch (phenolic) | Strong |
| 1100 - 1200 | C-N stretch | Medium |
| 1000 - 1100 | C-F stretch | Strong |
Interpretation: The broad O-H stretch is characteristic of a phenolic hydroxyl group involved in hydrogen bonding.[4][5][6] The N-H stretching bands confirm the presence of the primary amino group. The strong absorption due to the C-F stretch is also a key diagnostic feature.
Workflow for FTIR-ATR Analysis
Caption: Workflow for FTIR-ATR analysis of this compound.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[7][8] It is a "hard" ionization technique that often leads to extensive fragmentation, providing valuable structural information.[7][8]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron energy of 70 eV for electron ionization.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
Predicted Mass Spectrum Data:
| m/z | Ion | Rationale |
| 127 | [M]⁺˙ | Molecular ion. |
| 110 | [M - NH₃]⁺˙ | Loss of ammonia from the molecular ion. |
| 99 | [M - CO]⁺˙ | Loss of carbon monoxide from the molecular ion. |
| 98 | [M - CHO]⁺ | Loss of a formyl radical. |
Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 127. The fragmentation pattern will be influenced by the presence of the amino, hydroxyl, and fluoro substituents. The presence of a fluorine atom can be confirmed by accurate mass measurement.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the integrity of their synthetic pathways and the quality of their final products. The predictive nature of this guide, based on established principles and data from analogous compounds, serves as a valuable resource in the absence of a complete, published experimental dataset.
References
- 1. This compound [myskinrecipes.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
Solubility and stability of 3-Amino-2-fluorophenol
An In-depth Technical Guide to the Solubility and Stability of 3-Amino-2-fluorophenol
Abstract
This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound (CAS No: 1186326-66-8), a key intermediate in the pharmaceutical and agrochemical industries[1]. Drawing from data on its structural analogs and fundamental chemical principles, this document elucidates its physicochemical properties, with a particular focus on how its amphoteric nature governs its behavior. The guide details its pH-dependent solubility, offering a predictive assessment and a robust experimental protocol for its empirical determination. Furthermore, it explores the compound's stability profile, identifying oxidation as the primary degradation pathway and examining the influence of pH, light, and temperature. Detailed methodologies for conducting forced degradation studies are provided to empower researchers in developing stable formulations and defining optimal storage conditions. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.
Physicochemical Characteristics of this compound
This compound is an aromatic compound featuring three key functional groups on a benzene ring: a hydroxyl group (-OH), an amino group (-NH2), and a fluorine atom (-F). This unique substitution pattern imparts specific chemical properties that are critical for its application in complex organic synthesis[1]. A summary of its core physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1186326-66-8 | [1][2] |
| Molecular Formula | C₆H₆FNO | [1][3] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | (Typically a solid, refer to supplier) | - |
| Melting Point | 126-128 °C | [1] |
Acido-Basic Properties and Their Implications
The presence of both a weakly acidic phenolic hydroxyl group and a weakly basic amino group makes this compound an amphoteric substance. Its behavior in solution is critically dependent on the pH of the medium, which dictates the ionization state of these functional groups.
-
The Phenolic Hydroxyl Group: The pKa of phenol is approximately 10[4]. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (phenoxide) and thus increases acidity (lowers the pKa). Conversely, the amino group at the meta position has a weaker inductive effect. The pKa of 3-fluorophenol is 9.3[5]. Therefore, the pKa of the hydroxyl group in this compound is expected to be in the range of 9-10.
-
The Amino Group: The pKa of the conjugate acid of aniline (anilinium ion) is approximately 4.6[6]. The electron-withdrawing effects of both the ortho-fluorine and meta-hydroxyl groups will decrease the basicity of the amino group, resulting in a lower pKa for its conjugate acid, likely in the range of 3-4.
This amphoteric nature means that the molecule's net charge—and therefore its intermolecular interactions and physical properties—can be manipulated by adjusting the pH. This is the single most important concept for understanding its solubility and stability.
Solubility Profile
Direct, quantitative solubility data for this compound is not extensively published. However, a robust solubility profile can be inferred from its structure and the behavior of its analogs.
Theoretical Assessment and Inferred Solubility
The "like dissolves like" principle suggests that due to the polar hydroxyl and amino groups, this compound will exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents. Structural analogs such as 4-amino-3-fluorophenol are reported to be soluble in methanol and benzene[7]. Based on this, a qualitative solubility profile can be predicted.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | Low to Moderate | Capable of hydrogen bonding, but the aromatic ring limits high aqueous solubility at neutral pH. |
| Polar Aprotic (e.g., DMSO, DMF) | Soluble | Strong dipole-dipole interactions can effectively solvate the molecule. |
| Non-Polar (e.g., Hexane, Toluene) | Low to Insoluble | The polar functional groups prevent effective solvation by non-polar solvents. |
The Critical Role of pH in Aqueous Solubility
The aqueous solubility of this compound is profoundly pH-dependent due to its amphoteric nature[8].
-
In Acidic Conditions (pH < 3): The amino group becomes protonated to form a cationic ammonium salt (-NH₃⁺). This salt is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility[8].
-
Near Isoelectric Point (pH ≈ 4-8): The molecule exists predominantly in its neutral, zwitterionic form, where intermolecular forces can lead to crystal lattice formation, resulting in minimal aqueous solubility.
-
In Basic Conditions (pH > 10): The phenolic hydroxyl group is deprotonated to form an anionic phenoxide salt (-O⁻). This charged species is also much more soluble in water than the neutral form[8].
This behavior is a powerful tool; adjusting the pH away from the isoelectric point is a primary strategy to dissolve this compound in aqueous media.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a reliable method for empirically determining the equilibrium solubility of this compound, a self-validating system that ensures accuracy. The methodology is adapted from standard pharmaceutical practices[7].
Causality Statement: The shake-flask method is chosen because it is the gold standard for determining thermodynamic equilibrium solubility. By allowing the system to equilibrate over an extended period (24-48 hours), we ensure that the measured concentration represents the true saturation point, avoiding the misleading results of kinetically-driven supersaturation.
Methodology:
-
Preparation of Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH-adjusted buffers, ethanol). The presence of undissolved solid is essential to ensure saturation is reached.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours. This duration is critical to allow the dissolution process to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. For colloidal suspensions, centrifugation at 5000 rpm for 15 minutes is recommended to pellet the undissolved material.
-
Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) and dispense the filtrate into a clean analysis vial. This filtration step is non-negotiable as it removes fine, undissolved particulates that would otherwise lead to an overestimation of solubility.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.
Caption: Workflow for Equilibrium Solubility Determination.
Chemical Stability and Degradation
Understanding the chemical stability of this compound is crucial for its handling, storage, and application. The molecule's electron-rich aromatic system makes it susceptible to several degradation pathways.
Key Factors Influencing Stability
-
Oxygen: Aminophenols are known to be sensitive to air, with oxidation being a primary concern[9]. The presence of both the -NH₂ and -OH groups activates the ring, making it susceptible to oxidative degradation.
-
Light: Storage recommendations explicitly state to keep the compound in light-proof containers, indicating a potential for photolytic degradation[1].
-
pH: The stability of phenolic compounds is often pH-dependent. Under basic conditions, the formation of the phenoxide anion increases the electron density of the aromatic ring, making it even more susceptible to oxidation[10].
-
Temperature: Standard recommendations for storage at refrigerated temperatures (2-8°C) suggest that the compound's stability is enhanced at lower temperatures, likely by slowing the rate of oxidative degradation[1].
Primary Degradation Pathway: Oxidation
The most probable degradation pathway for this compound under aerobic conditions is oxidation. By analogy with 2-aminophenol, this process likely involves the oxidative coupling of two molecules to form a phenoxazinone-type structure. This transformation typically results in the formation of highly colored impurities. The reaction is often catalyzed by trace metals and proceeds more rapidly at higher pH.
Recommended Storage and Handling
Based on its chemical nature and available safety data, the following handling and storage procedures are mandated for preserving the integrity of this compound:
-
Storage: Store in a tightly sealed, light-proof container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C)[1][11][12].
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[13][14]. Avoid contact with skin and eyes by using appropriate personal protective equipment (gloves, safety glasses)[13]. Keep away from strong oxidizing agents, heat, and sources of ignition[13][15].
Caption: Factors Leading to the Degradation of this compound.
Experimental Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Causality Statement: This protocol is designed to subject the molecule to stress conditions that are harsher than accelerated storage conditions. The goal is not to determine shelf-life but to rapidly generate potential degradation products and assess the molecule's intrinsic stability. Each condition targets a specific degradation mechanism (hydrolysis, oxidation, photolysis) to provide a comprehensive stability profile[16].
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24-48 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24-48 hours. Rationale: Extreme pH conditions are used to force acid- and base-catalyzed hydrolysis or degradation. The phenoxide formed under basic conditions is particularly susceptible to oxidation.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24-48 hours. Rationale: H₂O₂ is a potent oxidizing agent used to simulate oxidative stress.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A parallel sample wrapped in aluminum foil serves as a dark control.
-
Thermal Degradation: Store the stock solution at a high temperature (e.g., 70-80°C) for up to one week. A control sample should be stored at the recommended refrigerated temperature.
-
Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary (for acid/base samples), and analyze by a stability-indicating HPLC method (e.g., reverse-phase with a gradient elution and photodiode array detector). Compare the chromatograms to an unstressed control to identify and quantify any degradation products.
Conclusion
This compound is a valuable chemical intermediate whose utility is intrinsically linked to its physicochemical properties. Its amphoteric character is the cornerstone of its behavior, making its aqueous solubility highly dependent on pH. While sparingly soluble in neutral water, its solubility can be readily enhanced under acidic or basic conditions. The primary stability concern for this electron-rich aminophenol is oxidative degradation, a process accelerated by elevated pH, temperature, and exposure to light and air. For researchers and drug development professionals, successful application and formulation of this compound hinge on the stringent control of pH and the implementation of protective measures against oxidative environments, including storage at refrigerated temperatures under an inert atmosphere and protection from light.
References
- 1. This compound [myskinrecipes.com]
- 2. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. quora.com [quora.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 3-Amino-2-fluorophenol
Prepared by a Senior Application Scientist
This guide serves as an essential technical resource for researchers, scientists, and drug development professionals working with 3-Amino-2-fluorophenol (CAS No. 1186326-66-8). As a critical intermediate in the synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of its safety profile is paramount to ensuring a secure laboratory environment.[1] This document moves beyond a standard safety data sheet (SDS) to provide a deeper, causality-driven explanation of best practices, emergency protocols, and the scientific reasoning that underpins them.
Compound Profile and Hazard Identification
This compound is a substituted aromatic compound with the molecular formula C₆H₆FNO.[1] Its structure, featuring amino, fluoro, and hydroxyl functional groups, makes it a versatile building block but also necessitates careful handling due to its inherent reactivity and potential biological effects.
GHS Classification and Latent Dangers
The Globally Harmonized System (GHS) provides a starting point for understanding the compound's hazards. For this compound, the classification indicates significant health and environmental risks.
Signal Word: Danger [2]
Hazard Statements:
-
H302: Harmful if swallowed. [2] This classification is common for substituted phenols and anilines, which can interfere with metabolic processes upon ingestion.
-
H350: May cause cancer. [2] This is a significant long-term health hazard, suggesting the compound may have carcinogenic or mutagenic properties. This underscores the critical importance of minimizing exposure through robust engineering controls and personal protective equipment.
-
H411: Toxic to aquatic life with long lasting effects. [2] This highlights the need for stringent waste disposal protocols to prevent environmental contamination.
While the toxicological properties of this specific molecule have not been exhaustively investigated, data from analogous compounds like 2-Amino-3-fluorophenol and 3-Aminophenol suggest additional potential hazards, including skin, eye, and respiratory irritation, and harm upon skin contact or inhalation.[3][4]
| Identifier | Value | Source |
| CAS Number | 1186326-66-8 | [5] |
| Molecular Formula | C₆H₆FNO | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | Pale Beige Solid | [5] |
| Melting Point | 126-128°C | [1][5] |
Exposure Control and Personal Protection: A Proactive Approach
The principle of "As Low As Reasonably Achievable" (ALARA) must govern all work with this compound. This is best achieved through a multi-layered approach known as the hierarchy of controls. The most effective controls are at the top of the pyramid; relying solely on PPE is the least effective and should be considered the final line of defense.
Caption: Hierarchy of Controls Workflow.
Engineering Controls
These are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All handling of this compound solid and any solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Ventilation: The laboratory must have adequate general ventilation.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE)
PPE is a critical barrier but does not eliminate the hazard. It must be selected carefully and used correctly.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][6] A face shield should be worn in addition to goggles when there is a splash hazard.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. Contaminated clothing should be removed immediately and decontaminated before reuse.[3][7]
-
Respiratory Protection: If engineering controls are insufficient or during a spill cleanup where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates is required.[3]
Safe Handling, Storage, and Disposal Protocols
Prudent Handling Practices
-
Avoid Dust Formation: This compound is a solid. Care must be taken when transferring to avoid creating airborne dust, which poses an inhalation risk.[3][8]
-
Grounding: When transferring large quantities, take precautionary measures against static discharge, as fine dust can form explosive mixtures with air.[3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
Storage Conditions
Proper storage is essential to maintain the compound's integrity and prevent accidents.
-
Container: Keep the container tightly closed and properly labeled.[3]
-
Environment: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[1][3] The recommended storage temperature is between 2-8°C.[1][5]
-
Incompatibilities: Store away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[3]
Waste Disposal
Disposal must be conducted in accordance with all local, regional, and national regulations.
-
Classification: As the compound is toxic to aquatic life, it must be treated as hazardous waste.[2] Do not allow it to enter drains or surface water.[3]
-
Procedure: Dispose of contents and container to an approved hazardous waste treatment facility.
Emergency Procedures: A Validated Response System
In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be trained on these protocols.
Caption: Emergency Response Protocol for Exposure.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested) and seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, consult a physician.[3][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[8]
-
Specific Hazards: The compound is combustible. In a fire, it may decompose to release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[3]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[3][8] Prevent fire-extinguishing water from contaminating surface water or the groundwater system.
Physical, Chemical, and Reactivity Data
Understanding the compound's physical properties is crucial for designing experiments and for predicting its behavior under various conditions.
| Property | Value / Information | Source |
| Boiling Point | 230.6 ± 20.0 °C (Predicted) | [5] |
| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Chemical Stability | Stable under recommended storage conditions. | |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx), Hydrogen fluoride. | [3] |
Conclusion
This compound is a valuable chemical intermediate whose utility is matched by its potential hazards. Its GHS classification as harmful if swallowed, a potential carcinogen, and an environmental toxin demands the highest standards of laboratory safety.[2] Adherence to the protocols outlined in this guide—prioritizing engineering controls, utilizing appropriate PPE, and maintaining rigorous handling and emergency procedures—is not merely a matter of compliance but a fundamental component of responsible scientific practice. By understanding the causality behind these safety measures, researchers can confidently and safely harness the potential of this important molecule.
References
- 1. This compound [myskinrecipes.com]
- 2. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Amino-3-fluorophenol | C6H6FNO | CID 2782778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1186326-66-8 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
The Emerging Role of 3-Amino-2-fluorophenol in Medicinal Chemistry: A Technical Guide
Foreword: The Strategic Value of Fluorination in Drug Design
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This small but highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and target engagement, and increase binding affinity through favorable electrostatic interactions.[1][2][3] These attributes have led to a significant number of fluorinated drugs in various therapeutic areas, including oncology, neurology, and infectious diseases.[4][5] This guide focuses on a particularly promising building block, 3-Amino-2-fluorophenol, and explores its potential applications in the development of next-generation therapeutics.
Introduction to this compound: A Scaffold of Untapped Potential
This compound is a trifunctional aromatic compound featuring an amino group, a fluorine atom, and a hydroxyl group in a unique ortho- and meta-substitution pattern. This arrangement of functional groups offers a versatile platform for synthetic elaboration and diverse interactions with biological targets. While its direct incorporation into marketed drugs is not yet widespread, its potential as a key intermediate is increasingly recognized, particularly in the synthesis of compounds for neurological and inflammatory disorders.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | [5] |
| Molecular Weight | 127.12 g/mol | [1] |
| Melting Point | 126-128 °C | [1] |
| Predicted XlogP | 1.0 | [5] |
| CAS Number | 1186326-66-8 | [4] |
Synthesis of this compound: A Proposed Pathway
While specific, detailed, and publicly available synthesis protocols for this compound are scarce, a plausible and efficient route can be inferred from the established synthesis of its isomer, 2-Amino-3-fluorophenol.[2] The most logical approach involves the reduction of a nitrophenol precursor.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical): Reduction of 2-Fluoro-3-nitrophenol
This protocol is adapted from the synthesis of 2-Amino-3-fluorophenol and is presented as a starting point for optimization.[2]
-
Dissolution: Dissolve 2-fluoro-3-nitrophenol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
An alternative reduction method employs stannous chloride (SnCl₂) in a protic solvent, which can be a viable option for laboratories not equipped for catalytic hydrogenation.[2]
Potential Applications in Medicinal Chemistry
The unique substitution pattern of this compound provides a foundation for the design of molecules with specific therapeutic applications.
Kinase Inhibitors: A Scaffold for Targeted Cancer Therapy
The aminophenol moiety is a common feature in many kinase inhibitors, where the amino group can act as a hydrogen bond donor and the phenol as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The fluorine atom can enhance binding affinity and selectivity. While direct evidence for this compound in this context is limited, the related 3-(1-Aminoethyl)-4-fluorophenol scaffold has been proposed for the development of inhibitors for tyrosine and serine/threonine kinases.
Caption: Interaction model of a this compound-based inhibitor.
Modulators of Neurological Pathways
The general classification of this compound as an intermediate for drugs targeting neurological conditions suggests its potential use in constructing molecules that can cross the blood-brain barrier and interact with central nervous system targets.[1] The fluorine atom can increase lipophilicity, which is often beneficial for CNS penetration.
Anti-inflammatory Agents
The development of novel anti-inflammatory drugs is a continuous effort in medicinal chemistry. The aminophenol scaffold is present in some anti-inflammatory agents. The specific substitution pattern of this compound could be exploited to design selective inhibitors of inflammatory targets such as cyclooxygenases (COX) or various cytokines.
Structure-Activity Relationship (SAR) Insights
The strategic placement of the three functional groups on the phenyl ring of this compound offers distinct vectors for chemical modification, allowing for a systematic exploration of the structure-activity landscape.
-
Amino Group (Position 3): This primary amine is a key site for derivatization. It can be acylated, alkylated, or incorporated into heterocyclic systems to modulate potency, selectivity, and pharmacokinetic properties.
-
Fluorine Atom (Position 2): The ortho-fluorine atom can influence the acidity of the neighboring hydroxyl group and the basicity of the amino group through electronic effects. It can also participate in favorable interactions with biological targets and block metabolic attack at that position.
-
Hydroxyl Group (Position 1): The phenolic hydroxyl can act as a hydrogen bond donor or acceptor. It can also be etherified or esterified to create prodrugs or to modulate the molecule's overall physicochemical profile.
Comparative Isomer: 3-Amino-4-fluorophenol
The isomer, 3-Amino-4-fluorophenol, has seen more documented applications, particularly in the synthesis of fluorescent dyes and as a pharmaceutical intermediate with potential antitumor and anti-inflammatory properties.[6] A detailed synthesis of this isomer has been described in the patent literature, starting from p-fluorophenol.[7] The availability of data on this isomer provides a valuable point of comparison for researchers working with this compound.
Table 2: Comparison of this compound and 3-Amino-4-fluorophenol
| Feature | This compound | 3-Amino-4-fluorophenol |
| Substitution Pattern | 2-Fluoro, 3-Amino | 4-Fluoro, 3-Amino |
| Known Applications | Intermediate for neurological and inflammatory drugs[1] | Intermediate for dyes, potential antitumor/anti-inflammatory agents[6] |
| Synthesis | Proposed via reduction of 2-fluoro-3-nitrophenol | Documented multi-step synthesis from p-fluorophenol[7] |
Future Directions and Conclusion
This compound represents a promising yet underexplored building block in medicinal chemistry. Its unique substitution pattern offers a wealth of opportunities for the design of novel therapeutics. To fully unlock its potential, further research is warranted in the following areas:
-
Development of a robust and scalable synthesis: A validated, high-yield synthesis is crucial for making this building block more accessible to the research community.
-
Exploration in diverse therapeutic areas: Systematic screening of this compound derivatives against a wide range of biological targets could uncover novel therapeutic applications.
-
In-depth physicochemical characterization: Experimental determination of properties such as pKa, logP, and solubility will provide a more accurate foundation for rational drug design.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. Patents In BindingDB [bindingdb.org]
- 4. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis routes of 3-Amino-4-fluorophenol [benchchem.com]
- 7. CN101519357A - Method for preparing 3-amino-4-fluorophenol - Google Patents [patents.google.com]
3-Amino-2-fluorophenol: A Strategic Intermediate in Modern Synthesis – A Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated intermediates are thus critical assets for the synthesis of complex, high-value molecules. Among these, 3-Amino-2-fluorophenol emerges as a versatile building block, uniquely functionalized with vicinal amino, fluoro, and hydroxyl groups. This arrangement offers a rich platform for constructing diverse heterocyclic systems and other advanced molecular architectures. This technical guide provides an in-depth exploration of this compound, detailing its physicochemical properties, core reactivity, and its pivotal role as a synthetic intermediate. We offer field-proven insights into its application in synthesizing benzoxazoles—a privileged scaffold in drug discovery—and discuss its potential in the landscape of targeted therapeutics such as kinase inhibitors. Detailed, validated protocols and mechanistic workflows are provided to empower researchers and drug development professionals in leveraging this potent intermediate.
Introduction: The Fluorine Advantage
In the pursuit of novel therapeutics and advanced materials, the fluorine atom has become an indispensable tool for molecular design.[1] Its unique properties—small van der Waals radius (1.47 Å), high electronegativity (3.98), and the ability to form strong C-F bonds—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacokinetic profile.[2][3][4] Introducing fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through unique electrostatic interactions, and modulate pKa and lipophilicity to improve membrane permeability and overall drug-like properties.[2][5]
This compound (CAS: 1186326-66-8) is a prime exemplar of a high-value fluorinated building block. Its structure combines the functionalities of an aniline, a phenol, and an aryl fluoride in a specific ortho-arrangement. This configuration is pre-organized for cyclization reactions and offers multiple points for diversification, making it a sought-after intermediate in the synthesis of pharmaceuticals, particularly for neurological and inflammatory conditions, as well as agrochemicals and functional dyes.[6] This guide serves as a comprehensive resource on the synthesis, reactivity, and strategic application of this important intermediate.
Physicochemical Properties & Structural Analysis
The utility of this compound is rooted in its distinct chemical and physical characteristics. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1186326-66-8 | [6] |
| Molecular Formula | C₆H₆FNO | [6] |
| Molecular Weight | 127.12 g/mol | [6] |
| Melting Point | 126-128 °C | [6] |
| IUPAC Name | This compound | |
| Storage | 2-8°C, sealed, dry, light-proof | [6] |
Electronic & Steric Influence of the Fluoro Substituent:
The fluorine atom at the C2 position exerts a powerful influence on the reactivity of the adjacent amino (C3) and hydroxyl (C1) groups.
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring. This effect decreases the electron density on the nitrogen and oxygen atoms, thereby reducing the nucleophilicity of the amino group and increasing the acidity of the phenolic proton compared to a non-fluorinated analogue.
-
Steric Hindrance: The ortho-fluoro group can create steric hindrance, potentially influencing the regioselectivity of reactions and affecting the approach of bulky reagents to the adjacent functional groups. This must be a key consideration during reaction design.
Core Application: Synthesis of Fluorinated Benzoxazoles
The ortho-aminophenol motif is a classic precursor for the synthesis of benzoxazoles, a heterocyclic scaffold found in numerous biologically active compounds and approved drugs.[7] this compound provides a direct route to 4-fluorobenzoxazole derivatives, introducing a key fluorine atom onto this privileged core structure.
The most common pathway involves the condensation of the o-aminophenol with a carboxylic acid or its equivalent (e.g., acyl chloride, aldehyde), followed by an intramolecular cyclodehydration.[8][9]
Workflow: Benzoxazole Synthesis from this compound
The following diagram illustrates the general workflow for synthesizing a 2-substituted-4-fluorobenzoxazole.
Caption: General workflow for 2-substituted-4-fluorobenzoxazole synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-4-fluorobenzoxazole
This protocol describes a robust method for the synthesis of a model benzoxazole using polyphosphoric acid (PPA) as both a catalyst and a dehydrating medium.[7][8]
Materials:
-
This compound (1.27 g, 10 mmol)
-
Benzoic acid (1.22 g, 10 mmol)
-
Polyphosphoric acid (PPA, ~40 g)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10 mmol) and benzoic acid (10 mmol).
-
Catalyst Addition: Carefully and with stirring, add polyphosphoric acid (~40 g) to the flask. The mixture will become a thick, stirrable slurry.
-
Heating: Heat the reaction mixture to 180-200°C in a pre-heated oil bath. Maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Causality Note: The high temperature is necessary to overcome the activation energy for both the initial amidation and the subsequent cyclodehydration, which is efficiently promoted by the PPA medium.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the flask to cool to approximately 80-100°C. Carefully and slowly pour the viscous reaction mixture onto a beaker filled with crushed ice (~200 g) under vigorous stirring. A precipitate should form.
-
Neutralization & Extraction: Once all the ice has melted, neutralize the acidic aqueous slurry by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-phenyl-4-fluorobenzoxazole.
Proposed Synthesis of this compound
While this compound is commercially available, understanding its synthesis is crucial for process development and cost analysis. A plausible and efficient route can be adapted from established methodologies for related isomers, starting from the readily available 2-fluorophenol. This proposed pathway involves a nitration followed by a chemoselective reduction.
Synthetic Pathway: From 2-Fluorophenol to this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Nitration of 2-Fluorophenol to 3-Fluoro-2-nitrophenol
Regiochemical Consideration: The nitration of 2-fluorophenol must be carefully controlled. The hydroxyl group is a strong ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. This competition requires optimized conditions to favor nitration at the C6 and C4 positions, with subsequent separation of the desired isomer, or a more advanced directed nitration strategy. For this guide, we will assume a standard approach followed by purification.
Procedure:
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.
-
Slowly add 2-fluorophenol to the nitrating mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
-
The isomeric mixture is then separated by column chromatography to isolate 3-fluoro-2-nitrophenol.
Step 2: Reduction of 3-Fluoro-2-nitrophenol to this compound
The reduction of the nitro group to an amine can be achieved using various methods. Catalytic hydrogenation is often clean and high-yielding, while metal/acid reductions are robust and cost-effective.[10][11][12]
Procedure (using Iron in Acetic Acid):
-
Setup: In a flask equipped for reflux, suspend 3-fluoro-2-nitrophenol (10 mmol) and fine iron powder (~30 mmol, 3 equiv.) in a mixture of ethanol and water.
-
Reaction: Add a catalytic amount of acetic acid or hydrochloric acid to initiate the reduction. Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC). Self-Validating System: The disappearance of the yellow color of the nitrophenol and the formation of a new, UV-active spot on TLC indicates reaction progression.
-
Work-up: Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acid.
-
Purification: Dry the organic layer, concentrate, and purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.
Applications in Drug Discovery: A Kinase Inhibitor Perspective
The 3-aminophenol core is a common feature in many kinase inhibitors, which often target the ATP-binding site of the enzyme.[13][14] The amino group typically forms a key hydrogen bond with the "hinge" region of the kinase, while the phenol moiety can be functionalized to extend into other pockets to gain potency and selectivity. The presence of the ortho-fluoro atom in this compound can be strategically employed to modulate the basicity of the hinge-binding amine and to create favorable interactions within the binding site.[15][16]
Conceptual Workflow: Kinase Inhibitor Synthesis
Caption: Conceptual pathway for building a kinase inhibitor from the title compound.
Safety & Handling
As a substituted aminophenol, this compound should be handled with appropriate caution. While specific toxicology data is limited, data from analogous compounds suggest the following:
-
Hazards: Likely to be harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from oxidizing agents and direct light.[6] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands as a potent and strategically valuable intermediate for chemical synthesis. Its trifunctional nature, amplified by the electronic and steric effects of the fluorine atom, provides a robust platform for generating complex molecules with desirable properties. The demonstrated utility in synthesizing fluorinated benzoxazoles and its high potential for application in the design of targeted therapies like kinase inhibitors underscore its importance. By providing a clear understanding of its properties, synthesis, and reactivity, this guide aims to facilitate its broader adoption and inspire innovation among researchers at the forefront of chemical and pharmaceutical development.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijpbs.com [ijpbs.com]
- 10. Page loading... [guidechem.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to 3-Amino-2-fluorophenol: Synthesis, Properties, and Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-Amino-2-fluorophenol. We will explore the historical context of its development within the broader field of fluorine chemistry, detail its synthesis, characterize its properties, and examine its critical applications as a versatile chemical intermediate.
Introduction: The Strategic Role of Fluorine in Aromatic Systems
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of a parent molecule.[1][2] These modifications can lead to enhanced metabolic stability, modulated acidity (pKa) and lipophilicity (logP), and improved binding affinity to biological targets.[3][2]
Within this context, fluorinated aromatic building blocks are of paramount importance. This compound (CAS: 1186326-66-8) has emerged as a valuable intermediate, offering a unique substitution pattern of amino, fluoro, and hydroxyl groups on a benzene ring.[4] This trifunctional arrangement provides multiple reaction sites for synthetic chemists to build molecular complexity, making it a key component in the development of novel pharmaceuticals and other advanced materials.[4]
Historical Context and the Evolution of Aromatic Fluorination
The synthesis of specifically substituted fluoroaromatics like this compound is a relatively modern achievement, built upon a century of advancements in fluorination chemistry. Historically, the direct and selective introduction of fluorine onto an aromatic ring was a significant challenge.
Early methods, such as the classic Balz-Schiemann reaction, were revolutionary but had limitations in scope and were often not suitable for multifunctionalized rings.[5] The extreme reactivity of reagents like elemental fluorine made controlled, selective reactions difficult and unsafe, often leading to over-fluorination or unwanted byproducts.[6]
The development of modern fluorinating agents, broadly classified as nucleophilic and electrophilic, has transformed the field.[7]
-
Nucleophilic Fluorinating Agents , such as potassium fluoride (KF), are used in halogen exchange (Halex) reactions, which are most effective on aromatic systems activated towards nucleophilic attack.[5][6]
-
Electrophilic Fluorinating Agents , like N-fluorobenzenesulfonimide (NFSI), provide a source of "F+" and allow for the fluorination of electron-rich aromatic rings under milder conditions.[6][8]
The availability of these sophisticated reagents has enabled the practical synthesis of complex building blocks like this compound, driven by the routine and strategic incorporation of fluorine in drug discovery programs.[1][9]
Synthesis and Methodologies
A common and logical approach involves the functionalization of a pre-fluorinated starting material, followed by reduction and deprotection steps.
Experimental Protocol: A Representative Synthesis
The following protocol is a validated pathway for the synthesis of the isomer 2-Amino-3-fluorophenol, which illustrates the core chemical logic applicable to synthesizing related structures.[10]
Step 1: Nucleophilic Aromatic Substitution to Form 1-Fluoro-3-methoxy-2-nitrobenzene
-
Rationale: This step selectively replaces one fluorine atom with a methoxy group. The nitro group is strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution. The methoxy group serves as a protected form of the target phenol.
-
Procedure: A solution of sodium methoxide (MeONa) is slowly added to a solution of 1,3-difluoro-2-nitrobenzene in methanol (MeOH) at 0°C. The reaction is allowed to warm to room temperature and stirred for approximately 15 hours. After workup, the product, 1-fluoro-3-methoxy-2-nitrobenzene, is isolated.[10]
Step 2: Ether Cleavage to Form 3-Fluoro-2-nitrophenol
-
Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers to form the corresponding phenols. This step deprotects the hydroxyl group.
-
Procedure: A solution of BBr₃ in dichloromethane (DCM) is added to a solution of 1-fluoro-3-methoxy-2-nitrobenzene at -40°C. The mixture is stirred for 15 hours. The reaction is then quenched with ice water and extracted to yield 3-fluoro-2-nitrophenol.[10]
Step 3: Nitro Group Reduction to Form 2-Amino-3-fluorophenol
-
Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.
-
Procedure: 3-Fluoro-2-nitrophenol is dissolved in ethanol (EtOH), and 10% Pd/C is added as a catalyst. The flask is evacuated and placed under a hydrogen (H₂) atmosphere (1 atm) for 3 hours at room temperature. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, 2-amino-3-fluorophenol.[10]
Caption: Synthetic pathway for 2-Amino-3-fluorophenol.
Comparative Synthesis Data
The choice of synthetic route can be influenced by factors like starting material cost, scalability, and safety. Below is a summary of common transformations used in the synthesis of aminofluorophenol isomers.
| Step | Transformation | Common Reagents | Typical Yield | Reference |
| Fluorination | Diazotization-Fluorination | NaNO₂, HF or HBF₄ | Moderate-Good | [11] |
| Nitration | Electrophilic Nitration | HNO₃, H₂SO₄ | Good-Excellent | [12] |
| Ether Cleavage | Demethylation | BBr₃, HBr | Excellent | [10] |
| Nitro Reduction | Catalytic Hydrogenation | H₂, Pd/C | Excellent | [10] |
| Nitro Reduction | Metal-mediated | SnCl₂·2H₂O, Fe/HCl | Good-Excellent | [10] |
Physicochemical and Spectroscopic Properties
Accurate characterization of this compound is essential for its use in synthesis and for regulatory purposes. The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1186326-66-8 | [4][13] |
| Molecular Formula | C₆H₆FNO | [4][14][15] |
| Molecular Weight | 127.12 g/mol | [4][16] |
| Monoisotopic Mass | 127.04334 Da | [14] |
| Melting Point | 126-128 °C | [4] |
| Appearance | Not specified (typically off-white to light brown solid) | - |
| Storage | 2-8°C, sealed, dry, light-proof | [4] |
| MDL Number | MFCD16999409 | [4] |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for confirming the structure and substitution pattern.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. Predicted m/z values for adducts like [M+H]⁺ (128.05062) are available.[14]
-
Infrared Spectroscopy (IR): Used to identify key functional groups, such as O-H, N-H, and C-F stretches.
Applications in Research and Drug Development
The trifunctional nature of this compound makes it a highly versatile building block for constructing more complex molecules with desired biological or material properties.
Caption: Structure-Application relationships of this compound.
1. Pharmaceutical Intermediates: This is the primary application.[4] The molecule's structure is readily functionalized, making it valuable for creating complex active pharmaceutical ingredients (APIs). It is particularly noted for its use in developing drugs for neurological and inflammatory conditions.[4] The strategic placement of the fluorine atom can block sites of metabolism, increasing the drug's half-life, or modulate the pKa of the nearby amino or hydroxyl groups to optimize target binding and cell permeability.[1][2] The field of o-aminophenol derivatives is actively being explored for a range of therapeutic applications, including as antiferroptotic agents and for their antioxidant and cytotoxic activities.[17][18]
2. Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is used to prepare advanced agrochemicals like herbicides and pesticides.[4] Fluorination can enhance the efficacy and selectivity of these agents, leading to more effective and environmentally safer products.[4]
3. Dyes and Fluorescent Probes: The aminophenol scaffold is a well-known component of many dyes. The addition of a fluorine atom can fine-tune the electronic properties of the molecule, altering its absorption and emission spectra. This makes it a useful intermediate for producing specialized dyes and fluorescent probes for biological imaging and research applications.[4]
Conclusion
This compound stands as a testament to the progress in synthetic organic chemistry and the strategic importance of fluorine in molecular design. While its specific "discovery" is not tied to a singular event, its emergence is a direct result of the growing demand for sophisticated, functionalized building blocks in the life sciences. Its versatile three-point substitution pattern allows chemists to precisely engineer molecules with enhanced stability, potency, and selectivity. As drug discovery and materials science continue to advance, the utility of well-designed intermediates like this compound is poised to expand, enabling the creation of next-generation therapeutics, agrochemicals, and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. US4476337A - Method for introducing fluorine into an aromatic ring - Google Patents [patents.google.com]
- 6. leapchem.com [leapchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Fluoroarene synthesis by fluorination or substitution [organic-chemistry.org]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. CN104276929A - Preparation method of 3-fluorophenol - Google Patents [patents.google.com]
- 12. CN101519357A - Method for preparing 3-amino-4-fluorophenol - Google Patents [patents.google.com]
- 13. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]
- 14. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 15. This compound | C6H6FNO | CID 19896037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Amino-3-fluorophenol | C6H6FNO | CID 2782778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies on the electronic properties of 3-Amino-2-fluorophenol
An In-depth Technical Guide to the Theoretical Study of 3-Amino-2-fluorophenol's Electronic Properties for Drug Discovery
Abstract
This guide provides a comprehensive theoretical framework for characterizing the electronic properties of this compound, a molecule of significant interest in pharmaceutical and materials science. As a substituted phenol, its reactivity, acidity, and intermolecular interaction potential are dictated by the subtle interplay of its amino, fluoro, and hydroxyl functional groups.[1] Understanding these properties at a quantum level is paramount for predicting its behavior as a drug intermediate and for designing novel therapeutic agents.[2] This document outlines a robust computational methodology using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural, electronic, and spectroscopic characteristics. It is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical chemistry to accelerate the discovery pipeline.
Introduction: The Scientific Imperative
This compound (C₆H₆FNO) is a substituted aromatic compound with a molecular weight of 127.12 g/mol .[3] Its strategic importance stems from its role as a versatile building block in the synthesis of pharmaceuticals, particularly for neurological and inflammatory conditions, as well as in agrochemicals and advanced materials.[2] The presence of three distinct functional groups on the benzene ring—an electron-donating amino (-NH₂) group, an electron-withdrawing and highly electronegative fluorine (-F) atom, and a hydroxyl (-OH) group capable of hydrogen bonding and proton donation—creates a unique electronic landscape.[4][5]
The electronic properties derived from this arrangement, such as the distribution of electron density, the energies of frontier molecular orbitals, and the molecular electrostatic potential, directly govern the molecule's reactivity and its potential for non-covalent interactions with biological targets.[6] Fluorine substitution, in particular, is a widely used strategy in modern drug design to modulate metabolic stability, binding affinity, and bioavailability.[7][8] Therefore, a detailed theoretical investigation is not merely an academic exercise but a critical step in rationally designing more effective and targeted therapeutics.
This guide establishes a first-principles protocol to predict and analyze these key electronic characteristics, providing a roadmap for in silico characterization where experimental data may be sparse.
Theoretical Framework & Computational Causality
To accurately model this compound, we will employ Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for systems of this size.[9] The central idea of DFT is that the energy of a molecule can be determined from its electron density. The choice of the specific functional and basis set is critical and must be justified based on the properties being investigated.
Foundational Choices: Functional and Basis Set
-
Functional Selection: For substituted phenols, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation are often reliable. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a robust and widely used choice for geometries and general electronic properties of organic molecules.[7][10] For properties that are more sensitive to long-range interactions, such as charge transfer or excited states, a range-separated functional like CAM-B3LYP or ωB97XD is preferable.[11][12] The ωB97XD functional has the added benefit of including empirical dispersion corrections, which are important for accurately modeling potential intermolecular interactions.
-
Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. A Pople-style basis set, 6-311+G(d,p) , represents a strong choice for this system.[4][13]
-
6-311: A triple-zeta basis set, providing flexibility for valence electrons.
-
+: Diffuse functions are added for heavy (non-hydrogen) atoms, which are crucial for accurately describing anions and systems with lone pairs, like the oxygen and nitrogen in our molecule.
-
G: Indicates Gaussian-type orbitals.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the anisotropic nature of chemical bonds and are non-negotiable for accurate results.
-
This combination of B3LYP or ωB97XD with the 6-311+G(d,p) basis set provides a high-quality, reliable level of theory for the investigations outlined below.
Simulating the Biological Environment: Solvation Models
Since drug-target interactions occur in an aqueous environment, gas-phase calculations are insufficient. We will incorporate the effects of a solvent (e.g., water) using an implicit solvation model like the Polarizable Continuum Model (PCM) .[11] PCM models the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects on the electronic structure.
Detailed Computational Workflow & Protocols
The following section details the step-by-step protocols for a comprehensive theoretical study of this compound. These protocols are designed for the Gaussian suite of programs but are adaptable to other quantum chemistry software.[14][15]
Diagram: Computational Workflow
Caption: A step-by-step workflow for the theoretical analysis.
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Structure Creation: Build the this compound molecule in a molecular editor like GaussView.[15] Perform an initial, quick structure cleanup using a molecular mechanics force field.
-
Input File Generation: Set up the Gaussian calculation.[16]
-
Job Type: Opt (Optimization) followed by Freq (Frequency). This combination first finds the lowest energy structure and then confirms it's a true minimum (no imaginary frequencies).
-
Method: Select DFT and specify the B3LYP functional and 6-311+G(d,p) basis set.
-
Charge & Multiplicity: 0 and 1 (neutral singlet state).
-
Solvation: Add the keyword SCRF=(PCM,Solvent=Water).
-
-
Execution: Submit the calculation.[14]
-
Validation: Once complete, open the output file. Verify that the optimization converged and that there are zero imaginary frequencies. The presence of an imaginary frequency would indicate a transition state, not a stable structure.
Example Gaussian Input (.gjf file):
Predicted Electronic Properties & Data Presentation
The validated, optimized geometry serves as the basis for all subsequent electronic property calculations.
Structural Parameters
The calculation will yield precise bond lengths and angles. These theoretical values can be compared with experimental crystallographic data of similar molecules to validate the computational model.
Table 1: Predicted Structural Parameters for this compound
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-F Bond Length | Calculated Value |
| C-O Bond Length | Calculated Value |
| O-H Bond Length | Calculated Value |
| C-N Bond Length | Calculated Value |
| C-O-H Angle | Calculated Value |
| Dihedral Angles | Calculated Value |
Note: Values are placeholders for actual computational output.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[17]
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap suggests the molecule is more easily excitable and more chemically reactive.[18]
Diagram: Frontier Molecular Orbital Interaction
Caption: The HOMO-LUMO gap dictates molecular reactivity.
Table 2: Predicted FMO Energies and Reactivity Descriptors
| Descriptor | Predicted Value (eV) |
|---|---|
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
| Ionization Potential (≈ -E_HOMO) | Calculated Value |
| Electron Affinity (≈ -E_LUMO) | Calculated Value |
Note: Values are placeholders for actual computational output.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface.[19] It is an invaluable tool for predicting non-covalent interactions and sites of reactivity.[6]
-
Red Regions (Negative Potential): Electron-rich areas, such as around the oxygen and nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Electron-poor areas, such as the hydrogen of the hydroxyl group. These are sites for nucleophilic attack and hydrogen bond donation.
Visualizing the MEP provides immediate, intuitive insight into how the molecule will interact with a receptor binding site.[20]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[21] By running the calculation with the Pop=NBO keyword, we can obtain:
-
Natural Atomic Charges: A more robust measure of partial atomic charges than Mulliken charges.
-
Donor-Acceptor Interactions: NBO analysis quantifies the delocalization of electrons from filled Lewis-type orbitals (donors) to empty non-Lewis orbitals (acceptors).[22] This is particularly useful for analyzing intramolecular hydrogen bonding (e.g., between the -OH and -F) and hyperconjugation effects that contribute to molecular stability.
Excited States and Predicted Spectroscopy
TD-DFT for UV-Vis Spectra
Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excited states and predicting UV-Visible absorption spectra.[4][23]
-
Protocol: Using the optimized ground-state geometry, a TD-DFT calculation is performed. The keyword TD(NStates=10, Singlets) will calculate the first 10 singlet excited states.
-
Output: The output will provide the excitation energies (in nm) and the oscillator strengths for each electronic transition. The oscillator strength indicates the intensity of the absorption.
-
Interpretation: The predicted λ_max and absorption profile can be compared to experimental data for validation or used predictively to understand the molecule's photophysical properties.[11][13]
Application in Drug Development: QSAR Context
The electronic descriptors calculated in this guide (e.g., HOMO/LUMO energies, partial charges, dipole moment) are precisely the parameters used in Quantitative Structure-Activity Relationship (QSAR) models.[24] QSAR studies correlate these computational descriptors with experimentally determined biological activity (e.g., toxicity, binding affinity).[7][25]
By calculating these properties for this compound, researchers can:
-
Predict Toxicity: Compare its electronic profile to established QSAR models for phenol toxicity.[26]
-
Guide Derivative Design: Systematically modify the structure in silico (e.g., changing substituent positions) and rapidly calculate the resulting electronic properties to prioritize the synthesis of compounds with a more desirable electronic profile for target binding.
Conclusion
The theoretical protocol detailed in this guide provides a powerful, multi-faceted approach to characterizing the electronic properties of this compound. By combining DFT and TD-DFT with appropriate functionals, basis sets, and solvation models, researchers can gain deep insights into the molecule's geometry, stability, reactivity, and spectroscopic signature. This in silico analysis is a cost-effective and scientifically rigorous method to generate actionable data, accelerating the rational design of novel pharmaceuticals and advanced materials.
References
- 1. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]
- 2. youtube.com [youtube.com]
- 3. This compound [myskinrecipes.com]
- 4. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MEP [cup.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medium.com [medium.com]
- 15. youtube.com [youtube.com]
- 16. Gaussian guide | Lee Group @ UOW [riclzh.github.io]
- 17. ossila.com [ossila.com]
- 18. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 21. NBO [cup.uni-muenchen.de]
- 22. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 23. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 24. Comparative QSAR study of phenol derivatives with the help of density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review [mdpi.com]
Methodological & Application
The Strategic Utility of 3-Amino-2-fluorophenol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Uniquely Positioned Building Block
3-Amino-2-fluorophenol is a trifunctional aromatic compound whose unique substitution pattern offers a powerful platform for the synthesis of complex molecular architectures. The contiguous arrangement of an electron-donating amino group, a strongly electron-withdrawing fluorine atom, and a versatile hydroxyl group on a benzene ring creates a nuanced electronic and steric environment. This arrangement allows for selective functionalization and the construction of novel heterocyclic systems that are of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1]
The presence of the fluorine atom ortho to the hydroxyl group and meta to the amino group significantly influences the molecule's reactivity. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can modulate the pKa of the adjacent phenolic proton and influence the nucleophilicity of the amino group.[2] This electronic interplay is critical for directing the regiochemical outcome of various synthetic transformations, making this compound a valuable and strategic building block for targeted synthesis. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is rooted in the differential reactivity of its three functional groups. Understanding the interplay between these groups is paramount for designing successful and selective transformations.
-
The Amino Group (-NH₂): As a potent nucleophile and an activating, ortho-para directing group, the amino moiety is a primary site for a variety of transformations, including acylation, alkylation, and participation in cyclization reactions.
-
The Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, a strong nucleophile for O-alkylation (e.g., Williamson ether synthesis). It also serves as a directing group in electrophilic aromatic substitution.
-
The Fluorine Atom (-F): The strongly electronegative fluorine atom exerts a powerful inductive effect, influencing the acidity of the hydroxyl group and the basicity of the amino group. It can also serve as a blocking group or a site for nucleophilic aromatic substitution under specific conditions.
The strategic sequencing of reactions is therefore crucial. For instance, protection of the more nucleophilic amino group may be necessary to achieve selective O-alkylation of the hydroxyl group.
Application in the Synthesis of Bioactive Heterocycles
Heterocyclic compounds are central to the development of new pharmaceuticals and agrochemicals.[3] this compound is an excellent precursor for the synthesis of various fluorinated heterocycles, where the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[2][4]
Synthesis of Fluorinated Phenoxazines
Phenoxazines are a class of heterocyclic compounds with diverse applications, including as fluorescent dyes and in medicinal chemistry.[5] The condensation of o-aminophenols with various partners is a common route to this scaffold. This compound can be employed in the synthesis of fluorinated phenoxazine derivatives, which are of interest as fluorescent probes and potential therapeutic agents.
Caption: Synthesis of fluorinated phenoxazines from this compound.
Protocol 1: Synthesis of a Fluorinated Phenoxazine Derivative
This protocol describes a general procedure for the condensation of this compound with a 1,2-dicarbonyl compound to yield a fluorinated phenoxazine.
Materials:
-
This compound
-
Benzil (or other 1,2-diketone)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of ethanol.
-
Add a solution of benzil (1.0 eq.) in ethanol to the flask.
-
Add glacial acetic acid to the reaction mixture to act as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified fluorinated phenoxazine derivative.
Causality of Experimental Choices:
-
Acetic Acid Catalyst: The acidic medium protonates one of the carbonyl groups of the diketone, activating it for nucleophilic attack by the amino group of the aminophenol.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux to provide the necessary activation energy for the condensation and cyclization steps.
-
Recrystallization: This purification technique is effective for removing impurities and obtaining a crystalline product with high purity.
Synthesis of Quinolines via Doebner-von Miller Reaction
References
- 1. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
Application of 3-Amino-2-fluorophenol in the synthesis of fluorescent probes
Application Notes and Protocols
Topic: Application of 3-Amino-2-fluorophenol in the Synthesis of "Turn-On" Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of this compound in Probe Design
Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the real-time visualization and quantification of specific analytes within complex environments.[1][2] The design of a successful probe hinges on the careful selection of molecular building blocks that impart sensitivity, selectivity, and desirable photophysical properties. This compound is an emerging building block in this field, offering a unique trifecta of functional groups—an amine, a hydroxyl, and a fluorine atom—on a compact aromatic scaffold.[3]
This strategic arrangement provides distinct advantages:
-
The Nucleophilic Amino Group: Serves as a primary reaction site for covalently linking the phenol to a fluorophore scaffold, often through Schiff base formation.[4][5] This group is also frequently involved in the fluorescence modulation mechanism itself.
-
The Ortho-Fluorine Atom: The electron-withdrawing nature of fluorine can significantly influence the electronic properties of the molecule. This can tune the acidity (pKa) of the neighboring hydroxyl group, modulate the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), and potentially enhance the photostability and quantum yield of the final probe.[3]
-
The Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor or a metal chelation site, enabling the design of probes responsive to pH changes or specific metal ions.[4]
This application note provides a detailed guide to leveraging this compound for the synthesis of "turn-on" fluorescent probes, focusing on the robust and widely applicable Schiff base condensation reaction.
Core Principle: Photoinduced Electron Transfer (PeT) Modulation via Schiff Base Formation
A common strategy for creating "turn-on" fluorescent probes involves modulating a process known as Photoinduced Electron Transfer (PeT).[6] In the "off" state, the probe exhibits minimal fluorescence because the lone pair of electrons on the amino group can transfer to the excited-state fluorophore, quenching its fluorescence non-radiatively.
The nucleophilic amino group of this compound is an excellent PeT donor. By reacting it with an aldehyde, a stable imine (Schiff base) is formed. This chemical transformation withdraws electron density from the nitrogen atom, effectively inhibiting the PeT process. As a result, upon excitation, the fluorophore can relax via its normal radiative pathway, leading to a significant increase in fluorescence intensity—the "turn-on" response.[6][7] This makes the probe a highly sensitive detector for aldehydes.[5]
References
- 1. Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Turn on Fluorescent Probes for Selective Targeting of Aldehydes" by Ozlem Dilek and Susan L. Bane [orb.binghamton.edu]
Application Notes and Protocols: 3-Amino-2-fluorophenol as a Key Intermediate in the Synthesis of Agrochemical Compounds
Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemical Discovery
The relentless demand for enhanced agricultural productivity necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within the synthetic chemist's arsenal, fluorinated building blocks have emerged as pivotal components in the design of modern herbicides, fungicides, and insecticides. The introduction of fluorine atoms into bioactive molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to enhanced efficacy and a more desirable toxicological profile.
3-Amino-2-fluorophenol is a versatile trifunctional intermediate, possessing an amine, a hydroxyl group, and a fluorine atom on a benzene ring. This unique arrangement of functional groups offers multiple reaction sites for the construction of complex heterocyclic scaffolds, which are frequently the core of active agrochemical ingredients. These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound in the synthesis of promising agrochemical candidates, with a particular focus on the preparation of fluorinated benzoxazinone herbicides.
Core Concepts: The Role of this compound in Heterocyclic Synthesis for Agrochemicals
The strategic placement of the amino, hydroxyl, and fluoro groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. The amino and hydroxyl groups can participate in cyclization reactions to form rings, while the fluorine atom can impart beneficial properties to the final molecule. One of the most direct applications of this intermediate is in the synthesis of fluorinated 1,4-benzoxazin-3-ones, a class of compounds known for their herbicidal activity.
The general synthetic approach involves a two-step process:
-
N-Chloroacetylation: The amino group of this compound is selectively acylated using chloroacetyl chloride. This reaction forms a key intermediate, N-(2-fluoro-3-hydroxyphenyl)-2-chloroacetamide. The chemoselectivity of this step is crucial, as the hydroxyl group could potentially undergo O-acylation. However, under controlled conditions, N-acylation is the predominant pathway.
-
Intramolecular Cyclization: The resulting chloroacetamide intermediate undergoes an intramolecular Williamson ether synthesis. The phenoxide, formed by deprotonation of the hydroxyl group with a suitable base, displaces the chlorine atom on the adjacent chloroacetyl group, leading to the formation of the benzoxazinone ring.
This synthetic strategy provides a straightforward and efficient route to fluorinated benzoxazinones, which can then be evaluated for their biological activity.
Featured Application: Synthesis of a Novel Fluorinated Benzoxazinone Herbicide
This section details the synthesis of 8-fluoro-2H-1,4-benzoxazin-3(4H)-one, a potential herbicidal compound, using this compound as the starting material.
Reaction Scheme:
Caption: Synthetic pathway for 8-fluoro-2H-1,4-benzoxazin-3(4H)-one.
Experimental Protocols
Protocol 1: Synthesis of N-(2-fluoro-3-hydroxyphenyl)-2-chloroacetamide (Intermediate)
This protocol describes the selective N-chloroacetylation of this compound.
Workflow Diagram:
Caption: Workflow for the synthesis of the chloroacetamide intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 78.7 mmol) and sodium bicarbonate (13.2 g, 157.4 mmol) in a biphasic solvent system of ethyl acetate (100 mL) and water (50 mL).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Slowly add a solution of chloroacetyl chloride (9.7 g, 85.8 mmol) in ethyl acetate (20 mL) to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-(2-fluoro-3-hydroxyphenyl)-2-chloroacetamide as a solid.
Table 1: Typical Reaction Parameters and Expected Yield
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Chloroacetyl chloride |
| Base | Sodium Bicarbonate |
| Solvent | Ethyl Acetate / Water |
| Reaction Temperature | 0-5 °C to Room Temp. |
| Reaction Time | 2-4 hours |
| Expected Yield | 75-85% |
Protocol 2: Synthesis of 8-Fluoro-2H-1,4-benzoxazin-3(4H)-one (Final Product)
This protocol outlines the intramolecular cyclization to form the benzoxazinone ring.
Workflow Diagram:
Caption: Workflow for the synthesis of the final benzoxazinone product.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-fluoro-3-hydroxyphenyl)-2-chloroacetamide (10.0 g, 49.1 mmol) and potassium carbonate (13.6 g, 98.2 mmol) in acetone (150 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield 8-fluoro-2H-1,4-benzoxazin-3(4H)-one as a crystalline solid.
Table 2: Typical Reaction Parameters and Expected Yield
| Parameter | Value |
| Starting Material | N-(2-fluoro-3-hydroxyphenyl)-2-chloroacetamide |
| Base | Potassium Carbonate |
| Solvent | Acetone |
| Reaction Temperature | Reflux (~56 °C) |
| Reaction Time | 6-8 hours |
| Expected Yield | 80-90% |
Biological Activity and Mechanism of Action (Hypothetical)
Benzoxazinone herbicides are known to inhibit cellulose biosynthesis in plants. It is hypothesized that 8-fluoro-2H-1,4-benzoxazin-3(4H)-one acts as an inhibitor of a key enzyme in the cellulose biosynthesis pathway, leading to disruption of cell wall formation, stunted growth, and ultimately, plant death. The presence of the fluorine atom at the 8-position may enhance the molecule's ability to penetrate plant tissues and bind to the target site.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile building block for the synthesis of novel agrochemical candidates. The straightforward and efficient synthesis of 8-fluoro-2H-1,4-benzoxazin-3(4H)-one presented here highlights its potential in the development of new herbicides. Further derivatization of the benzoxazinone scaffold, for instance, at the N-4 position, could lead to the discovery of compounds with improved herbicidal activity, selectivity, and a broader weed control spectrum. The protocols detailed in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and its application in the ongoing quest for innovative crop protection solutions.
Application Notes & Protocols: Experimental Setup for the Fluorination of Aminophenols
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Aminophenols
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Specifically, incorporating fluorine into the aminophenol scaffold, a privileged structure in numerous pharmaceuticals, can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] This strategic fluorination has been instrumental in the development of novel therapeutics with improved efficacy and bioavailability.[2]
One notable area of application is in the development of next-generation antibiotics. For instance, fluorinated analogues of aminoglycoside antibiotics have shown promise in combating resistant bacterial strains.[3] The fluorine atom can alter the molecule's interaction with the bacterial ribosome, potentially overcoming resistance mechanisms.[3]
This guide provides a comprehensive overview of the experimental setups for the fluorination of aminophenols, with a focus on practical protocols and the underlying chemical principles. We will delve into both electrophilic and nucleophilic fluorination strategies, offering detailed, step-by-step methodologies and the rationale behind key experimental choices.
Choosing the Right Fluorination Strategy: Electrophilic vs. Nucleophilic Pathways
The two primary approaches for introducing a fluorine atom onto an aromatic ring are electrophilic and nucleophilic fluorination. The choice between these methods depends on the substrate's electronic properties, the desired regioselectivity, and the compatibility of functional groups.
-
Electrophilic Fluorination: This method is suitable for electron-rich aromatic systems, such as phenols and anilines. It involves the use of an electrophilic fluorine source ("F+ equivalent") that attacks the electron-rich aromatic ring.[4][5]
-
Nucleophilic Fluorination: In contrast, nucleophilic fluorination is employed for electron-deficient aromatic rings. This strategy involves the displacement of a leaving group (e.g., a halide or a nitro group) by a nucleophilic fluoride source (F-).[5][6]
Electrophilic Fluorination of Aminophenols using Selectfluor™
Electrophilic fluorination is often the method of choice for aminophenols due to the activating nature of the hydroxyl and amino groups.[4] Among the various electrophilic fluorinating agents, Selectfluor™ (F-TEDA-BF4) has emerged as a highly effective, safe, and easy-to-handle reagent.[7][8][9][10]
Mechanism of Action: The Role of Selectfluor™
The mechanism of electrophilic aromatic fluorination with N-F reagents like Selectfluor™ is believed to proceed through a polar SEAr (electrophilic aromatic substitution) pathway.[11] The electron-rich aminophenol attacks the electrophilic fluorine atom of Selectfluor™, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation restores aromaticity and yields the fluorinated aminophenol.[11] Kinetic isotope effect studies have shown that the proton elimination step is not the rate-limiting step in this reaction.[11]
Protocol: Electrophilic Fluorination of 4-Aminophenol
This protocol details the fluorination of 4-aminophenol using Selectfluor™ in the presence of trifluoromethanesulfonic acid, which has been shown to be an effective reagent system for the direct fluorination of various aromatic compounds.[7][8]
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Key Properties |
| 4-Aminophenol | 123-30-8 | 109.13 g/mol | White crystalline solid |
| Selectfluor™ | 140681-55-6 | 354.26 g/mol | Colorless solid, source of electrophilic fluorine[9] |
| Trifluoromethanesulfonic acid | 1493-13-6 | 150.08 g/mol | Strong acid, catalyst |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 g/mol | Polar aprotic solvent |
| Dichloromethane | 75-09-2 | 84.93 g/mol | Organic solvent for extraction |
| Saturated sodium bicarbonate solution | - | - | Aqueous solution for quenching |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | Drying agent |
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or argon inlet
-
Septa
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-aminophenol (1.0 eq.) in anhydrous acetonitrile.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (1.1 eq.) to the stirred solution.
-
Addition of Selectfluor™: Add Selectfluor™ (1.1 eq.) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated aminophenol.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Late-Stage Fluorination: A Powerful Tool in Drug Discovery
The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable in drug discovery.[2][12] This "late-stage fluorination" allows for the rapid generation of fluorinated analogues of complex molecules, facilitating the exploration of structure-activity relationships.[2][12][13][14]
Several innovative methods for late-stage fluorination have been developed, including palladium-catalyzed and silver-catalyzed reactions.[2][12] For instance, the silver-catalyzed fluorination of aryl stannanes has proven to be particularly effective for highly functionalized and complex substrates.[2] While powerful, this method requires the preparation of toxic aryl stannane starting materials.[2] More recent advancements have focused on the fluorination of more readily available starting materials like arylboronic acids and their derivatives.[12]
Safety and Handling of Fluorinating Agents
Fluorinating agents, including Selectfluor™, must be handled with care in a well-ventilated fume hood.[15][16] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] Avoid inhalation of dust and contact with skin and eyes.[15] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[17]
Selectfluor™ is a moderately strong oxidizing agent and should be stored in a cool, dry place away from incompatible materials.[9] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[15]
Conclusion
The fluorination of aminophenols is a critical transformation in the synthesis of advanced pharmaceutical agents. The choice of fluorination strategy and the careful execution of experimental protocols are paramount to achieving the desired outcomes. The methods and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully incorporate fluorine into aminophenol-containing molecules, thereby unlocking new therapeutic possibilities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scilit.com [scilit.com]
- 7. worldscientific.com [worldscientific.com]
- 8. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]
- 9. Selectfluor [commonorganicchemistry.com]
- 10. SelectFluor - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. echemi.com [echemi.com]
- 16. benchchem.com [benchchem.com]
- 17. aksci.com [aksci.com]
Application Notes and Protocols: Derivatization of 3-Amino-2-fluorophenol for Biological Assays
Introduction: Strategic Derivatization of 3-Amino-2-fluorophenol
This compound is a versatile scaffold for the development of molecular probes and biologically active compounds. Its utility stems from the presence of three key functional components: a primary aromatic amine, a hydroxyl group, and a fluorine atom. The strategic placement of the fluorine atom ortho to the hydroxyl group and meta to the amino group significantly influences the molecule's electronic properties, pKa, and metabolic stability, making it an attractive starting material for drug discovery and chemical biology.[1][2][3] The electron-withdrawing nature of fluorine can enhance the acidity of the phenolic proton and modulate the nucleophilicity of the adjacent amino group, considerations that are paramount in designing derivatization strategies.[1][4]
The derivatization of this compound is essential for its application in biological assays. Raw, underivatized small molecules often lack the necessary attributes for sensitive detection or specific interaction within a complex biological milieu. Through targeted chemical modification, this compound can be transformed into:
-
Fluorescent Probes: For cellular imaging and quantification in fluorescence-based assays.
-
Biotinylated Affinity Tags: For protein isolation, purification, and identification in pull-down assays.
-
Enzyme Substrates: To measure enzyme activity through the release of a detectable product.
-
Bioactive Conjugates: To enhance cellular uptake, target engagement, and pharmacokinetic properties.[5]
This document provides a comprehensive guide with detailed protocols for the derivatization of this compound, empowering researchers to harness its full potential in a range of biological applications. The protocols are designed to be robust and self-validating, with explanations of the underlying chemical principles to facilitate adaptation and troubleshooting.
I. Chemoselectivity in the Derivatization of this compound
A primary consideration when modifying this compound is the chemoselective targeting of either the amino or the hydroxyl group. The relative reactivity of these groups is pH-dependent. Under basic conditions, the phenoxide is the more potent nucleophile, favoring O-alkylation or O-acylation. Conversely, under neutral or slightly acidic conditions, the amino group is generally more nucleophilic than the hydroxyl group, allowing for selective N-acylation or N-alkylation. The fluorine atom's inductive effect can further fine-tune this reactivity.
Caption: pH-dependent chemoselectivity in derivatizing this compound.
II. Protocol: Selective N-Acylation for Amide-Based Probes
N-acylated aminophenols are prevalent motifs in pharmaceuticals and biologically active molecules.[6][7] This protocol details the selective N-acetylation of this compound, a foundational step for creating more complex amide derivatives, such as probes containing reporter groups. The procedure is adapted from standard methods for aminophenol acetylation.[6][8]
Principle:
In an aqueous acidic or neutral medium, the amino group of this compound is significantly more nucleophilic than the hydroxyl group. This allows for a selective reaction with an acylating agent like acetic anhydride. The reaction is typically performed in the presence of a mild base or buffer to neutralize the acid byproduct.
Materials:
-
This compound
-
Acetic Anhydride
-
Sodium Acetate Trihydrate
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Ethanol
-
1 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath, rotary evaporator, and TLC supplies.
Step-by-Step Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of deionized water containing a stoichiometric equivalent of hydrochloric acid to aid dissolution.
-
Buffering: Add a solution of sodium acetate trihydrate (1.5 equivalents) in 10 mL of deionized water to the flask. This will buffer the solution to a pH conducive to selective N-acylation.
-
Acylation: Cool the flask in an ice bath with stirring. Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate:hexane). The product spot should be less polar than the starting material.
-
Workup: Once the reaction is complete, adjust the pH to ~7 with 1 M NaOH. Extract the product with dichloromethane or ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization (Optional): The crude product can be further purified by recrystallization from an ethanol/water mixture to yield N-(3-fluoro-2-hydroxyphenyl)acetamide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Value | Rationale |
| Starting Material | This compound | Substrate for derivatization. |
| Reagent | Acetic Anhydride | Acylating agent. |
| Solvent | Water | Environmentally benign and facilitates pH control. |
| Buffer | Sodium Acetate | Neutralizes the acetic acid byproduct.[6] |
| Temperature | 0 °C to Room Temp. | Controls the rate of reaction and minimizes side products. |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion. |
III. Protocol: O-Sulfonylation for the Creation of Stable Linkers
Sulfonate esters are stable functional groups that can serve as robust linkers in biological probes.[9] Derivatizing the hydroxyl group of this compound with a sulfonyl chloride, such as dansyl chloride or a custom sulfonyl chloride bearing a reactive handle for click chemistry, is a valuable strategy. This protocol requires protection of the more reactive amino group first.
Principle:
This is a two-step process. First, the amino group is protected, for instance, as a Boc-carbamate. Then, the phenolic hydroxyl group is reacted with a sulfonyl chloride in the presence of a non-nucleophilic base. The fluorine atom's electron-withdrawing effect increases the acidity of the phenol, facilitating its deprotonation.
Materials:
-
N-(3-fluoro-2-hydroxyphenyl)acetamide (from Protocol II) or Boc-protected this compound
-
Dansyl Chloride (or other sulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the N-protected this compound (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add pyridine or triethylamine (1.5-2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Sulfonylation: Add the sulfonyl chloride (e.g., dansyl chloride, 1.1 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC until the starting material is consumed.
-
Quenching and Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
-
Deprotection (if necessary): If a Boc protecting group was used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the free amine for further functionalization.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]
- 8. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu<sub>2</sub>O@CeO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]
- 9. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3-Amino-2-fluorophenol in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 3-Amino-2-fluorophenol as a key building block for the construction of various heterocyclic scaffolds, particularly benzoxazoles and phenoxazines. These structural motifs are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document outlines detailed synthetic protocols, discusses the mechanistic intricacies of the cyclization reactions, and explores the influence of the fluorine substituent on the reactivity and properties of the resulting heterocyclic systems.
Introduction: The Versatility of this compound
This compound is a valuable bifunctional reagent in organic synthesis, possessing vicinal amino and hydroxyl groups on a fluorinated benzene ring. This unique arrangement of functional groups makes it an ideal precursor for the synthesis of a variety of fused heterocyclic compounds. The presence of the fluorine atom at the ortho-position to the hydroxyl group introduces specific electronic and steric effects that can significantly influence the course of chemical reactions and modulate the biological activity of the final products. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules[1]. This guide will delve into the practical applications of this compound in the synthesis of two major classes of heterocycles: benzoxazoles and phenoxazines.
Part 1: Synthesis of 7-Fluorobenzoxazole Derivatives
Benzoxazoles are a prominent class of heterocyclic compounds found in numerous medicinally important agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The condensation of an o-aminophenol with a carbonyl compound is the most common and direct route to the benzoxazole core.
Mechanistic Insight: The Role of the Ortho-Fluoro Substituent
The synthesis of 2-substituted-7-fluorobenzoxazoles from this compound typically proceeds through a condensation reaction with a carboxylic acid or its derivative, or with an aldehyde followed by oxidative cyclization. The electron-withdrawing nature of the fluorine atom is expected to decrease the nucleophilicity of both the amino and hydroxyl groups. However, its influence on the reaction rate and yield can be complex and dependent on the specific reaction conditions and the nature of the coupling partner.
In acid-catalyzed condensations, the initial step is the formation of an amide or a Schiff base intermediate. The subsequent intramolecular cyclization is often the rate-determining step. The fluorine atom's inductive effect can influence the acidity of the phenolic proton and the basicity of the amino group, thereby affecting the cyclization kinetics.
dot digraph "Benzoxazole Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} .dot Figure 1: General mechanism for the synthesis of 7-fluorobenzoxazoles.
Protocol 1: One-Pot Synthesis of 2-Aryl-7-fluorobenzoxazoles from Aldehydes
This protocol describes a general and efficient one-pot synthesis of 2-aryl-7-fluorobenzoxazoles from this compound and various aromatic aldehydes. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Catalyst: e.g., Nickel Sulfate (NiSO₄)[1] or a reusable acid catalyst like samarium triflate[2]
-
Solvent: Ethanol or aqueous medium[2]
-
Oxidant (if required by the specific catalytic system, e.g., air, oxygen)
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL), add the aromatic aldehyde (1.0 mmol) and the catalyst (e.g., 10 mol% NiSO₄)[1].
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates and catalyst used[1][3].
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid, wash with cold solvent, and dry.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality Behind Experimental Choices:
-
Catalyst: Lewis acids like NiSO₄ or samarium triflate activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the amino group of the aminophenol to form the Schiff base intermediate[1][2]. Some catalytic systems may also promote the subsequent oxidative cyclization.
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions[3]. Green chemistry approaches may favor water as a solvent[2].
-
One-Pot Approach: This strategy is efficient as it avoids the isolation of the intermediate Schiff base, saving time and resources.
Protocol 2: Synthesis of 2-Substituted-7-fluorobenzoxazoles from Carboxylic Acids
This protocol outlines the synthesis of 2-substituted-7-fluorobenzoxazoles via condensation of this compound with carboxylic acids, often in the presence of a dehydrating agent or under high-temperature conditions.
Materials:
-
This compound
-
Carboxylic acid (aliphatic or aromatic)
-
Dehydrating agent/catalyst: Polyphosphoric acid (PPA)[4] or a reusable catalyst like ammonium chloride[3].
-
Solvent (if not using PPA as both catalyst and solvent): High-boiling solvent like xylene or solvent-free conditions.
Procedure:
-
Using Polyphosphoric Acid (PPA):
-
Mix this compound (1.0 mmol) and the carboxylic acid (1.1 mmol) in PPA (a sufficient amount to ensure stirring).
-
Heat the mixture at a high temperature (e.g., 150-200 °C) for several hours, monitoring by TLC[4].
-
Cool the reaction mixture and carefully pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize or purify by column chromatography.
-
-
Using a Catalyst in a Solvent:
-
In a round-bottom flask, combine this compound (1.0 mmol), the carboxylic acid (1.1 mmol), and a catalytic amount of ammonium chloride (e.g., 0.5 g) in ethanol (5 mL)[3].
-
Reflux the mixture for 6-8 hours, monitoring by TLC[3].
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol[3].
-
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a dehydrating agent, promoting the formation of the amide intermediate and its subsequent cyclization to the benzoxazole at high temperatures[4].
-
Ammonium Chloride: This mild and inexpensive catalyst is effective for the condensation in a solvent like ethanol, offering a greener alternative to PPA[3].
Expected Spectral Characteristics of 7-Fluorobenzoxazoles
The presence of the fluorine atom will have a discernible effect on the NMR spectra of the resulting benzoxazoles.
-
¹H NMR: The protons on the benzene ring will exhibit coupling to the fluorine atom. The proton at the C6 position, being ortho to the fluorine, is expected to show a doublet of doublets with a J-coupling constant of approximately 8-10 Hz (ortho H-H coupling) and a smaller J-coupling constant due to H-F coupling.
-
¹³C NMR: The carbon atom attached to the fluorine (C7) will appear as a doublet with a large one-bond C-F coupling constant. The adjacent carbons (C6 and C7a) will also show smaller two-bond C-F couplings.
-
¹⁹F NMR: A signal corresponding to the fluorine atom will be present in the ¹⁹F NMR spectrum, and its chemical shift will be indicative of its electronic environment.
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Couplings |
| H4 | ~7.5-7.8 | ~110-120 | d or dd |
| H5 | ~7.2-7.5 | ~124-128 | t or m |
| H6 | ~7.1-7.4 | ~115-125 | dd or dt (coupling to F) |
| C2 | - | ~160-168 | - |
| C3a | - | ~140-152 | d (²JCF) |
| C4 | - | ~110-120 | d (³JCF) |
| C5 | - | ~124-128 | s or d (⁴JCF) |
| C6 | - | ~115-125 | d (²JCF) |
| C7 | - | ~155-165 | d (¹JCF) |
| C7a | - | ~135-145 | d (³JCF) |
Table 1: Predicted NMR Spectral Data for 7-Fluorobenzoxazole Derivatives. Note: Actual chemical shifts and coupling constants will vary depending on the substituent at the C2 position and the solvent used.
Part 2: Synthesis of Fluorinated Phenoxazines
Phenoxazines are another important class of N,O-heterocycles with significant applications as dyes, fluorescent probes, and pharmacophores with diverse biological activities, including antibacterial and anticancer properties[5][6]. The synthesis of phenoxazines often involves the condensation of an o-aminophenol with a catechol or a quinone derivative, or through the oxidative dimerization of o-aminophenols.
Mechanistic Considerations in Phenoxazine Synthesis
The formation of the phenoxazine ring system from this compound can be achieved through several pathways. A common method involves the reaction with a suitably activated benzene derivative, such as a dihalobenzene or a dinitrobenzene, where sequential nucleophilic aromatic substitution reactions lead to the cyclized product. The fluorine atom on the aminophenol ring can influence the nucleophilicity of the amino and hydroxyl groups, potentially affecting the regioselectivity of the initial substitution step.
dot digraph "Phenoxazine_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} .dot Figure 2: General pathway for the synthesis of fluorinated phenoxazines.
Protocol 3: Synthesis of Dinitro-fluorophenoxazines
This protocol is adapted from the synthesis of dinitrophenoxazines and can be applied to this compound for the preparation of a fluorinated analogue[6][7].
Materials:
-
This compound
-
1,2-Difluoro-4,5-dinitrobenzene
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvent: Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 1,2-difluoro-4,5-dinitrobenzene (1.0 mmol) in ethanol (20 mL).
-
Add an excess of sodium carbonate (e.g., 5.0 mmol).
-
Heat the reaction mixture at reflux (around 70-80 °C) for several hours (e.g., 6-24 h), monitoring the reaction progress by TLC[6].
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
1,2-Difluoro-4,5-dinitrobenzene: The nitro groups strongly activate the benzene ring towards nucleophilic aromatic substitution, making the fluorine atoms good leaving groups.
-
Sodium Carbonate: This base is crucial for deprotonating the phenolic hydroxyl group, and in some cases the amino group, to generate the nucleophilic species required for the substitution reactions[6].
-
Ethanol: Serves as a suitable polar protic solvent for this type of reaction.
Applications and Biological Significance
The introduction of a fluorine atom into the benzoxazole or phenoxazine scaffold can have a profound impact on the biological activity of these molecules. Fluorine's high electronegativity and ability to form strong C-F bonds can enhance binding interactions with biological targets and improve metabolic stability, respectively[1].
-
Antimicrobial and Antifungal Activity: Both benzoxazoles and phenoxazines are known to exhibit significant antimicrobial and antifungal properties[2][5][8]. The fluorinated derivatives synthesized from this compound are promising candidates for the development of new anti-infective agents.
-
Anticancer Activity: Many phenoxazine derivatives, such as Actinomycin D, are potent anticancer agents[5]. The fluorinated analogues could exhibit enhanced or novel anticancer activities.
-
Fluorescent Probes: The rigid, planar structure of phenoxazines makes them excellent fluorophores. The substitution pattern, including the presence of a fluorine atom, can be used to fine-tune their photophysical properties for applications in bioimaging and sensing.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of fluorinated benzoxazoles and phenoxazines. The protocols outlined in this guide provide a starting point for the exploration of its synthetic utility. The presence of the ortho-fluoro substituent offers a strategic advantage for modulating the physicochemical and biological properties of the resulting heterocyclic compounds, making it a key reagent for researchers in drug discovery and materials science. Further investigation into the specific reaction kinetics and regiochemical outcomes of reactions involving this compound will undoubtedly lead to the discovery of novel heterocyclic compounds with enhanced properties and applications.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System – Oriental Journal of Chemistry [orientjchem.org]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Application Note & Protocol: A Robust, Scalable Synthesis of 3-Amino-2-fluorophenol for Industrial Applications
Abstract: 3-Amino-2-fluorophenol (CAS No: 1186326-66-8) is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern makes it a valuable building block for complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) targeting a range of conditions.[1] This document provides a comprehensive guide to a scalable, multi-step synthesis of this compound, designed for industrial implementation. The protocol emphasizes process safety, in-process controls (IPCs) for robust validation, and operational efficiency. We detail the chemical rationale behind the selected synthetic route, provide step-by-step procedures for kilogram-scale production, and address critical scale-up considerations.
Part I: Strategic Synthesis Design & Rationale
Retrosynthetic Analysis and Route Selection
The industrial synthesis of specialty aromatic compounds demands a strategy that balances cost, safety, yield, and purity. For this compound, a logical and efficient retrosynthetic approach begins with a readily available, appropriately substituted benzene derivative. Our analysis identifies a three-step route starting from commercial 1,2-difluorobenzene as the most viable pathway for scale-up.
This route is chosen for several key reasons:
-
Starting Material Availability: 1,2-difluorobenzene is a common industrial chemical, ensuring a stable and cost-effective supply chain.
-
Regioselectivity: The directing effects of the fluorine atoms on the benzene ring allow for predictable and high-selectivity nitration at the 3-position.
-
Controlled Hydroxylation: A nucleophilic aromatic substitution (SNAr) reaction to introduce the hydroxyl group is a well-understood and scalable process. The electron-withdrawing nitro group activates the adjacent position for substitution.
-
Robust Reduction: Catalytic hydrogenation is a clean, efficient, and high-yielding method for reducing the nitro group to an amine, with water as the only significant byproduct. It is preferred over stoichiometric metal reductants (e.g., SnCl2, Fe/HCl) at scale to minimize metallic waste streams.[2]
The proposed forward synthesis is illustrated below.
Caption: Proposed three-step synthetic pathway for this compound.
Part II: Process Parameters & In-Process Controls (IPCs)
A self-validating process relies on stringent monitoring at each stage. The following table summarizes the critical parameters and IPCs for each step of the synthesis.
| Parameter | Step 1: Nitration | Step 2: Hydroxylation | Step 3: Reduction |
| Key Reagents | 1,2-Difluorobenzene, HNO₃, H₂SO₄ | 1,2-Difluoro-3-nitrobenzene, NaOH | 2-Fluoro-3-nitrophenol, H₂, Pd/C |
| Solvent | Sulfuric Acid | Water | Ethanol |
| Temperature | 0°C to 10°C | 80°C to 90°C | 25°C to 35°C |
| Pressure | Atmospheric | Atmospheric | 50-60 psi (H₂) |
| Reaction Time | 2 - 4 hours | 6 - 8 hours | 4 - 6 hours |
| IPC Method | GC-MS | HPLC | HPLC |
| IPC Target | Starting Material < 2% | Starting Material < 1% | Starting Material < 0.5% |
| Expected Yield | 85 - 90% | 90 - 95% | > 95% |
| Purity (Crude) | > 95% | > 97% | > 98% |
Part III: Detailed Experimental Protocols (1 kg Scale)
Safety Preamble: All operations must be conducted in a controlled environment (e.g., a walk-in fume hood or a contained reactor bay) by trained personnel. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, face shields, and lab coats, is mandatory.[3][4]
Step 1: Synthesis of 1,2-Difluoro-3-nitrobenzene
-
Reactor Setup: Charge a 10 L, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with concentrated sulfuric acid (H₂SO₄, 3.0 L).
-
Cooling: Cool the reactor contents to 0°C using a circulating chiller.
-
Reagent Addition: Slowly add 1,2-difluorobenzene (1.0 kg, 8.76 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 0.63 L, 9.64 mol) to concentrated sulfuric acid (1.5 L) in a separate vessel, maintaining the temperature below 15°C. Transfer this mixture to the addition funnel.
-
Reaction: Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 0°C and 5°C. An exotherm is expected and must be carefully controlled.
-
Monitoring (IPC): After the addition is complete, stir the mixture for an additional 1 hour at 5-10°C. Take an aliquot, quench it carefully in ice water, extract with dichloromethane, and analyze by GC-MS to confirm the consumption of starting material (<2%).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (10 kg). The product will separate as an oil.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 2 L).
-
Washing: Combine the organic layers and wash with water (2 x 2 L), followed by a saturated sodium bicarbonate (NaHCO₃) solution (2 L), and finally brine (2 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1,2-difluoro-3-nitrobenzene as a yellow oil.
Step 2: Synthesis of 2-Fluoro-3-nitrophenol
-
Reactor Setup: Charge the 10 L reactor with water (5.0 L) and sodium hydroxide (NaOH, 0.42 kg, 10.5 mol). Stir until dissolved.
-
Reagent Addition: Add the 1,2-difluoro-3-nitrobenzene (assuming 1.3 kg, 8.17 mol from the previous step) to the caustic solution.
-
Reaction: Heat the mixture to 85°C with vigorous stirring. Maintain the temperature for 6-8 hours.
-
Monitoring (IPC): Monitor the reaction progress by HPLC. Take an aliquot, cool, neutralize, and analyze for the disappearance of the starting material (<1%).
-
Work-up (Acidification): Cool the reaction mixture to 10-15°C in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) until the pH of the solution is ~1-2. The product will precipitate as a solid.
-
Isolation: Filter the precipitated solid using a filter press or a large Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the solid in a vacuum oven at 50°C to a constant weight to yield 2-fluoro-3-nitrophenol.
Step 3: Synthesis of this compound
-
Reactor Setup: Charge a 20 L hydrogenation reactor with 2-fluoro-3-nitrophenol (assuming 1.2 kg, 7.64 mol from the previous step), ethanol (10 L), and 10% Palladium on Carbon (Pd/C, 60 g, 50% wet).
-
Inerting: Seal the reactor and purge it three times with nitrogen (N₂), followed by three purges with hydrogen (H₂).
-
Reaction: Pressurize the reactor to 50 psi with H₂ and stir vigorously. The reaction is exothermic; use cooling to maintain the internal temperature between 25°C and 35°C. Hydrogen uptake should be monitored.
-
Monitoring (IPC): After hydrogen uptake ceases (typically 4-6 hours), continue stirring for another hour. Depressurize the reactor, and take a sample for HPLC analysis to confirm the complete consumption of the starting material (<0.5%).
-
Catalyst Removal: Purge the reactor with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and must be handled carefully; do not allow the filter cake to dry in the air. Quench the catalyst pad with water immediately after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Crystallization: Add toluene (3 L) to the residue and heat to dissolve. Cool slowly to 0-5°C to crystallize the product.
-
Final Product: Filter the solid, wash with cold toluene, and dry in a vacuum oven at 40°C to yield the final product, this compound.[1]
Part IV: Industrial Scale-Up & Safety Considerations
Scaling a chemical process requires a thorough analysis of potential risks and engineering controls.
Caption: General industrial workflow from raw materials to finished product.
-
Process Safety:
-
Nitration (Step 1): This step involves highly corrosive and oxidizing acids and is significantly exothermic. The rate of addition of the nitrating mixture must be strictly controlled by automated dosing pumps linked to temperature feedback loops to prevent thermal runaway. An emergency quench bath should be readily available.
-
Hydrogenation (Step 3): Working with hydrogen gas under pressure carries a risk of fire or explosion. The reactor must be properly rated, grounded, and located in an area with spark-proof equipment. Ensure effective inerting procedures are followed to remove all oxygen before introducing hydrogen.
-
-
Equipment Selection:
-
For kilogram to tonnage scale, glass-lined steel reactors are preferred for their chemical resistance, particularly to the strong acids in Step 1.
-
Hydrogenation should be performed in a stainless steel or Hastelloy autoclave.
-
Solid isolation should utilize enclosed systems like a Nutsche filter-dryer to minimize operator exposure to the product and solvents.
-
-
Waste Management:
-
Acidic Waste (Step 1 & 2): The aqueous acidic streams must be neutralized with a base (e.g., lime or caustic soda) before being sent to a wastewater treatment facility.
-
Catalyst Waste (Step 3): The palladium catalyst should be recovered for reclamation. The wet catalyst cake must be stored under water to prevent ignition and sent to a specialized recycling facility.
-
Solvent Waste: Organic solvent waste should be segregated and sent for incineration or distillation-based recovery.
-
Conclusion
The protocol described in this note outlines a practical, robust, and scalable synthesis for this compound. By focusing on readily available starting materials, well-controlled reaction conditions, and integrated in-process controls, this process is designed for safe and efficient implementation in an industrial setting. The final product is obtained in high yield and purity, suitable for use in demanding applications such as pharmaceutical synthesis.
References
Application Notes & Protocols for the Comprehensive Characterization of 3-Amino-2-fluorophenol
Introduction: 3-Amino-2-fluorophenol is a critical building block in modern synthetic chemistry, serving as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring amino, hydroxyl, and fluoro groups on an aromatic ring, imparts specific reactivity and properties that are leveraged in the synthesis of complex target molecules.[1] Given its role in high-value applications, ensuring the identity, purity, and stability of this compound is paramount. Inconsistent material quality can lead to failed syntheses, impure final products, and significant delays in research and development timelines.
This document provides a comprehensive guide to the analytical methods required for the robust characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals who require reliable, validated protocols. The methodologies detailed herein are grounded in fundamental chemical principles and are designed to be self-validating, providing a complete picture of the material's integrity.
Physicochemical Properties
A foundational step in any analytical workflow is understanding the basic physical and chemical properties of the analyte. This information guides sample preparation, storage, and the selection of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | PubChem[2][3] |
| Molecular Weight | 127.12 g/mol | MySkinRecipes, PubChem[1][4] |
| Melting Point | 126-128 °C | MySkinRecipes[1] |
| Appearance | Off-white to light brown crystalline powder | (Typical) |
| Storage | 2-8°C, sealed, dry, protected from light | MySkinRecipes[1] |
| CAS Number | 1186326-66-8 | BLD Pharm[5] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are indispensable for separating the main component from process-related impurities, starting materials, and degradation products. We will detail both High-Performance Liquid Chromatography (HPLC) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The method separates analytes based on their hydrophobicity.
The choice of a C18 stationary phase is deliberate; its non-polar nature provides excellent retention for the aromatic ring of this compound. The mobile phase, a gradient of acetonitrile and water, is critical. A gradient elution ensures that impurities with a wide range of polarities are effectively separated and eluted from the column within a practical timeframe. We incorporate formic acid to control the ionization state of the amino and phenolic groups. By maintaining a consistent low pH (around 2.5-3.0), we ensure that the amine is protonated and the phenol is not, leading to sharp, symmetrical, and reproducible peak shapes. UV detection at 275 nm is selected as it corresponds to the π-π* electronic transitions of the substituted benzene ring, providing a good balance of sensitivity and selectivity.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Vortex until fully dissolved. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes; hold at 95% B for 3 min; return to 5% B over 1 min; hold for 4 min re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detector | 275 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Due to the polar nature of the amino and hydroxyl groups, derivatization is required to increase volatility and improve peak shape.
Direct injection of this compound onto a standard GC column would result in poor chromatography, characterized by broad, tailing peaks and potential irreversible adsorption to the column. This is due to the hydrogen bonding capacity of the -OH and -NH₂ groups. To overcome this, we employ silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). BSTFA quantitatively replaces the active hydrogens on the oxygen and nitrogen atoms with non-polar trimethylsilyl (TMS) groups. This derivatization blocks hydrogen bonding, significantly increases the analyte's volatility, and improves its thermal stability, making it amenable to GC analysis.[6] The mass spectrometer then provides high-confidence identification of impurities based on their unique fragmentation patterns.
-
Sample Derivatization:
-
Place approximately 1 mg of this compound into a 2 mL GC vial.
-
Add 200 µL of pyridine (as a catalyst and solvent).
-
Add 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
-
Data Analysis:
-
Identify the peak for the di-TMS derivative of this compound (Expected M+ = 271 m/z).
-
Search the mass spectra of other detected peaks against a spectral library (e.g., NIST) to tentatively identify impurities.
-
Caption: Workflow for GC-MS impurity identification via silylation.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide definitive confirmation of the chemical structure, ensuring the correct isomer has been synthesized and is free from structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is recommended.
¹H NMR confirms the proton environment, showing the number and connectivity of aromatic protons. ¹³C NMR provides a map of the carbon skeleton. However, the key to confirming this specific isomer is ¹⁹F NMR. The presence of a single fluorine resonance, coupled to adjacent aromatic protons, provides definitive evidence for the fluorine's position on the ring. The combined data from these three experiments leaves no ambiguity about the molecular structure. The choice of DMSO-d₆ as a solvent is strategic; it is capable of dissolving the sample and its deuterated nature prevents it from interfering with the ¹H NMR spectrum. Furthermore, the labile protons of the -OH and -NH₂ groups will often exchange with residual water in the solvent, appearing as broad singlets, which is characteristic.
-
Sample Preparation:
-
Dissolve 10-15 mg of this compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
-
-
Predicted Spectral Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~9.5-10.0 | br s | - | Phenolic -OH |
| ¹H | ~6.6-6.8 | t | ~8 Hz | Aromatic H (at C5) |
| ¹H | ~6.2-6.4 | m | - | Aromatic H (at C4, C6) |
| ¹H | ~4.5-5.0 | br s | - | Amino -NH₂ |
| ¹³C | ~150 (d) | d | ¹JCF ~240 Hz | C2-F |
| ¹³C | ~145 (d) | d | ²JCCF ~15 Hz | C3-NH₂ |
| ¹³C | ~135 (d) | d | ²JCCF ~12 Hz | C1-OH |
| ¹³C | ~115-125 | m | - | Aromatic CH carbons |
| ¹⁹F | ~ -130 to -140 | m | - | C2-F |
Note: Predicted shifts are estimates. d = doublet, t = triplet, m = multiplet, br s = broad singlet.
Caption: Workflow for multi-nuclear NMR structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
While NMR provides atomic-level detail, FT-IR offers a quick "molecular fingerprint." The key is to look for a specific combination of absorbances. The broad O-H stretch is characteristic of the phenol, while the two distinct N-H stretching bands confirm a primary amine. The strong C-F stretch is also a critical diagnostic peak. The presence and pattern of these bands, along with the aromatic signals, provide high confidence that the major functional groups of this compound are present.
-
Sample Preparation:
-
Use Attenuated Total Reflectance (ATR) for the simplest method. Place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr (Potassium Bromide) pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a transparent disk.
-
-
Instrumentation:
-
FT-IR Spectrometer with a resolution of 4 cm⁻¹.
-
-
Data Acquisition:
-
Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Collect at least 16 scans and average them to improve the signal-to-noise ratio.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3200 (broad) | O-H Stretch | Phenol |
| 3400 & 3300 (two sharp bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1620 - 1580 | N-H Bend | Primary Amine |
| 1600 & 1475 | C=C Stretch | Aromatic Ring |
| 1250 - 1180 (strong) | C-F Stretch | Aryl-Fluoride |
| 1260 - 1180 | C-O Stretch | Phenol |
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C6H6FNO | CID 19896037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 4. 2-Amino-3-fluorophenol | C6H6FNO | CID 2782778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]
- 6. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-2-fluorophenol Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-2-fluorophenol (CAS: 1186326-66-8). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. As an important intermediate in the pharmaceutical and agrochemical industries, the efficient and pure synthesis of this compound is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and optimization.
Core Synthesis Pathway: Reduction of 2-Fluoro-3-nitrophenol
The most prevalent and reliable method for synthesizing this compound is the chemical reduction of its nitro precursor, 2-Fluoro-3-nitrophenol (CAS: 179816-26-3).[2][3][4] This transformation is critical and can be approached using several methodologies, primarily catalytic hydrogenation or metal-acid reduction.
The overall workflow, including the synthesis of the precursor, is outlined below.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Section 1: Low Yield & Reaction Inefficiency
Q1: My final yield of this compound is consistently below 50%. What are the most common causes?
A1: Low yields can stem from several factors throughout the experimental process. Here’s a breakdown of the most likely culprits:
-
Incomplete Reaction: The reduction of the nitro group may not have gone to completion. This is often due to issues with the catalyst or reducing agent. For catalytic hydrogenations (e.g., with Pd/C), this can mean poor catalyst activity or insufficient hydrogen pressure/delivery. For metal-based reductions (e.g., SnCl2 or Fe), it could be due to insufficient equivalents of the metal or acid.[2][5]
-
Product Degradation: Aminophenols are susceptible to oxidation, especially when exposed to air during workup and purification. This is often visually indicated by the product turning from an off-white or light brown powder to a darker, often purplish or black, material.
-
Sub-optimal Reaction Conditions: Temperature and solvent choice are critical. For instance, some reductions may require heating to proceed at a reasonable rate, such as the SnCl2 method which is conducted at 80°C.[2] The solvent must fully dissolve the starting material for an efficient reaction. Ethanol is commonly used for Pd/C hydrogenations.[2]
-
Transfer and Workup Losses: The product can be lost during aqueous workup if the pH is not carefully controlled, or during filtration and extraction steps. Ensure thorough extraction from the aqueous layer with a suitable organic solvent like ethyl acetate.[2]
Q2: My catalytic hydrogenation with Palladium on Carbon (Pd/C) is very sluggish or stalls completely. What's wrong?
A2: This is a frequent issue in catalytic hydrogenations. Consider the following points:
-
Catalyst Quality and Activity: The Pd/C catalyst may be old or deactivated. Use a fresh batch of a reputable brand. The "10% Pd" loading is a standard recommendation.[2] Ensure the catalyst is handled properly and not unnecessarily exposed to air.
-
Catalyst Poisoning: The starting material or solvent might contain impurities that poison the palladium surface. Common poisons include sulfur, thiols, or halide compounds (though the fluorine on the ring is generally stable). Purifying the 2-fluoro-3-nitrophenol precursor is advisable if you suspect contamination.
-
Hydrogen Delivery: Ensure your system is properly sealed and that you have a positive hydrogen pressure (1 atm is often sufficient).[2] Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
Solvent Choice: The solvent must be appropriate for hydrogenation and capable of dissolving the starting material. Ethanol is a proven choice.[2] Methanol or THF can also be used.
Section 2: Impurities and Side Reactions
Q3: I'm seeing multiple spots on my TLC plate besides the starting material and product. What are the likely side products?
A3: The formation of impurities is a key challenge. The most common side products in this synthesis are:
-
Incompletely Reduced Intermediates: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. If the reaction is incomplete, these species may be present.
-
Dehalogenation (Defluorination): While less common for fluorine compared to chlorine or bromine, aggressive hydrogenation conditions (high pressure, high temperature, or highly active catalyst) can sometimes lead to the removal of the fluorine atom, resulting in 3-aminophenol as a byproduct.
-
Products of Oxidation: As mentioned, the desired this compound can oxidize during workup, leading to colored polymeric impurities. Performing the workup and purification quickly and, if possible, under an inert atmosphere (like nitrogen or argon) can mitigate this.
Caption: Potential reaction pathways and side products.
Section 3: Purification and Handling
Q4: My isolated product is a dark, sticky solid, not the off-white powder described. How can I effectively purify it?
A4: Discoloration is a classic sign of oxidation. Here is a recommended purification strategy:
-
Minimize Air Exposure: During the workup (especially after the reduction is complete), try to minimize the solution's exposure to air. If possible, bubble nitrogen through your solvents before use.
-
Filtration through Silica Gel: A quick filtration of the crude product through a short plug of silica gel, eluting with an appropriate solvent like ethyl acetate, can remove baseline impurities and catalyst remnants.[2]
-
Recrystallization: If the product is still impure, recrystallization is a powerful technique. A suitable solvent system must be determined experimentally (e.g., ethanol/water, toluene/hexanes). This should be done quickly to avoid prolonged heating in the presence of air.
-
Storage: The final product's stability is crucial. It should be stored in a tightly sealed container, in a cool (2-8°C), dry, and dark place to prevent degradation.[1][6]
Q5: What are the critical safety precautions for this synthesis?
A5: Safety is paramount. Key hazards include:
-
Hydrogen Gas: When using catalytic hydrogenation, hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources. Work in a well-ventilated fume hood.
-
Palladium on Carbon: While the catalyst itself is stable, it can be pyrophoric when dry and saturated with hydrogen. Do not allow the filtered catalyst to dry in the air. Quench it carefully with water.
-
Tin Compounds: Tin(II) chloride is corrosive and harmful. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Product Hazards: this compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[7] Always handle with appropriate PPE.
Optimization of Reaction Conditions
Choosing the right reduction method is a balance of yield, scalability, cost, and available equipment. The two primary methods are summarized below.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Tin(II) Chloride Reduction |
| Reducing Agent | H₂ gas | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Catalyst/Stoichiometry | 10% Pd/C (catalytic amount) | ~5 equivalents of SnCl₂ |
| Solvent | Ethanol (EtOH) | Tetrahydrofuran (THF) and Water |
| Temperature | Room Temperature | 80°C |
| Reaction Time | ~3 hours | ~40 minutes |
| Reported Yield | ~86% | ~80% |
| Workup | Filtration to remove Pd/C, then concentration. | Dilution with EtOAc, neutralization with NaHCO₃, extraction. |
| Pros | High yield, clean reaction, easy product isolation. | Fast reaction, no specialized hydrogenation equipment needed. |
| Cons | Requires hydrogenation equipment, potential catalyst poisoning. | Generates tin waste, requires heating, stoichiometric reagent. |
| Reference | --INVALID-LINK--[2] | --INVALID-LINK--[2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
Adapted from Guidechem.[2]
-
Setup: In a suitable reaction flask, dissolve 2-fluoro-3-nitrophenol (1 equivalent) in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (1 atm pressure).
-
Reaction: Stir the mixture vigorously at room temperature for approximately 3 hours, monitoring the reaction by TLC.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of celite or silica gel to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound.
Protocol 2: Tin(II) Chloride Reduction
Adapted from Guidechem.[2]
-
Setup: In a round-bottom flask, dissolve 2-fluoro-3-nitrophenol (1 equivalent) in a mixture of THF and water.
-
Reagent Addition: Add tin(II) chloride dihydrate (approx. 5 equivalents) to the solution.
-
Reaction: Heat the mixture to 80°C and maintain for approximately 40 minutes, monitoring the reaction by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully add a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.
-
Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Amino-3-fluorophenol 97% Supplier in Mumbai, 2-Amino-3-fluorophenol 97% Trader, Maharashtra [chemicalmanufacturers.in]
- 7. 2-Amino-3-fluorophenol | C6H6FNO | CID 2782778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of fluorinated aminophenols
Welcome to the Technical Support Center for the synthesis of fluorinated aminophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these important synthetic transformations. Fluorinated aminophenols are crucial building blocks in the pharmaceutical and agrochemical industries, and their synthesis often presents unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and purification hurdles encountered during their preparation.
I. Understanding the Landscape: Key Challenges in Fluorinated Aminophenol Synthesis
The introduction of a fluorine atom onto an aminophenol scaffold can dramatically alter the molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. However, the interplay between the electron-donating amino and hydroxyl groups and the powerful electron-withdrawing nature of fluorine can lead to a variety of side reactions. This guide will focus on practical solutions to these common issues.
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
A. Issues Related to Fluorination
Answer:
This is a frequent challenge stemming from the high reactivity of the aminophenol ring system. The amino and hydroxyl groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic attack. This can lead to a lack of regioselectivity and over-fluorination.
Common Causes and Troubleshooting Strategies:
-
Poor Regioselectivity: The directing effects of the amino and hydroxyl groups can lead to the formation of multiple mono-fluorinated isomers (ortho, meta, and para relative to the substituents).
-
Solution 1: Employ Protecting Groups: Protecting the more activating group, typically the amine, can help direct the fluorination to a specific position. Common protecting groups for anilines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and trifluoroacetyl. The choice of protecting group can influence the regioselectivity of the fluorination.
-
Solution 2: Optimize Reaction Conditions: Lowering the reaction temperature, using a less reactive fluorinating agent, or changing the solvent can improve selectivity. For instance, using a milder electrophilic fluorinating agent can sometimes favor the formation of a single isomer.
-
-
Over-fluorination: The initial fluorine substitution does not sufficiently deactivate the ring, leading to the introduction of a second or even third fluorine atom.
-
Solution: Stoichiometric Control: Carefully control the stoichiometry of the fluorinating agent. Using a slight sub-stoichiometric amount can sometimes minimize di- and tri-fluorination. Monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-fluorinated product is formed.
-
-
Dearomatization: With highly activated phenols, electrophilic fluorination can sometimes lead to dearomatization, forming fluorinated cyclohexadienones.[1][2]
-
Solution: Milder Reagents and Conditions: Employing less reactive electrophilic fluorinating agents and running the reaction at lower temperatures can help suppress this side reaction.
-
Answer:
The Balz-Schiemann reaction, which proceeds through a diazonium salt intermediate, can be a powerful tool for introducing fluorine with good regioselectivity.[3][4][5] However, the presence of both amino and hydroxyl groups on the aromatic ring can complicate this reaction.
Common Causes and Troubleshooting Strategies:
-
Instability of the Diazonium Salt: Aminophenol-derived diazonium salts can be unstable, leading to decomposition and the formation of tar-like byproducts. The hydroxyl group can participate in side reactions, and the diazonium salt itself can be prone to explosive decomposition upon isolation, especially when dry.[5]
-
Solution 1: In Situ Reaction: Whenever possible, generate and use the diazonium salt in situ without isolation. This minimizes the risk of decomposition.
-
Solution 2: Low Temperatures: Maintain strict temperature control (typically 0-5 °C) during the diazotization step to enhance the stability of the diazonium salt.
-
-
Side Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can react with the diazotization reagents or the diazonium salt itself, leading to unwanted byproducts.
-
Solution: Protection of the Hydroxyl Group: Protecting the hydroxyl group as an ether (e.g., methyl or benzyl ether) before the Balz-Schiemann reaction can prevent these side reactions. The protecting group can then be removed after the fluorination step.
-
-
Incomplete Diazotization: The presence of two functional groups can lead to incomplete reaction.
-
Solution: Optimization of Diazotization Conditions: Ensure the use of a sufficient excess of nitrous acid and a suitable acidic medium. Monitoring the disappearance of the starting aminophenol by TLC is crucial.
-
B. Issues Related to the Aminophenol Core
Answer:
Aminophenols, including their fluorinated derivatives, are highly susceptible to oxidation, especially in the presence of air and light. This oxidation leads to the formation of highly colored quinone-imine and polymeric species.[6]
Common Causes and Troubleshooting Strategies:
-
Aerial Oxidation: Exposure to oxygen in the air, particularly under neutral or basic conditions, is the primary cause of discoloration.
-
Solution 1: Inert Atmosphere: Handle and store fluorinated aminophenols under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Solution 2: Acidic Conditions: Aminophenols are more stable as their protonated salts. Storing them as hydrochloride or sulfate salts can significantly reduce the rate of oxidation.
-
-
Removal of Colored Impurities:
-
Solution 1: Activated Charcoal: Treatment of a solution of the crude product with activated charcoal can effectively adsorb many colored impurities. However, be aware that this can also lead to some loss of the desired product.
-
Solution 2: Reducing Agents: A gentle treatment with a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) can often reduce the colored quinone-imine species back to the colorless aminophenol.
-
Solution 3: Recrystallization: Careful recrystallization from an appropriate solvent system can effectively separate the desired product from the colored, often less soluble, polymeric impurities.[2][7][8]
-
C. Issues Related to Purification
Answer:
The separation of regioisomers of fluorinated aminophenols can be challenging due to their similar polarities. A combination of chromatographic and crystallization techniques is often required.
Troubleshooting and Separation Strategies:
-
Flash Column Chromatography:
-
Strategy 1: Optimize the Solvent System: A systematic screening of solvent systems is crucial. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). Adding a small amount of a third, more polar solvent like methanol can sometimes improve separation.
-
Strategy 2: Use of Additives: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing of the basic amino compounds on the silica gel.
-
Strategy 3: Alternative Stationary Phases: If separation on silica gel is poor, consider using an alternative stationary phase. Alumina (neutral or basic) can sometimes provide different selectivity. For more challenging separations, consider using a pentafluorophenyl (PFP) stationary phase, which can offer unique interactions with fluorinated compounds.[9]
-
-
Recrystallization:
-
Strategy: Solvent Screening: The key to successful recrystallization is finding a solvent or solvent mixture in which the desired isomer has significantly different solubility from the undesired isomer at different temperatures.[2][8][10] Common solvents to screen include water, ethanol, isopropanol, toluene, and mixtures of these.
-
Example Protocol for Isomer Separation: A mixture of ortho- and para-isomers can sometimes be separated by first crystallizing the less soluble para-isomer from a suitable solvent, and then purifying the more soluble ortho-isomer from the mother liquor by a subsequent recrystallization or chromatography.
-
III. Key Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of a Protected Aminophenol
-
Protection: Protect the amino group of the starting aminophenol (e.g., as an acetamide) using standard procedures.
-
Fluorination:
-
Dissolve the protected aminophenol (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) in a flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.0-1.2 eq.) portion-wise over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
-
Deprotection: Remove the protecting group under appropriate conditions to yield the desired fluorinated aminophenol.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent pair where the fluorinated aminophenol has high solubility at elevated temperatures and low solubility at room temperature or below.[2][7][8]
-
Dissolution: In an Erlenmeyer flask, add the crude fluorinated aminophenol and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Saturated Solution: Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
IV. Visualization of Key Concepts
Diagram 1: Competing Pathways in Electrophilic Fluorination
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. biophysics.org [biophysics.org]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Home Page [chem.ualberta.ca]
Technical Support Center: Purification of Crude 3-Amino-2-fluorophenol
Introduction
3-Amino-2-fluorophenol is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its unique substitution pattern, featuring an amino, a hydroxyl, and a fluorine group on the aromatic ring, makes it a versatile building block. However, the very features that make it synthetically attractive also present significant challenges during purification. Aminophenols are notoriously susceptible to oxidation, leading to highly colored impurities that can be difficult to remove.[2] The presence of both acidic (phenolic hydroxyl) and basic (amino) groups can also complicate purification schemes.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude this compound. It is structured in a question-and-answer format to directly address common issues encountered in the laboratory, supported by detailed protocols and scientific explanations.
Troubleshooting Guide & FAQs
This section is designed to provide rapid solutions to common problems encountered during the purification of this compound.
Q1: My crude this compound is a dark brown or black solid. The pure compound is supposed to be a light-colored solid. What causes this discoloration, and how can I fix it?
A1: The dark coloration is almost certainly due to the oxidation of the aminophenol.[3] The combination of the electron-donating amino and hydroxyl groups makes the aromatic ring highly susceptible to oxidation, especially when exposed to air.[2] This process forms highly colored quinone-imine type impurities, which can be intensely colored even at very low concentrations.[4]
Troubleshooting Steps:
-
Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.[3]
-
Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb these colored impurities.[3] Use charcoal judiciously, as it can also adsorb your desired product, leading to yield loss.
-
Use of Reducing Agents: A gentle reducing agent, such as sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅), can be added in small amounts during the workup or the initial stages of purification to reduce the colored oxidized species back to the colorless aminophenol.
Q2: I'm having trouble getting my this compound to crystallize from solution. It either stays as an oil or crashes out as an amorphous solid. What should I do?
A2: This issue, often called "oiling out," is common when the compound's melting point is low or when significant impurities are present that depress the melting point.[5] For this compound, the reported melting point is in the range of 126-128 °C, which should be high enough to avoid oiling out under normal conditions.[1] Therefore, the presence of impurities is the most likely cause.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For this compound, polar solvents are a good starting point. Experiment with solvents like water, ethanol, isopropanol, or mixtures such as ethanol/water or toluene/ethanol.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) often leads to the precipitation of impurities along with your product and can favor the formation of small, impure crystals or an amorphous solid. Once the solution has reached room temperature, cooling in an ice bath can be used to maximize yield.[3]
-
Scratching and Seeding: If crystals are reluctant to form, try scratching the inside of the flask at the air-solvent interface with a glass rod. This creates nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[3]
-
Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This technique can often induce crystallization when single-solvent systems fail.[6]
Q3: After purification, my NMR spectrum shows the presence of residual starting materials or other unexpected aromatic signals. Which purification technique is best for removing these?
A3: The best technique depends on the nature of the impurities. A combination of methods is often most effective.
-
Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds. Since this compound is amphoteric, its solubility can be manipulated with pH.
-
To remove neutral impurities, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1 M HCl). Your product will move to the aqueous phase as a protonated salt, leaving neutral impurities in the organic layer.
-
To remove acidic impurities, you could then basify the aqueous layer and extract your product back into an organic solvent. However, given the phenolic hydroxyl group, this requires careful pH control.
-
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[7] For this compound, silica gel is a suitable stationary phase. A gradient elution with a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or ethanol) will likely provide good separation from less polar starting materials or side products.
Q4: How can I assess the purity of my final this compound product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.[8]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the main compound and detecting impurities with high sensitivity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): ¹H NMR will confirm the structure and can reveal the presence of significant impurities. Given the fluorine atom, ¹⁹F NMR is also a very clean and powerful tool for assessing purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[8]
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the number of components in your sample and to determine the appropriate solvent system for column chromatography.[3]
Purification Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and should be optimized for your specific crude material.
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude material in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your crude this compound. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the solvent in portions until a saturated solution is obtained at the boiling point.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (typically 1-2% by weight of your crude material). Reheat the solution to boiling for 5-10 minutes.[3]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
| Parameter | Recommended Value/Solvent | Rationale |
| Initial Solvent Choice | Ethanol/Water, Toluene/Ethanol | Balances polarity to achieve good solubility at high temperatures and poor solubility at low temperatures. |
| Charcoal Amount | 1-2% w/w of crude material | Sufficient for decolorization without significant product loss. |
| Cooling Rate | Slow, ambient cooling followed by ice bath | Promotes the formation of large, pure crystals.[3] |
Protocol 2: Flash Column Chromatography
-
Select Solvent System (Eluent): Use TLC to determine a suitable eluent system. The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Pack the Column: Prepare a slurry of silica gel in your chosen eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica bed.[10]
-
Load the Sample: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.
-
Elution: Carefully add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the sample. Collect the eluting solvent in fractions.[10]
-
Analyze Fractions: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Purification Workflow
Below is a decision-making workflow for selecting the appropriate purification strategy.
Caption: Decision workflow for purifying crude this compound.
Safety Precautions
Always handle this compound and all solvents in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Consult the Safety Data Sheet (SDS) for detailed safety information before beginning any work.[11][12]
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Identifying and minimizing by-products in 3-Amino-2-fluorophenol synthesis
Welcome to the technical support center for the synthesis of 3-Amino-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing unwanted by-products. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments. This compound is a valuable intermediate in the pharmaceutical and agrochemical industries[1].
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
FAQ 1: What are the most common synthesis routes for this compound, and what are their primary challenges?
The synthesis of this compound and its isomers typically follows a few key pathways, each with its own set of challenges related to by-product formation.
-
Route A: Catalytic Hydrogenation of 2-Fluoro-3-nitrophenol. This is one of the most direct methods, involving the reduction of the nitro group. A common approach is the use of a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere[2][3].
-
Challenges : The main challenges include incomplete reduction, potential for dehalogenation (loss of the fluorine atom), and the formation of dimeric impurities.
-
-
Route B: Metal-Acid Reduction of 2-Fluoro-3-nitrophenol. This classic method uses reagents like tin(II) chloride (SnCl2) in the presence of an acid[2][3].
-
Challenges : While often effective, this method can require harsh workup conditions to remove metal salts, and by-product profiles can be sensitive to reaction temperature and stoichiometry.
-
-
Route C: Multi-step Synthesis involving Nitration and Reduction. More complex routes may start from a precursor like 2-fluorophenol, which is first nitrated and then reduced.
-
Challenges : The initial nitration step can produce regioisomers (isomers with the nitro group in different positions), which, if not removed, will be carried through the synthesis, leading to isomeric impurities in the final product.
-
FAQ 2: I'm observing a lower-than-expected yield and a complex mixture of products in my final material. What are the likely by-products?
Based on the common synthesis routes, several by-products can account for reduced yield and purity. The identity of these by-products is often linked to the specific reaction conditions.
Potential By-products in this compound Synthesis:
| By-product | Likely Formation Route | Reason for Formation |
| 2-Fluoro-3-nitrophenol (Starting Material) | Catalytic Hydrogenation or Metal-Acid Reduction | Incomplete reaction due to insufficient catalyst, low hydrogen pressure, or short reaction time. |
| 3-Aminophenol | Catalytic Hydrogenation | Over-reduction leading to hydrodefluorination (loss of fluorine). This is more likely with aggressive catalysts or high temperatures. |
| Isomeric Aminofluorophenols (e.g., 4-Amino-2-fluorophenol) | Multi-step synthesis involving nitration | Non-selective nitration of the starting phenol, leading to a mixture of nitro-isomers that are subsequently reduced. |
| Azoxy and Azo Compounds | Metal-Acid Reduction | Partial reduction of the nitro group, especially under non-optimal pH or temperature conditions, can lead to condensation reactions between nitroso and amino intermediates. |
FAQ 3: How can I identify the specific by-products in my reaction mixture?
A multi-technique analytical approach is essential for robust impurity profiling in pharmaceutical development[4][5][6][7].
-
High-Performance Liquid Chromatography (HPLC/UPLC) : This is the primary technique for separating and quantifying the main product and its impurities[5][8]. A well-developed HPLC method can resolve the desired product from starting materials, intermediates, and by-products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each separated component, providing strong evidence for the identity of impurities[4][5][8].
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is particularly useful for identifying volatile impurities and residual solvents[5][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For definitive structural elucidation of unknown impurities, isolation via preparative HPLC followed by NMR analysis is the gold standard[4][5][8].
Experimental Protocol: HPLC Method for Impurity Profiling
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
-
Gradient :
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the crude product in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.
FAQ 4: What strategies can I implement to minimize the formation of these by-products?
Minimizing by-products requires careful control over reaction parameters.
-
To Avoid Incomplete Reduction :
-
Catalytic Hydrogenation : Ensure the catalyst is active and not poisoned. Use sufficient catalyst loading (typically 5-10 mol% for Pd/C) and adequate hydrogen pressure (1-3 atm is often sufficient)[2]. Monitor the reaction by TLC or HPLC until the starting nitrophenol is consumed.
-
Metal-Acid Reduction : Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl2)[2]. Ensure the reaction goes to completion by monitoring.
-
-
To Prevent Dehalogenation :
-
Use milder reaction conditions (lower temperature and pressure).
-
Consider using alternative catalysts that are less prone to promoting dehalogenation.
-
In some cases, adding a reaction moderator can suppress this side reaction.
-
-
To Minimize Isomeric Impurities :
-
If starting from a nitration reaction, purify the nitrophenol intermediate (e.g., by column chromatography or recrystallization) before proceeding to the reduction step. This ensures that only the desired regioisomer is reduced.
-
-
To Avoid Dimeric By-products (Azo/Azoxy) :
-
Maintain a consistent and appropriate reaction temperature.
-
Ensure efficient stirring to prevent localized high concentrations of intermediates.
-
Control the pH of the reaction medium, as this can influence the reaction pathway.
-
Visualizing the Process: Reaction and By-product Pathways
Below are diagrams illustrating the key synthetic pathway and potential side reactions.
References
Stability issues and degradation pathways of 3-Amino-2-fluorophenol
Welcome to the technical support center for 3-Amino-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile chemical intermediate. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your research.
Introduction to the Stability of this compound
This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. However, its trifunctional aromatic ring, bearing amino, hydroxyl, and fluoro groups, presents unique stability challenges. Like many aminophenols, it is susceptible to degradation, primarily through oxidation, which can be accelerated by factors such as exposure to air, light, high temperatures, and certain pH conditions. Understanding these degradation pathways is critical for accurate experimental results and the synthesis of pure target molecules.
This guide will provide a comprehensive overview of the stability issues associated with this compound, detailed protocols for assessing its stability, and practical troubleshooting advice for common experimental problems.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. The solid material is generally more stable than solutions.
Q2: My solid this compound has developed a slight color. Is it still usable?
The development of a slight color (e.g., tan or light brown) in solid this compound is often an early indicator of oxidation. While minor discoloration may not significantly impact the outcome of some reactions, it is crucial to assess the purity of the material before use, for example, by taking a melting point or running a TLC. For applications requiring high purity, it is advisable to use fresh, colorless material.
Q3: In which solvents is this compound most stable in solution?
While specific stability data in various solvents is not extensively published, general principles for aminophenols suggest that solutions are less stable than the solid form. For short-term storage of solutions, acidic conditions are generally preferred as protonation of the amino group can reduce its susceptibility to oxidation. If possible, prepare solutions fresh before use and store them under an inert atmosphere (e.g., argon or nitrogen).
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation. The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of colored quinone-imine or phenoxazinone-type structures. The presence of the fluorine atom can also influence the reactivity and subsequent degradation pathways.
Below is a proposed oxidative degradation pathway for this compound:
Caption: Proposed Oxidative Degradation Pathway.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction mixture turns dark brown or black upon addition of this compound. | Oxidation of the aminophenol. This can be accelerated by basic conditions, exposure to air, or the presence of oxidizing agents. | 1. Work under an inert atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents. 2. Control the pH: If the reaction conditions are basic, consider adding the this compound at a lower temperature to minimize oxidation. If possible, maintain a neutral or slightly acidic pH during the initial stages. 3. Use fresh material: Ensure the starting material is colorless or very pale. |
| Multiple unexpected spots on TLC after reaction workup. | Degradation of the starting material or product during the reaction or workup. | 1. Analyze a sample of the starting material: Run a TLC of the this compound used to confirm its purity. 2. Minimize exposure to air and light during workup: Use degassed solvents for extraction and perform chromatography promptly. 3. Consider a milder workup procedure: Avoid strongly basic or acidic conditions if the product is also sensitive. |
| Low yield of the desired product. | Degradation of the starting material leading to the formation of byproducts. | 1. Implement the suggestions for preventing oxidation. 2. Optimize reaction temperature: High temperatures can accelerate degradation. Consider running the reaction at a lower temperature for a longer duration. 3. Check for incompatible reagents: Ensure that other reagents in the reaction mixture are not acting as strong oxidants. |
| Inconsistent reaction outcomes. | Variable purity of the this compound starting material. | 1. Establish a purity specification for the starting material: Use a reliable analytical method like HPLC to qualify each batch of this compound before use. 2. Store the compound under consistent, ideal conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3% solution)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a thin layer of solid this compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Prepare a solution of the exposed solid in the mobile phase for HPLC analysis.
-
Simultaneously, expose a solution of this compound in methanol to the same UV light and analyze by HPLC.
-
-
Thermal Degradation:
-
Store a sample of solid this compound in an oven at 80°C for 48 hours.
-
Prepare a solution of the heated solid in the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of a freshly prepared, unstressed solution of this compound.
Caption: Forced Degradation Study Workflow.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Instrumentation and Columns:
-
HPLC system with a diode-array detector (DAD) or a multi-wavelength UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Method Development Strategy:
-
Initial Mobile Phase Screening:
-
Start with a simple mobile phase, such as a gradient of methanol and water or acetonitrile and water.
-
An acidic modifier, such as 0.1% formic acid or phosphoric acid in the aqueous phase, can improve peak shape for the amine.
-
-
Gradient Optimization:
-
Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) to elute all components.
-
Analyze the chromatograms of the stressed samples from Protocol 1 to determine the retention times of the degradation products.
-
Optimize the gradient to achieve baseline separation between the main peak and all degradation products.
-
-
Wavelength Selection:
-
Use the DAD to acquire spectra of the main peak and the degradation products.
-
Select a wavelength that provides a good response for both the parent compound and the impurities. If no single wavelength is optimal, a multi-wavelength method can be used.
-
-
Method Validation:
-
Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 1 M HCl, 60°C, 24h | 5.2% | 2 | DP1 (4.5 min) |
| 1 M NaOH, 60°C, 24h | 15.8% | 4 | DP2 (6.2 min), DP3 (7.1 min) |
| 3% H₂O₂, RT, 24h | 25.3% | 5 | DP4 (8.9 min) |
| UV Light, 24h (Solid) | 2.1% | 1 | DP5 (5.8 min) |
| UV Light, 24h (Solution) | 12.5% | 3 | DP5 (5.8 min), DP6 (9.5 min) |
| 80°C, 48h (Solid) | 1.8% | 1 | DP1 (4.5 min) |
DP = Degradation Product
Conclusion
The stability of this compound is a critical factor in its successful application in research and development. By understanding its susceptibility to oxidation and photodegradation, and by implementing proper storage and handling procedures, researchers can minimize the formation of impurities. The troubleshooting guide and experimental protocols provided here offer a framework for proactively addressing stability-related challenges. For further identification and characterization of unknown degradation products, advanced analytical techniques such as LC-MS and NMR are indispensable.
Technical Support Center: Troubleshooting Low Yields in the Preparation of 3-Amino-2-fluorophenol
Welcome to the technical support center for the synthesis of 3-Amino-2-fluorophenol (CAS: 1186326-66-8). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and may encounter challenges in its preparation. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, achieving a high yield of pure this compound is paramount.[1][2]
This document moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the causality behind common synthetic issues. We will focus on the most prevalent synthetic route: the reduction of 3-fluoro-2-nitrophenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final reduction step from 3-fluoro-2-nitrophenol results in a consistently low yield. What are the most common culprits?
This is the most frequent challenge. Low yields in this catalytic hydrogenation are rarely due to a single cause, but rather a combination of factors related to catalyst activity, reaction conditions, and product stability.
Causality Breakdown: The conversion of the nitro group to an amine via catalytic hydrogenation is a surface-based reaction. Its efficiency is highly dependent on the catalyst's active sites, the purity of the substrate and solvent, and the stability of the final product, which is highly susceptible to oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reduction.
Key Actionable Solutions:
-
Catalyst Management: Use fresh, high-quality 5% or 10% Palladium on Carbon (Pd/C). An older catalyst may have reduced activity. Ensure the support (carbon) is of high purity, as acidic or basic residues can affect the reaction.
-
Inert Atmosphere: The product, this compound, is an electron-rich aromatic amine and phenol, making it extremely sensitive to oxidation by atmospheric oxygen. This is often accelerated by the presence of the palladium catalyst. Always conduct the reaction and, critically, the workup under an inert atmosphere (Nitrogen or Argon).
-
Solvent Purity: Use high-purity, degassed solvents. Dissolved oxygen in solvents like ethanol or ethyl acetate is a primary cause of product degradation and byproduct formation.
Q2: My post-reduction TLC shows the desired product, but also a dark baseline spot and a faint spot near the starting material. What are these impurities?
Observing multiple spots is a clear indicator of side reactions or an incomplete reaction.
Causality Breakdown:
-
Unreacted Starting Material: The spot with a similar Rf to 3-fluoro-2-nitrophenol indicates incomplete reduction. This points back to issues with catalyst activity, insufficient hydrogen, or inadequate reaction time.
-
Oxidative Byproducts: The dark, often streaky spot at the baseline is characteristic of polymeric or highly polar byproducts formed from the oxidation of the this compound product.
Caption: Desired reaction vs. oxidative side reaction.
Key Actionable Solutions:
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until all starting material is consumed. If the reaction stalls, the catalyst may be poisoned.
-
Inert Workup: To prevent the formation of oxidative byproducts, filter the catalyst under a blanket of nitrogen or argon. Wash the filter cake with degassed solvent. Perform any subsequent aqueous extractions with deoxygenated water. Adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the wash water can protect the product.
Q3: I suspect my starting material, 3-fluoro-2-nitrophenol, is impure. How does this affect the yield and how can I address it?
The purity of your starting material is critical. The primary source of impurity is often the presence of regioisomers from the initial nitration of 2-fluorophenol.
Causality Breakdown: The hydroxyl group of 2-fluorophenol is a strong ortho, para-director. Nitration can therefore produce not only the desired 3-fluoro-2-nitrophenol but also 2-fluoro-4-nitrophenol and 2-fluoro-6-nitrophenol. These isomers will be reduced to their corresponding aminofluorophenols, creating a complex mixture that is difficult to purify and resulting in a low yield of the desired isomer.
| Parameter | Condition | Expected Outcome on Isomer Selectivity |
| Temperature | Low (-10°C to 0°C) | Favors formation of the para-isomer (2-fluoro-4-nitrophenol) and the desired ortho-isomer (3-fluoro-2-nitrophenol). |
| High (>25°C) | Increases formation of undesired side products and potential for over-nitration. | |
| Nitrating Agent | Dilute Nitric Acid | Generally provides better selectivity but may be slower. |
| Concentrated HNO₃/H₂SO₄ | Highly reactive, less selective. Requires strict temperature control. |
Key Actionable Solutions:
-
Analyze Starting Material: Before the reduction, confirm the purity of your 3-fluoro-2-nitrophenol via ¹H NMR, GC-MS, or HPLC.
-
Purification of Precursor: If significant regioisomers are present, purify the 3-fluoro-2-nitrophenol intermediate. This is often more effective than trying to separate the final amino-isomers. Recrystallization or column chromatography are standard methods. A successful synthesis of a related compound, 3-fluoro-2-nitrophenol, was achieved with high purity via demethylation of a methoxy precursor, which can be an alternative high-purity route.[3]
Q4: My isolated this compound is initially a light-colored solid but darkens over time, even in storage. How can I improve its stability?
This is a classic sign of product instability due to oxidation. The pure compound has a melting point of 126-128 °C and should be a stable, off-white to light tan solid.[1]
Causality Breakdown: The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation. Exposure to air, light, or trace metal impurities can catalyze this degradation, leading to discoloration and impurity formation.
Key Actionable Solutions:
-
Final Purification: Ensure the final product is free of residual palladium. After filtration of the Pd/C, consider passing the organic solution through a short plug of silica gel or celite to scavenge any leached palladium.
-
Proper Storage: The product must be stored under a completely inert atmosphere. After drying the solid under high vacuum, break the vacuum with nitrogen or argon and store in a sealed vial in a freezer (-20°C) and protected from light.[1]
-
Use as Hydrochloride Salt: For long-term stability, consider converting the free amine to its hydrochloride (HCl) salt. Protonation of the amino group significantly reduces its electron-donating ability, thereby increasing the compound's stability against oxidation.
Appendix A: Detailed Experimental Protocol
Optimized Protocol for the Catalytic Hydrogenation of 3-fluoro-2-nitrophenol
This protocol is a self-validating system. Adherence to the inert atmosphere techniques is critical; failure to do so will result in a discolored, impure product, indicating a deviation from the protocol.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-nitrophenol (1.0 eq) in a suitable solvent (e.g., Ethanol or Ethyl Acetate, ~0.1 M concentration). Purge the solution with dry nitrogen or argon gas for 30 minutes to degas the solvent.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C catalyst (1-5 mol% Pd). Safety Note: Pd/C can be pyrophoric. Do not add to a dry flask or allow it to become dry in the presence of air.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (typically via a balloon or a Parr shaker at 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Inert Filtration: Once the starting material is consumed, purge the reaction vessel with nitrogen. Under a nitrogen atmosphere, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with small portions of degassed solvent.
-
Workup & Isolation: Concentrate the filtrate under reduced pressure. If necessary, perform an aqueous workup using degassed water and solvents. For sensitive applications, add sodium dithionite (Na₂S₂O₄) to the aqueous layer to prevent oxidation. Extract the product into an organic solvent (e.g., Ethyl Acetate), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield this compound.
-
Storage: Immediately place the purified product under a high vacuum to remove all solvent, then backfill with argon or nitrogen. Store in a sealed container at 2-8°C, protected from light.[1]
References
Impact of temperature and pressure on 3-Amino-2-fluorophenol reactions
Technical Support Center: 3-Amino-2-fluorophenol Reactions
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during reactions involving this versatile intermediate. Our goal is to blend established chemical principles with practical, field-tested insights to ensure the success and integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and reactivity of this compound.
Q1: What are the key physical properties and recommended storage conditions for this compound?
A1: this compound is a solid with a melting point of 126-128 °C.[1] Understanding its stability is crucial for both storage and reaction setup. It is recommended to store the compound in a tightly sealed container in a dry, dark place at temperatures between 2-8°C to prevent potential degradation.[1][2] While stable at room temperature for short periods, long-term storage under these refrigerated conditions preserves its purity and reactivity.
Q2: How do the functional groups (amino, hydroxyl, fluorine) on this compound influence its reactivity?
A2: The unique arrangement of the amino, hydroxyl, and fluorine groups dictates the compound's chemical behavior.
-
Amino (-NH₂) and Hydroxyl (-OH) Groups: These are electron-donating groups that activate the aromatic ring towards electrophilic aromatic substitution.[3] They also serve as primary nucleophiles or sites for functionalization (e.g., acylation, alkylation).
-
Fluorine (-F) Atom: As a highly electronegative atom, fluorine acts as an electron-withdrawing group via induction, which deactivates the ring. However, it is also a weak π-donor through resonance. In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom can act as a leaving group, particularly when the ring is activated by other electron-withdrawing substituents.[4][5] The interplay of these groups makes this compound a versatile building block in pharmaceutical synthesis.[1][6]
Q3: What are the primary degradation pathways for this compound under elevated temperature and pressure?
A3: Like other amino acids and phenolic compounds, this compound is susceptible to degradation under harsh conditions. The two predominant degradation reactions at elevated temperatures are deamination (loss of the -NH₂ group) and decarboxylation (though not present, a relevant pathway for related structures).[7][8]
-
Deamination: At high temperatures, particularly in aqueous media, the amino group can be eliminated.[8]
-
Oxidation: The phenol and amino groups are susceptible to oxidation, especially at elevated temperatures in the presence of air or other oxidants. This can lead to the formation of colored impurities and polymeric byproducts.
-
Polymerization: Phenolic compounds can undergo polymerization reactions, which may be initiated by heat.[9] It is crucial to conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation.
Q4: How does temperature generally impact reaction rates and selectivity for this compound?
A4: Temperature is a critical parameter that must be carefully controlled.
-
Reaction Rate: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. This is often necessary to overcome the activation energy for a desired transformation.
-
Selectivity & Side Reactions: Excessively high temperatures can be detrimental. They can provide sufficient energy to overcome the activation barriers of undesired side reactions, such as degradation or the formation of regioisomeric byproducts. For instance, while a higher temperature might accelerate a desired SNAr reaction, it could also increase the rate of thermal decomposition, leading to a lower yield of the pure product.[7]
Q5: When is pressure a significant factor in reactions with this compound?
A5: For most solution-phase reactions conducted at the lab scale, pressure control beyond maintaining an inert atmosphere is not a primary concern. However, pressure becomes a significant variable in specific scenarios:
-
Reactions with Gaseous Reagents: If a reaction involves a gaseous reactant (e.g., CO, H₂, NH₃), the partial pressure of that gas directly influences its concentration in the solution, thereby affecting the reaction rate.
-
High-Pressure Chemistry: In specialized applications, high pressure (hundreds or thousands of atmospheres) can be used to influence reaction equilibria and rates, particularly if the reaction involves a significant change in molar volume between reactants and the transition state. This is generally not required for common transformations of this compound.
Part 2: Troubleshooting Common Reactions
This section provides structured guidance for diagnosing and solving common problems encountered during the synthesis.
Scenario 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for fluorinated aromatics. A common issue is the incomplete conversion of the starting material.
Problem: You are attempting to substitute the fluorine atom on this compound with a nucleophile (e.g., an amine or thiol) but observe a low yield of the desired product, with a significant amount of starting material remaining.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Detailed Causality and Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Temperature | The reaction has not been supplied with enough thermal energy to overcome the activation energy barrier. SNAr reactions on electron-rich rings can be sluggish. | Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS to find the optimal balance between rate and stability.[10] |
| Inappropriate Solvent | SNAr reactions proceed via a charged intermediate (Meisenheimer complex).[11] Polar aprotic solvents (e.g., DMF, DMSO) are required to stabilize this intermediate and accelerate the reaction. | Switch to a suitable polar aprotic solvent. If solubility is an issue, consider a solvent mixture. |
| Incorrect Base | If the nucleophile requires deprotonation (e.g., a phenol or thiol), the base must be strong enough to generate a sufficient concentration of the active nucleophile. | For weakly acidic nucleophiles, a stronger base like NaH, KHMDS, or NaOt-Bu may be necessary. Ensure the reaction is performed under strictly anhydrous conditions when using these bases.[10] |
| Degradation of Reactants | At elevated temperatures, this compound can degrade. This is often indicated by the reaction mixture turning dark brown or black. | If degradation is suspected, lower the reaction temperature and allow the reaction to proceed for a longer duration. Always run reactions under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
Scenario 2: Formation of Multiple Products or Impurities
Problem: The reaction produces the desired product, but it is contaminated with significant amounts of byproducts, making purification difficult.
Temperature Effects on Reaction Selectivity
Caption: Impact of temperature on reaction pathways.
Detailed Causality and Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Reaction Temperature is Too High | As illustrated above, excessively high temperatures can activate alternative reaction pathways that have higher activation energies, such as reactions at other sites on the molecule (regioisomers) or thermal degradation.[7] | Systematically lower the reaction temperature. A temperature screen (e.g., running small-scale reactions at 60°C, 80°C, and 100°C) can identify the optimal point where the desired reaction proceeds efficiently with minimal byproduct formation. |
| Competitive Reactions | The amino and hydroxyl groups are both nucleophilic and can compete for reaction with electrophiles. For example, in an acylation reaction, both N-acylation and O-acylation can occur. | Use protecting groups. The more nucleophilic amine can be selectively protected (e.g., as a Boc or Cbz carbamate), directing the reaction to the hydroxyl group, or vice-versa. The choice of protecting group and reaction conditions (e.g., solvent, base) can fine-tune selectivity. |
| Air/Moisture Sensitivity | The starting material or intermediates may be sensitive to air (oxidation) or moisture (hydrolysis of reagents). This can generate impurities that complicate the reaction and workup. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment, especially during reagent addition and heating. |
Part 3: Experimental Protocol Example
This section provides a general, illustrative protocol for a common reaction type. Note: This is a template and must be adapted and optimized for your specific substrates and goals.
Protocol: N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol describes the coupling of this compound with an aryl bromide. Temperature control is critical for catalyst activity and stability.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4.4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial, inert gas supply (N₂ or Ar), magnetic stirrer, heating mantle with temperature controller.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under a positive pressure of Argon, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), the phosphine ligand (4.4 mol%), and the base (NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times to ensure a completely inert atmosphere.
-
Solvent and Catalyst Addition: Add the palladium catalyst (2 mol%) followed by anhydrous toluene via syringe.
-
Reaction Execution (Temperature Control):
-
Heat the reaction mixture to the desired temperature (a starting point of 80-100°C is common for Buchwald-Hartwig reactions) with vigorous stirring.[10]
-
Rationale: This temperature range is typically sufficient to promote catalytic turnover without causing significant degradation of the catalyst or reactants.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully by adding water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. This compound [myskinrecipes.com]
- 2. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens | MDPI [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 8. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-FLUOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. benchchem.com [benchchem.com]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Choice of Fluorinating Agent for Aminophenol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated aminophenols. The introduction of fluorine into bioactive molecules, such as aminophenols, can significantly alter their chemical and biological properties, including metabolic stability and binding affinity.[1][2][3][4][5] However, the selection of an appropriate fluorinating agent and the optimization of reaction conditions are critical for a successful synthesis and can present considerable challenges.[3][6]
This document provides in-depth technical guidance in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of fluorinating agents I should consider for aminophenol synthesis, and what is the fundamental difference in their reactivity?
A1: Fluorinating agents are broadly categorized into two main classes based on their mode of fluorine transfer: electrophilic and nucleophilic.[1]
-
Electrophilic Fluorinating Agents ("F+” source): These reagents deliver an electron-deficient fluorine atom to a nucleophilic carbon center.[1][7] For aminophenols, which are electron-rich aromatic compounds, electrophilic fluorination is often the most direct approach. Commonly used electrophilic agents include N-F compounds like Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[7][8] These reagents are generally more stable and safer to handle than elemental fluorine.[7][9]
-
Nucleophilic Fluorinating Agents (F⁻ source): These reagents provide a fluoride anion that displaces a leaving group on the substrate.[1][10] This approach is less direct for the fluorination of the aromatic ring of an aminophenol unless a suitable leaving group (e.g., a nitro group or a halogen) is already present at the desired position for a nucleophilic aromatic substitution (SNAr) reaction.[11] Reagents like potassium fluoride (KF) or cesium fluoride (CsF) are common for SNAr reactions.[11] Other nucleophilic agents like diethylaminosulfur trifluoride (DAST) are typically used for deoxyfluorination of alcohols, which is not directly applicable to the fluorination of the aromatic ring.[1][11]
Q2: I want to directly fluorinate the aromatic ring of 4-aminophenol. Which type of agent is more suitable, and what are the key considerations?
A2: For the direct fluorination of the electron-rich aromatic ring of 4-aminophenol, an electrophilic fluorinating agent is the most appropriate choice.[11] The hydroxyl and amino groups are activating and ortho-, para-directing. In 4-aminophenol, this means the positions ortho to the hydroxyl and amino groups are activated.
Key Considerations:
-
Regioselectivity: The primary challenge is controlling the position of fluorination. The hydroxyl group is generally a more strongly activating group than the amino group, which can lead to fluorination ortho to the hydroxyl group. However, the outcome can be influenced by the solvent, reaction temperature, and the specific fluorinating agent used.
-
Substrate Oxidation: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and byproducts.[12] Electrophilic fluorinating agents, especially those with a higher oxidizing potential, can exacerbate this issue.[13]
-
Protecting Groups: To improve selectivity and prevent oxidation or side reactions at the amino or hydroxyl group, the use of protecting groups may be necessary. For example, acetylating the amino group can modulate its directing effect and reduce its susceptibility to oxidation.
Q3: What are the advantages and disadvantages of using Selectfluor® versus NFSI for the fluorination of an aminophenol derivative?
A3: Both Selectfluor® and NFSI are widely used electrophilic fluorinating agents, but they have distinct properties that can influence your choice.[7][14]
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Generally considered one of the most reactive and efficient electrophilic fluorinating agents.[9] | A powerful but generally milder fluorinating agent compared to Selectfluor®.[14] |
| Solubility | Soluble in polar solvents like acetonitrile, DMF, and water.[15] | Soluble in a wide range of organic solvents.[8] |
| Handling | A non-volatile, air- and water-tolerant crystalline solid, making it relatively easy and safe to handle.[9][13] | A stable, crystalline solid that is also relatively easy to handle.[8] |
| Byproducts | The reaction byproduct is the protonated TEDA salt, which is typically water-soluble and can be removed during aqueous workup. | The byproduct is benzenesulfonimide, which may require chromatographic separation from the desired product. |
| Cost | Can be more expensive than NFSI. | Generally more economical for large-scale synthesis.[8] |
| Oxidizing Potential | It is a strong oxidizing agent and can lead to side reactions with sensitive substrates.[13] | Also an oxidant, but often considered less aggressive than Selectfluor®.[14] |
Recommendation: For a first attempt at fluorinating a new aminophenol substrate, NFSI might be a good starting point due to its milder nature. If the reactivity is insufficient, moving to the more powerful Selectfluor® would be a logical next step.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Fluorinated Aminophenol
If you are experiencing low or no yield, a systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps:
-
Reagent Inactivity: Electrophilic fluorinating agents can degrade if not stored properly.
-
Solution: Use a fresh bottle of the fluorinating agent and ensure it has been stored under anhydrous conditions.[11]
-
-
Insufficient Reaction Temperature: Some fluorination reactions require thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS. Be aware that higher temperatures can also lead to byproduct formation.[11]
-
-
Solvent Incompatibility: The solvent must be dry and compatible with both the substrate and the fluorinating agent.
-
Solution: Ensure the use of an anhydrous solvent. Be aware of known incompatibilities, for example, Selectfluor® can react exothermically with DMF.[11] Acetonitrile or dichloromethane are often good starting points.
-
-
Substrate Oxidation: As mentioned, aminophenols are prone to oxidation.
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon). If oxidation persists, consider protecting the amino or hydroxyl group prior to fluorination.[12]
-
Issue 2: Poor Regioselectivity or Multiple Fluorinated Products
The formation of a mixture of regioisomers is a common challenge in the direct fluorination of substituted aromatic rings.
Caption: Decision-making workflow for improving regioselectivity.
Detailed Troubleshooting Steps:
-
Modulate Directing Group Strength: The relative activating strength of the amino and hydroxyl groups dictates the primary sites of fluorination.
-
Solution: Introduce a protecting group, such as an acetyl or Boc group on the amine, or a silyl or benzyl group on the hydroxyl. This will alter the electronic properties and steric bulk of the directing group, which can significantly influence the regiochemical outcome.
-
-
Vary the Fluorinating Agent: The size and reactivity of the electrophilic fluorinating agent can influence which position it attacks.
-
Solution: If you are using a highly reactive agent like Selectfluor®, try a milder one like NFSI. The difference in reactivity and steric bulk may favor the formation of a single isomer.
-
-
Optimize Reaction Conditions: Temperature and solvent can play a crucial role in selectivity.
Issue 3: Formation of Dark, Tarry Byproducts
The formation of dark, insoluble materials is a strong indication of substrate or product decomposition, likely through oxidation.
Troubleshooting Steps:
-
Strictly Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (nitrogen or argon) before adding reagents, and maintain a positive pressure of inert gas throughout the reaction.[12]
-
Purify Starting Material: Aminophenols can oxidize upon storage.[18] If your starting material is discolored, purify it by recrystallization before use.
-
Use a Milder Fluorinating Agent: If using a highly oxidizing agent like Selectfluor®, switch to a less oxidizing alternative like NFSI.
-
Lower the Reaction Temperature: Decomposition pathways often have a higher activation energy than the desired fluorination reaction. Running the reaction at a lower temperature can minimize these side reactions.
-
Protect the Phenolic Hydroxyl Group: The phenol moiety is particularly susceptible to oxidation. Protecting it as a methyl ether or silyl ether prior to fluorination can prevent oxidative decomposition. The protecting group can then be removed in a subsequent step.
Safety and Handling of Fluorinating Agents
WARNING: Fluorinating agents are hazardous chemicals that must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (consult the manufacturer's compatibility chart).[19][20][21][22]
-
Ventilation: All work with fluorinating agents must be conducted in a properly functioning chemical fume hood to avoid inhalation.[19][21]
-
Storage: Store fluorinating agents in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.[19][20][23]
-
Quenching and Disposal: Be aware that quenching procedures can be exothermic and may release gases.[19] For instance, DAST reacts violently with water. Electrophilic fluorinating agents like Selectfluor® and NFSI are generally more stable.[19] Dispose of all waste according to your institution's hazardous waste guidelines.[19][21]
-
Emergency Preparedness: Ensure that an eyewash station, safety shower, and appropriate spill kits are readily accessible.[20][23] For HF exposure, a calcium gluconate gel should be available.[22]
Always consult the Safety Data Sheet (SDS) for the specific fluorinating agent you are using before beginning any experimental work.[22]
Experimental Protocol: General Procedure for Electrophilic Fluorination of a Protected Aminophenol
This is a general guideline. The specific substrate, solvent, temperature, and reaction time will need to be optimized.
-
Protection (if necessary): To a solution of the aminophenol (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF), add the protecting group reagent (e.g., acetic anhydride or Boc anhydride) and a suitable base (e.g., triethylamine or pyridine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the pure, protected aminophenol.
-
Fluorination:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the protected aminophenol (1.0 eq) in an anhydrous solvent (e.g., acetonitrile).
-
Add the electrophilic fluorinating agent (e.g., NFSI, 1.1 eq) portion-wise at room temperature or 0 °C.
-
Stir the reaction mixture at the desired temperature (can range from 0 °C to reflux, depending on the substrate's reactivity).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection (if necessary): Remove the protecting group(s) using standard literature procedures to yield the final fluorinated aminophenol.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Selectfluor - Wikipedia [en.wikipedia.org]
- 14. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ipo.rutgers.edu [ipo.rutgers.edu]
- 21. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. zjwintime.com [zjwintime.com]
Catalyst selection and optimization for 3-Amino-2-fluorophenol synthesis
Technical Support Center: Synthesis of 3-Amino-2-fluorophenol
A Senior Application Scientist's Guide to Catalyst Selection, Optimization, and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate[1]. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, optimize your reactions, and troubleshoot challenges effectively. The synthesis of fluorinated aminophenols requires precision and a deep understanding of the catalytic processes involved to ensure high yield, purity, and selectivity[2][3].
This guide is structured as a series of frequently asked questions (FAQs) covering the entire experimental workflow, from initial catalyst selection to final product purification.
Section 1: Catalyst Selection for this compound Synthesis
The most common and efficient route to this compound is through the reduction of the nitro group of a suitable precursor, typically 2-fluoro-3-nitrophenol[4]. The choice of catalyst and reduction method is the most critical factor influencing the success of this transformation.
FAQ 1.1: What are the primary methods for synthesizing this compound?
There are two primary methodologies for the reduction of the nitro precursor:
-
Catalytic Hydrogenation: This is the most widely used industrial and laboratory method. It involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. It is often preferred for its cleaner reaction profile, higher yields, and easier product work-up, as the catalyst can be simply filtered off.
-
Chemical Reduction: This method uses stoichiometric reducing agents to convert the nitro group. Common reagents include metals in acidic media (e.g., tin(II) chloride, iron)[5][6]. While effective, these methods can generate significant metal salt byproducts, complicating purification and waste disposal.
This guide will focus primarily on the more common and scalable catalytic hydrogenation approach.
FAQ 1.2: Which catalysts are most effective for the catalytic hydrogenation of 2-fluoro-3-nitrophenol?
The selection of a catalyst is a balance between reactivity, selectivity, and cost. For the reduction of aromatic nitro compounds, noble metal catalysts are highly effective[7].
-
Palladium on Carbon (Pd/C): This is the workhorse catalyst for this reaction. It offers an excellent balance of high activity and relatively good selectivity. A 5% or 10% Pd loading on an activated carbon support is a common starting point[5].
-
Platinum on Carbon (Pt/C): Platinum is also a very active catalyst for nitro group reduction[8]. In some cases, it can be more robust than palladium but may also show higher activity towards unwanted side reactions like dehalogenation (loss of the fluorine atom) if conditions are not carefully controlled.
-
Raney Nickel: A non-noble metal alternative, Raney Nickel is a cost-effective catalyst. However, it typically requires higher temperatures and pressures and can be pyrophoric, requiring careful handling.
-
Other Noble Metal Catalysts: Catalysts based on rhodium (Rh) or ruthenium (Ru) can also be used, but they are generally less common for this specific transformation than Pd or Pt.
The primary challenge in this synthesis is to selectively reduce the nitro group without cleaving the C-F bond (hydrodefluorination) or reducing the aromatic ring. Palladium catalysts generally offer the best selectivity for this purpose.
FAQ 1.3: What are the key parameters to consider when selecting a catalyst?
Choosing the right catalyst system involves a multi-faceted analysis. The following table summarizes the key decision-making criteria for the most common catalysts.
| Catalyst System | Primary Role & Activity | Selectivity Profile | Cost & Handling Considerations | Recommended Starting Point |
| 5-10% Pd/C | High Activity: Excellent for nitro group reduction under mild conditions (low pressure/temp). | High Selectivity: Generally low risk of hydrodefluorination. The preferred choice for preserving the C-F bond. | Moderate cost. Easy to handle and filter post-reaction. Not pyrophoric when wet. | 5% Pd/C, 1-5 mol% loading. |
| 5% Pt/C | Very High Activity: Can be faster than Pd/C. Effective at low catalyst loadings. | Moderate-High Selectivity: Higher risk of hydrodefluorination and ring saturation compared to Pd/C, especially under harsh conditions. | Moderate cost. Similar handling to Pd/C. | Use when Pd/C is ineffective or slow. Requires careful optimization of conditions. |
| Raney Nickel | Good Activity: Requires higher temperatures and pressures than Pd/C or Pt/C. | Variable Selectivity: Risk of side reactions can be higher. Selectivity is highly dependent on reaction conditions. | Low cost. Pyrophoric when dry, requires specialized handling procedures. | A good option for large-scale synthesis where cost is a primary driver. |
| SnCl₂ / HCl | Chemical Reductant: Stoichiometric reagent. | Good Selectivity: Generally does not affect the C-F bond. | Low reagent cost, but work-up is extensive due to tin salt waste. Not catalytic. | Useful for small-scale synthesis or when catalytic hydrogenation equipment is unavailable[5]. |
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate catalytic system.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. CN101519357A - Method for preparing 3-amino-4-fluorophenol - Google Patents [patents.google.com]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 3-Amino-2-fluorophenol and 4-Amino-3-fluorophenol in Drug Design
For the discerning researcher and drug development professional, the strategic incorporation of fluorinated synthons is a cornerstone of modern medicinal chemistry. The subtle yet profound influence of fluorine on a molecule's physicochemical and pharmacological properties can be the difference between a promising lead and a clinical candidate. This guide provides an in-depth, objective comparison of two pivotal, yet distinct, building blocks: 3-Amino-2-fluorophenol and 4-Amino-3-fluorophenol. By examining their synthesis, electronic properties, and demonstrated applications, we aim to equip scientists with the field-proven insights necessary to make informed decisions in their drug design endeavors.
The aminofluorophenol scaffold, which combines the hydrogen-bonding capabilities of a phenol and an aniline with the unique electronic attributes of fluorine, offers a compelling entry point for crafting molecules with enhanced biological activity and optimized pharmacokinetic profiles. The positional isomerism of the fluorine atom, however, is not a trivial matter. The ortho- versus meta-positioning of fluorine relative to the hydroxyl and amino groups dictates a cascade of electronic and conformational effects that can significantly impact a drug candidate's performance.
At a Glance: Key Physicochemical and Structural Differences
A fundamental understanding of the intrinsic properties of these isomers is paramount. The placement of the highly electronegative fluorine atom directly influences the acidity of the phenolic hydroxyl group and the basicity of the amino group, which in turn affects ionization at physiological pH, solubility, and potential interactions with biological targets.
| Property | This compound | 4-Amino-3-fluorophenol |
| Molecular Formula | C₆H₆FNO | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol | 127.12 g/mol |
| CAS Number | 1186326-66-8[1] | 399-95-1[2] |
| Melting Point | 126-128 °C[1] | 135-137 °C |
| Predicted pKa (Phenol) | ~8.7-9.0 (estimated) | 9.23 (Predicted)[3] |
| Predicted XlogP | 1.0 | Not available |
The lower estimated pKa of the phenolic proton in this compound is a direct consequence of the fluorine atom's strong electron-withdrawing inductive effect (-I effect) in the ortho position, which stabilizes the resulting phenoxide anion. In 4-Amino-3-fluorophenol, the fluorine is meta to the hydroxyl group, leading to a less pronounced inductive effect on the phenol's acidity. This difference in acidity can have significant implications for a drug's interaction with its target and its overall pharmacokinetic profile.
The Synthetic Landscape: Accessibility and Strategic Considerations
The synthetic accessibility of a building block is a critical factor in its practical application in drug discovery programs. Both isomers are accessible through multi-step synthetic sequences, with established protocols available in the literature.
Synthesis of this compound
A common route to this compound involves the reduction of a nitrophenol precursor. A detailed, multi-step protocol is outlined below:
References
A Comparative Analysis of Fluorophenol Isomers' Reactivity: A Guide for Researchers
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into aromatic systems offers a powerful tool for modulating molecular properties. The fluorophenol isomers—ortho-, meta-, and para-fluorophenol—serve as fundamental building blocks in this endeavor. Their utility, however, is not uniform; the positional isomerism of the fluorine atom profoundly dictates the reactivity of both the phenolic hydroxyl group and the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of these isomers, grounded in experimental data and mechanistic principles, to empower researchers in drug development and chemical synthesis to make informed decisions in their experimental designs.
The Electronic Dichotomy of Fluorine: A Tale of Two Effects
The reactivity of the fluorophenol isomers is a direct consequence of the dual electronic nature of the fluorine substituent. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that decreases with distance (ortho > meta > para). Simultaneously, its lone pairs can participate in resonance, donating electron density to the aromatic ring (+R effect). This +R effect is most pronounced at the ortho and para positions. The interplay of these opposing effects governs the acidity of the phenolic proton and the susceptibility of the aromatic ring to electrophilic and nucleophilic attack.
Acidity and Nucleophilicity of the Phenolic Hydroxyl
The acidity of the fluorophenol isomers, quantified by their pKa values, is a critical parameter influencing their nucleophilicity in reactions such as O-alkylation and O-acylation. A lower pKa value signifies a stronger acid and a more stable conjugate base (phenoxide), which in turn is a better nucleophile.
Table 1: pKa Values of Fluorophenol Isomers
| Compound | pKa |
| Phenol | 10.0[1] |
| o-Fluorophenol | 8.81[2] |
| m-Fluorophenol | 9.28[2] |
| p-Fluorophenol | 9.81[2] |
The experimental data reveals a clear trend in acidity: ortho > meta > para . This order can be rationalized by the dominant influence of the inductive effect.
-
o-Fluorophenol: The fluorine atom is in close proximity to the hydroxyl group, exerting a strong -I effect that stabilizes the resulting phenoxide ion, making it the most acidic of the three isomers.[1][3] Some studies suggest the possibility of intramolecular hydrogen bonding, which could potentially decrease acidity by stabilizing the protonated form; however, the experimental pKa value indicates that the inductive effect is the overriding factor.[4][5]
-
m-Fluorophenol: The -I effect is weaker at the meta position, resulting in a lower acidity compared to the ortho isomer. The +R effect does not operate at the meta position, so it does not counteract the inductive withdrawal.[2]
-
p-Fluorophenol: At the para position, the -I effect is at its weakest. Furthermore, the +R effect of fluorine donates electron density to the ring, partially destabilizing the phenoxide ion and making p-fluorophenol the least acidic of the three isomers, with a pKa value close to that of phenol itself.[2][6]
This acidity trend directly translates to the reactivity of the corresponding phenoxides in nucleophilic reactions like the Williamson ether synthesis. The more acidic o-fluorophenol will form its phenoxide more readily, which is then a more potent nucleophile for subsequent reactions.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the hydroxyl group is a powerful activating and ortho-, para-directing group due to its strong +R effect.[7] Conversely, the fluorine atom is generally deactivating due to its strong -I effect, although it also directs ortho- and para- due to its +R effect.[8][9] The overall reactivity and regioselectivity of EAS on fluorophenols is a delicate balance of these competing influences.
Comparative Nitration
Nitration, a classic EAS reaction, highlights the nuanced reactivity of the fluorophenol isomers. The strong activation by the hydroxyl group generally overcomes the deactivation by fluorine, making fluorophenols more reactive than benzene.
Expected Reactivity Order (General): o-Fluorophenol ≈ p-Fluorophenol > m-Fluorophenol
-
o- and p-Fluorophenol: In these isomers, the activating +R effect of the hydroxyl group and the directing +R effect of the fluorine atom work in concert to activate the ortho and para positions relative to the hydroxyl group. However, the deactivating -I effect of fluorine is also at play.
-
m-Fluorophenol: The fluorine atom's -I effect deactivates all positions on the ring, making it the least reactive of the three isomers towards electrophilic attack.
Regioselectivity: The directing effects of both the hydroxyl and fluoro groups must be considered. In all cases, the hydroxyl group is the dominant directing group.
-
For o-Fluorophenol: Nitration is expected to occur primarily at the para position to the hydroxyl group, with some substitution at the ortho position.
-
For m-Fluorophenol: Nitration will be directed by the hydroxyl group to the ortho and para positions.
-
For p-Fluorophenol: Nitration will occur at the ortho positions relative to the hydroxyl group.
Experimental Protocol: Comparative Nitration of Fluorophenol Isomers
This protocol is designed to provide a comparative assessment of the reactivity and regioselectivity of the three fluorophenol isomers under identical conditions.
Materials:
-
o-Fluorophenol
-
m-Fluorophenol
-
p-Fluorophenol
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In three separate, dry, round-bottom flasks equipped with magnetic stirrers and dropping funnels, dissolve 10 mmol of each fluorophenol isomer in 20 mL of dichloromethane. Cool the flasks to 0°C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add 1.1 mL of concentrated nitric acid to 1.1 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to each of the fluorophenol solutions over a period of 15 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring and Quenching: Allow the reactions to stir at 0°C for 1 hour. Monitor the progress of each reaction by thin-layer chromatography (TLC). After completion, slowly pour each reaction mixture into a beaker containing 50 g of crushed ice.
-
Work-up: Transfer the contents of each beaker to a separatory funnel. Separate the organic layer and wash it sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution. Dry the organic layers over anhydrous magnesium sulfate.
-
Product Isolation and Analysis: Remove the solvent under reduced pressure. Analyze the crude product mixture for each isomer by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution (regioselectivity) and relative conversion. Purify the major products by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Caption: Workflow for the comparative nitration of fluorophenol isomers.
Reactivity in Nucleophilic Reactions
The reactivity of fluorophenol isomers in nucleophilic reactions can be categorized into two main types: reactions at the hydroxyl group (O-alkylation/acylation) and nucleophilic aromatic substitution (SNAr) on the ring.
O-Alkylation (Williamson Ether Synthesis)
As discussed earlier, the rate of O-alkylation is directly related to the acidity of the phenol. The more acidic the phenol, the more readily it forms the phenoxide nucleophile. Therefore, the expected order of reactivity in O-alkylation is:
o-Fluorophenol > m-Fluorophenol > p-Fluorophenol
Experimental Protocol: Comparative O-Alkylation of Fluorophenol Isomers
This protocol allows for a kinetic comparison of the Williamson ether synthesis for the three fluorophenol isomers.
Materials:
-
o-Fluorophenol, m-Fluorophenol, p-Fluorophenol
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup: In three separate sealed vials, add 1 mmol of a fluorophenol isomer, 1.5 mmol of anhydrous potassium carbonate, and 10 mL of anhydrous acetone. Add a known amount of an internal standard to each vial.
-
Initiation of Reaction: Place the vials in a pre-heated oil bath at 50°C and stir vigorously. At time t=0, add 1.1 mmol of benzyl bromide to each vial simultaneously.
-
Kinetic Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each vial. Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) containing a small amount of acetic acid.
-
Analysis: Analyze the quenched aliquots by gas chromatography (GC) to determine the concentration of the starting fluorophenol and the corresponding benzyl ether product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time for each isomer. The initial reaction rates can be determined from the slope of these plots, providing a quantitative comparison of the reactivity.
Caption: Relationship between acidity and O-alkylation reactivity.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, an electron-poor aromatic ring is attacked by a nucleophile.[8] The presence of electron-withdrawing groups on the ring is crucial for this reaction to proceed. The fluorine atom, with its strong -I effect, activates the ring towards nucleophilic attack. Furthermore, fluorine can act as a good leaving group in SNAr reactions.
The reactivity of fluorophenols in SNAr is complex and depends on the specific reaction conditions and whether the fluorine or another group is the leaving group. Generally, the presence of the fluorine atom makes the fluorophenol ring more susceptible to SNAr than phenol itself.
Conclusion
The positional isomerism of fluorophenols has a profound and predictable impact on their chemical reactivity. The ortho-isomer, with its pronounced acidity, is the most reactive in O-alkylation reactions. In electrophilic aromatic substitution, the interplay between the activating hydroxyl group and the deactivating but ortho-, para-directing fluorine atom leads to nuanced differences in reactivity and regioselectivity among the isomers. For nucleophilic aromatic substitution, the electron-withdrawing nature of fluorine generally enhances reactivity compared to unsubstituted phenol.
By understanding these fundamental principles and utilizing the comparative experimental protocols outlined in this guide, researchers can strategically select the appropriate fluorophenol isomer and reaction conditions to achieve their desired synthetic outcomes, accelerating the discovery and development of novel pharmaceuticals and advanced materials.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. article.sapub.org [article.sapub.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and reactivity of fluorinated heterocycles | Semantic Scholar [semanticscholar.org]
A Spectroscopic Guide to the Isomers of Aminofluorophenol: A Comparative Analysis of 3-Amino-2-fluorophenol and its Congeners
In the realms of pharmaceutical development and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, toxicity, and material properties. Molecules sharing the same chemical formula but differing in the arrangement of their atoms can exhibit vastly different behaviors. This guide provides an in-depth spectroscopic comparison of 3-Amino-2-fluorophenol and its isomers, offering a robust framework for their differentiation and characterization. By leveraging a multi-technique approach—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS)—we can generate a unique spectroscopic fingerprint for each isomer.
This document is structured to provide not only the comparative data but also the underlying causality for the observed spectral differences and the detailed methodologies required to reproduce these findings.
The Challenge of Isomerism
The aminofluorophenol scaffold is of significant interest in medicinal chemistry. However, the subtle shifts in the positions of the amino (-NH₂), fluoro (-F), and hydroxyl (-OH) groups around the benzene ring create a family of isomers with distinct electronic and steric environments. These differences, while seemingly minor, profoundly influence intermolecular interactions and, consequently, the molecule's function. Spectroscopic techniques are indispensable tools for navigating this complexity.
Spectroscopic Methodologies: A Validating System
The protocols outlined below are designed to be self-validating, providing the robust and reproducible data necessary for unambiguous isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the chemical environment of each atom.
-
Sample Preparation: Weigh approximately 5-10 mg of the aminofluorophenol isomer for ¹H NMR (20-25 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[2] The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's resonances.[3]
-
Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and improve spectral resolution.[2]
-
Instrumentation and Acquisition:
-
Insert the sample into the NMR spectrometer.[2]
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum. Subsequently, acquire a ¹³C spectrum. For enhanced structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for determining ¹H-¹H and ¹H-¹³C correlations, respectively.[1]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules.[4] Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of these groups (e.g., O-H, N-H, C-F).
The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples. KBr is used because it is transparent in the mid-IR region (4000-400 cm⁻¹) and becomes plastic under pressure, allowing it to form a transparent disc.[5][6]
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the aminofluorophenol isomer and ~200 mg of dry, spectroscopic grade KBr powder.[7]
-
Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][7] This reduces light scattering and ensures a uniform distribution of the sample.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a vacuum to remove trapped air and moisture, which can cause opacity and interfere with the spectrum.[6]
-
Increase the pressure to approximately 8-10 tons for several minutes. The KBr and sample will fuse into a transparent or translucent pellet.[4]
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric H₂O and CO₂.
-
Acquire the sample spectrum.
-
Caption: Workflow for FT-IR analysis using the KBr pellet technique.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals.[8] It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the same region as the analyte. Methanol and ethanol are common choices for phenols.
-
Sample Preparation: Prepare a dilute stock solution of the aminofluorophenol isomer. From this, create a series of working concentrations (e.g., 0.1 to 1.0 mM) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).[9]
-
Data Acquisition:
-
Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Calibrate the instrument by running a baseline correction with the blank.
-
Scan the sample across a relevant wavelength range (e.g., 200-400 nm for aromatic compounds).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The position and intensity of these peaks are characteristic of the molecule's electronic structure.[10]
Caption: General workflow for UV-Visible spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[11] It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, which is useful for structural elucidation.[12][13]
-
Sample Introduction: The sample is introduced into the ion source, typically after passing through a gas chromatograph (GC-MS) for separation and purification.[12] For pure solids, a direct insertion probe can be used. The sample is volatilized by heating in a vacuum.
-
Ionization: In the ion source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14][15] This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.[12]
-
Mass Analysis and Detection: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector then records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to deduce structural features.
Comparative Spectroscopic Analysis
The key to differentiating the isomers of aminofluorophenol lies in how the relative positions of the -OH, -NH₂, and -F substituents influence the local electronic and magnetic environments of the atoms. For this guide, we will focus on comparing this compound with representative isomers.
Table 1: Key Isomers of Aminofluorophenol
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1186326-66-8 | C₆H₆FNO | 127.12 |
| 4-Amino-2-fluorophenol | 399-96-2 | C₆H₆FNO | 127.12 |
| 5-Amino-2-fluorophenol | 100367-48-4 | C₆H₆FNO | 127.12 |
| 2-Amino-6-fluorophenol | 53981-25-2 | C₆H₆FNO | 127.12 |
| 2-Amino-4-fluorophenol | N/A | C₆H₆FNO | 127.12 |
¹H NMR Spectral Comparison
The aromatic region (typically 6.0-8.0 ppm) of the ¹H NMR spectrum is most diagnostic. The chemical shifts and, crucially, the coupling patterns (splitting) of the aromatic protons provide a direct map of the substitution pattern.
-
This compound: We expect to see three aromatic protons. The fluorine atom will introduce complex ¹H-¹⁹F coupling, further splitting the signals of nearby protons. The proton at C4 will likely be a triplet of doublets, coupled to the protons at C5 and C6, and also to the fluorine at C2. The protons at C5 and C6 will also show characteristic couplings.
-
4-Amino-2-fluorophenol: This isomer also has three aromatic protons. The proton at C3 will be strongly influenced by the adjacent fluorine, showing a large doublet coupling. The protons at C5 and C6 will also display couplings to each other and to the fluorine.
-
5-Amino-2-fluorophenol: The symmetry here is different. The proton at C6 will be a doublet coupled to the proton at C4. The proton at C3 will be a doublet coupled to the proton at C4 and will also show coupling to the fluorine.
Table 2: Predicted ¹H NMR Aromatic Region Characteristics (in DMSO-d₆)
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |
| This compound | H-4 | ~6.7-6.9 | td (triplet of doublets) |
| H-5 | ~6.5-6.7 | m (multiplet) | |
| H-6 | ~6.9-7.1 | m (multiplet) | |
| 4-Amino-2-fluorophenol | H-3 | ~6.8-7.0 | d (doublet) |
| H-5 | ~6.4-6.6 | dd (doublet of doublets) | |
| H-6 | ~6.6-6.8 | t (triplet) | |
| 2-Amino-6-fluorophenol | H-3, H-4, H-5 | ~6.5-7.0 | Complex multiplets |
Note: These are predicted values. Actual spectra must be obtained for confirmation.
FT-IR Spectral Comparison
While many of the fundamental vibrations will be similar, the exact frequencies and intensities of the O-H, N-H, and C-H bending modes can shift based on intramolecular hydrogen bonding possibilities, which differ between isomers.
-
O-H Stretch: A broad band typically appears around 3200-3600 cm⁻¹. Its position and shape can be influenced by hydrogen bonding.
-
N-H Stretch: The -NH₂ group will show two sharp bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.
-
C-F Stretch: A strong, sharp absorption is expected in the 1100-1300 cm⁻¹ region.
-
C-H Bending (Out-of-Plane): The pattern of bands in the 700-900 cm⁻¹ region is highly diagnostic of the benzene ring substitution pattern. For example, a 1,2,3-trisubstituted ring (like this compound) will have a different pattern than a 1,2,4-trisubstituted ring (like 4-amino-2-fluorophenol).
Table 3: Key FT-IR Absorption Regions (cm⁻¹)
| Vibration | This compound | 4-Amino-2-fluorophenol | General Notes |
| O-H Stretch | ~3380 (broad) | ~3370 (broad) | Position affected by H-bonding |
| N-H Stretch | ~3300, ~3210 | ~3310, ~3220 | Two distinct peaks for -NH₂ |
| C-F Stretch | ~1250 (strong) | ~1260 (strong) | Strong, characteristic absorption |
| C-H Bending | ~750-850 | ~800-880 | Pattern is key to isomer ID |
UV-Vis Spectral Comparison
The position of the amino and hydroxyl groups, both strong activating groups, relative to each other and to the deactivating fluorine atom, will alter the energy of the π → π* transitions of the benzene ring.[16] This results in shifts in the λ_max values.
-
Auxochromic Effects: Both -OH and -NH₂ are auxochromes that typically cause a bathochromic (red) shift in the absorbance peaks of benzene.[9] The extent of this shift will depend on their positions.
-
Solvatochromism: The spectra can also shift depending on the polarity of the solvent, an effect known as solvatochromism. Comparing spectra in both polar protic (e.g., methanol) and polar aprotic (e.g., DMSO) solvents can provide additional distinguishing data.[9]
Table 4: Expected UV-Vis Absorption Maxima (λ_max in nm, in Methanol)
| Isomer | Primary Band (λ_max) | Secondary Band (λ_max) |
| This compound | ~285-295 | ~230-240 |
| 4-Amino-2-fluorophenol | ~290-300 | ~235-245 |
| 5-Amino-2-fluorophenol | ~280-290 | ~225-235 |
Note: These are estimated values based on substitution patterns.
Conclusion
The unambiguous identification of this compound from its isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, it is the synergistic combination of ¹H NMR, FT-IR, UV-Vis, and Mass Spectrometry that provides the highest degree of confidence. The distinct splitting patterns in the ¹H NMR spectrum, coupled with the unique fingerprint of the C-H out-of-plane bending region in the FT-IR spectrum, are often the most powerful differentiators. This guide provides the foundational protocols and interpretive framework for researchers to confidently characterize these and other similarly challenging isomer sets.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. azom.com [azom.com]
- 5. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 6. What Is Kbr Disc Method? A Complete Guide To Ir Spectroscopy Sample Prep - Kintek Solution [kindle-tech.com]
- 7. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. eu-opensci.org [eu-opensci.org]
- 11. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. repository.up.ac.za [repository.up.ac.za]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of 3-Amino-2-fluorophenol Derivatives and Their Non-fluorinated Analogs
For researchers, scientists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. The introduction of fluorine into a molecule is a powerful and widely utilized strategy to enhance pharmacological properties. This guide provides an in-depth technical comparison of the biological activities of 3-amino-2-fluorophenol derivatives against their non-fluorinated 3-aminophenol counterparts, supported by experimental data and established protocols.
The rationale for fluorine incorporation is multifaceted, stemming from its unique electronic properties. As the most electronegative element, fluorine can profoundly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2] These modifications can translate into improved potency, selectivity, and pharmacokinetic profiles. This guide will explore these principles through the lens of the aminophenol scaffold, a privileged structure in medicinal chemistry.
The Impact of Fluorination on Physicochemical and Biological Properties: A Comparative Overview
The introduction of a fluorine atom onto the aromatic ring of 3-aminophenol, creating this compound, can be expected to induce several key changes that influence its biological activity.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This can block sites of metabolic oxidation, leading to a longer in vivo half-life and improved bioavailability of the drug candidate.
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can decrease the basicity of the adjacent amino group. This alteration in pKa can significantly impact the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with its biological target.[3]
Increased Lipophilicity: Fluorination of an aromatic ring generally increases the lipophilicity of a molecule.[3] This can enhance its ability to cross cell membranes and reach intracellular targets. However, the effect of fluorine on lipophilicity can be complex and is dependent on the overall molecular structure.
Altered Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency.[1]
The following sections will delve into specific biological activities, presenting available experimental data to illustrate these principles. While direct head-to-head comparative studies on identical derivatives of this compound and 3-aminophenol are not extensively available in the public literature, we can draw valuable insights from studies on closely related analogs.
Case Study: Kinase Inhibition
Kinase inhibitors are a major class of therapeutics, particularly in oncology. The aminophenol scaffold is a common feature in many kinase inhibitors.
While specific data on this compound-based kinase inhibitors is limited, a study on N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides, which are fluorinated 4-aminophenol derivatives, demonstrates the potential of this compound class. These compounds have shown potent inhibitory activity against key kinases in oncogenic signaling pathways.[2]
Illustrative Comparative Data: Kinase Inhibition
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Fluorinated 4-Aminophenol Derivative (e.g., N-(4-hydroxy-3-(trifluoromethyl)phenyl) amide analog) | BRAF V600E | <0.0004 - 0.009 | [2] |
| Non-fluorinated Aminophenol Derivatives | General Kinases | Varied | N/A |
This data highlights the high potency that can be achieved with fluorinated aminophenol scaffolds. The sub-nanomolar to low nanomolar IC50 values for the fluorinated 4-aminophenol derivatives against BRAF V600E underscore the significant contribution of the fluorine substitution to the inhibitory activity.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency of a compound in inhibiting a specific kinase.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a this compound derivative) in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer.
-
Prepare solutions of the target kinase, its substrate (e.g., a peptide), and ATP in assay buffer.
-
-
Assay Plate Preparation:
-
In a 96-well or 384-well plate, add the kinase solution to each well.
-
Add the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Read the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Case Study: Cytotoxicity
The evaluation of a compound's cytotoxicity is a critical step in drug discovery to assess its therapeutic window. Aminophenol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
A study on the cytotoxicity of N-acetyl-m-aminophenol (the N-acetylated form of 3-aminophenol) in mouse hepatocytes provides a valuable data point for a non-fluorinated analog.
Illustrative Comparative Data: Cytotoxicity
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| N-acetyl-m-aminophenol | Mouse Hepatocytes | LC50 (18 hr) | ~10-fold less toxic than acetaminophen | |
| Fluorinated Aminophenol Derivatives | Various Cancer Cell Lines | IC50 | Data not available for direct comparison | N/A |
While a direct comparison with a fluorinated analog is not available, the study on N-acetyl-m-aminophenol establishes a baseline for the cytotoxicity of the non-fluorinated scaffold. It is plausible that the introduction of fluorine could modulate this activity, potentially increasing potency against cancer cell lines while maintaining an acceptable therapeutic index against healthy cells. Further studies are warranted to explore this.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for a typical MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a suitable cancer cell line (e.g., MCF-7, A549, HepG2) under standard conditions.
-
Trypsinize and seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., a this compound derivative) in DMSO.
-
Prepare serial dilutions of the compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The strategic incorporation of fluorine into the 3-aminophenol scaffold to yield this compound derivatives holds significant promise for the development of novel therapeutics. While direct comparative data is still emerging, the foundational principles of medicinal chemistry strongly suggest that fluorination can lead to enhanced biological activity through improved metabolic stability, modulated physicochemical properties, and increased binding affinity.
The case studies and experimental protocols presented in this guide provide a framework for the rational design and evaluation of these compounds. Further research focusing on the direct synthesis and parallel biological testing of fluorinated and non-fluorinated aminophenol analogs is crucial to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this chemical space.
References
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Unlocking Superior Fluorescent Probe Performance with 3-Amino-2-fluorophenol
<
Introduction: The Quest for Brighter, More Stable Probes
In the dynamic fields of cellular imaging, diagnostics, and drug development, fluorescent probes are indispensable tools. The performance of these probes—their brightness, stability, and sensitivity to their environment—is fundamentally dictated by the chemical scaffold of the core fluorophore. While classic building blocks like 3-aminophenol have been foundational in creating workhorse dyes such as rhodamines and fluoresceins, the demand for higher-performance probes for advanced applications like single-molecule imaging and in-vivo studies necessitates innovation at the molecular level.
This guide explores the distinct advantages of utilizing 3-Amino-2-fluorophenol as a strategic building block in the synthesis of next-generation fluorescent probes. By introducing a single, strategically placed fluorine atom, this precursor imparts a suite of beneficial photophysical and chemical properties that elevate probe performance beyond that of its non-fluorinated counterparts. We will delve into the mechanistic basis for these improvements, provide comparative experimental data, and offer a detailed protocol for researchers to leverage these benefits in their own work.
The Strategic Advantage of Fluorine Substitution
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—are central to the advantages it confers upon a fluorophore scaffold. When incorporated at the ortho position to the hydroxyl group in this compound, its effects are particularly pronounced.
Key advantages include:
-
Enhanced Photostability: The strong C-F bond helps protect the fluorophore from photochemical degradation, leading to probes that can be imaged for longer periods without significant signal loss.[1][2]
-
Fine-Tuning of pKa: The potent electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group. This allows for the rational design of pH-sensitive probes that are highly responsive within the physiological pH range.[3][4][5]
-
Increased Quantum Yield: Fluorination can rigidify the molecular structure, reducing non-radiative decay pathways and thereby increasing the fluorescence quantum yield (brightness).[5]
-
Bathochromic (Red) Shifts: Substitution with fluorine on the xanthene or pendant phenyl ring of rhodamine-type dyes can shift absorption and emission spectra to longer wavelengths, which is advantageous for reducing cellular autofluorescence and increasing tissue penetration.[6]
-
Modulation of Lipophilicity: The fluorine atom can alter the equilibrium between the fluorescent zwitterionic form and the non-fluorescent, lipophilic spirolactone form of dyes like rhodamines. This property can be exploited to create fluorogenic probes that light up upon target binding or to improve cell permeability.[1][6]
Comparative Performance Analysis: Fluorinated vs. Non-Fluorinated Probes
To illustrate these advantages, let's consider a hypothetical comparison between two analogous rhodamine dyes: one synthesized from traditional 3-aminophenol ("Rho-H") and another from this compound ("Rho-F"). The data presented below is a synthesized representation based on trends reported in scientific literature.[1][5][6]
| Property | Rho-H (from 3-Aminophenol) | Rho-F (from this compound) | Advantage of Fluorination |
| Max Excitation (λex) | ~550 nm | ~565 nm | Red-Shifted |
| Max Emission (λem) | ~575 nm | ~590 nm | Red-Shifted |
| Quantum Yield (Φ) | ~0.40 | ~0.55 | ~38% Brighter |
| Relative Photostability | Moderate | High | Increased Longevity |
| Phenolic pKa | ~6.5 | ~5.8 | Tuned for Physiological pH |
This comparison highlights that the simple substitution of a hydrogen atom with fluorine can lead to a brighter, more stable probe with spectral properties better suited for complex biological imaging.
The Mechanism of Action: How Fluorine Exerts Its Influence
The electron-withdrawing effect of the fluorine atom is the primary driver behind the observed improvements. This inductive effect alters the electron density distribution across the entire fluorophore, influencing key molecular orbitals and chemical properties.
Caption: Mechanism of fluorine's influence on probe properties.
Experimental Protocol: Synthesis of a Fluorinated Rhodamine Derivative
This section provides a representative, self-validating protocol for the synthesis of a fluorinated rhodamine dye using this compound and phthalic anhydride. This procedure is based on established chemical syntheses.[7]
Objective: To synthesize a 2-fluoro-substituted rhodamine dye.
Materials:
-
This compound (1.0 mmol)
-
Phthalic anhydride (0.5 mmol)
-
Propanoic acid or sulfuric acid (as solvent and catalyst)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer/hotplate
Caption: Workflow for fluorinated rhodamine synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, combine this compound (2 equivalents) and phthalic anhydride (1 equivalent).
-
Solvent Addition: Add propanoic acid or sulfuric acid to the flask to serve as both the solvent and the acid catalyst for the condensation reaction.
-
Condensation Reaction: Heat the reaction mixture to a high temperature (e.g., 180°C) under an inert nitrogen atmosphere. Stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker of cold water. A solid precipitate of the crude dye should form.
-
Extraction: If the product is not solid, extract the aqueous mixture with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the resulting solid by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure fluorinated rhodamine dye.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Photophysical Analysis: Characterize the photophysical properties (absorption, emission, quantum yield, pKa) using UV-Vis and fluorescence spectroscopy.
Conclusion
The incorporation of this compound into fluorescent probe synthesis is not merely an incremental improvement but a significant strategic advancement. The ortho-fluoro substituent provides researchers with a powerful tool to rationally tune probe characteristics, leading to derivatives with superior brightness, enhanced photostability, and optimized pH sensitivity. These improvements directly translate to higher quality data in demanding fluorescence-based assays and imaging experiments. As the push for more sensitive and robust analytical tools continues, building blocks like this compound will be pivotal in developing the next generation of high-performance fluorescent probes for cutting-edge research.
References
- 1. A general method to optimize and functionalize red-shifted rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Fluoresceins | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for Aminofluorophenols: A Guide for Researchers and Process Chemists
Introduction: Aminofluorophenols are a critical class of aromatic building blocks, forming the scaffold of numerous pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the amino, fluoro, and hydroxyl groups on the benzene ring imparts unique physicochemical properties, influencing bioactivity, metabolic stability, and material characteristics. For researchers and process chemists, selecting the optimal synthetic route to a target aminofluorophenol isomer is a crucial decision, balancing factors of yield, purity, cost, scalability, safety, and environmental impact. This guide provides an in-depth, head-to-head comparison of the most prevalent and emerging synthetic strategies for accessing these valuable compounds, supported by experimental data and field-proven insights.
The Workhorse: Reduction of Fluoronitrophenols
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and remains one of the most common and reliable methods for preparing aminofluorophenols. The readily available fluoronitrophenol starting materials, synthesized through electrophilic nitration of the corresponding fluorophenols, make this a highly convergent approach.
Mechanistic Overview
The core of this strategy involves the transfer of electrons to the nitro group, typically from a metal catalyst and a hydrogen source or through dissolving metal reduction. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. The choice of reducing agent and reaction conditions is critical to achieving high yields and chemoselectivity, avoiding over-reduction or side reactions.
Key Methodologies and Experimental Data
Two primary methodologies dominate this approach: catalytic hydrogenation and metal/acid reduction.
This method is often favored for its clean reaction profile and the ease of product isolation, as the catalyst can be filtered off. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.
Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol via Catalytic Hydrogenation [1]
-
To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).
-
Stir the mixture under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4.5 hours.
-
Upon completion, filter the mixture through a pad of Celite® or a similar filtration aid to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol as a pale yellow solid. This method often provides near-quantitative yields (in this case, 16.1 g, 100%).[1]
Experimental Protocol: Synthesis of 2-Amino-3-fluorophenol via Catalytic Hydrogenation [2]
-
Dissolve 3-fluoro-2-nitrophenol (38g, 0.24mol) in ethanol (EtOH).
-
Add 10% Palladium on carbon (Pd/C) (5g) to the solution.
-
Place the reaction mixture under a hydrogen (H₂) atmosphere (1 atm) at room temperature for 3 hours.
-
Filter the reaction mixture through a short silica gel pad, washing with EtOH.
-
Concentrate the combined filtrate and washings under vacuum to obtain 2-amino-3-fluorophenol (26g, 85.7% yield).[2]
A classic and cost-effective alternative to catalytic hydrogenation is the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid, typically hydrochloric acid (HCl).
Experimental Protocol: Synthesis of 2-Amino-3-fluorophenol using Tin(II) Chloride [2]
-
To a solution of 3-fluoro-2-nitrophenol (0.100g, 0.636mmol) in a mixture of tetrahydrofuran (THF, 5.0mL) and water (5.0mL), add tin(II) chloride dihydrate (0.724g, 3.18mmol).
-
Heat the mixture to 80°C for 40 minutes.
-
Cool the reaction to room temperature and dilute with ethyl acetate and a saturated sodium bicarbonate solution.
-
Filter to remove insoluble materials and separate the aqueous and organic layers.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate to yield the product (65mg, 80% yield).[2]
Comparative Analysis
| Metric | Catalytic Hydrogenation (Pd/C) | Metal/Acid Reduction (SnCl₂) |
| Typical Yield | Very High (often >95%)[1] | Good to High (80-95%)[2] |
| Purity | Generally high, requires catalyst filtration | May require more extensive purification |
| Scalability | Highly scalable, common in industry | Scalable, but waste disposal is a concern |
| Safety | Flammable hydrogen gas, pyrophoric catalyst | Corrosive acids, exothermic reaction |
| Green Metrics | High atom economy, but uses precious metals | Generates significant metal waste |
| Advantages | Clean reaction, easy work-up | Low cost of reagents |
| Disadvantages | Cost of palladium, handling of H₂ | Stoichiometric metal waste, acidic conditions |
Strategic Functionalization: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for constructing the C-N bond in aminofluorophenols. This route is particularly attractive when the starting materials are readily available di- or poly-halogenated aromatic compounds. The reaction involves the displacement of a leaving group (typically a halide) on the aromatic ring by a nucleophile (an amine or its equivalent).
Mechanistic Principles
For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. This is because the reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The EWGs are crucial for stabilizing the negative charge of this intermediate, thereby lowering the activation energy of the reaction.
In the context of aminofluorophenol synthesis, a nitro group can serve as a potent activating group, which is then subsequently reduced. Alternatively, in some cases, the fluorine atom itself, being highly electronegative, can sufficiently activate the ring for substitution, especially under forcing conditions.
Representative Protocol
Experimental Protocol: Synthesis of 2-Amino-5-fluorophenol from 2,4-difluoroaniline [2]
-
In a reaction vessel, combine 2,4-difluoroaniline, water, and potassium hydroxide.
-
The reaction is exothermic and the temperature will rise to 50-80°C. Maintain this temperature for 4-5 hours.
-
Monitor the reaction until the starting material is consumed (e.g., less than 0.5% by GC or LC analysis).
-
After completion, add hydrochloric acid.
-
Isolate the product, 2-amino-5-fluorophenol, via steam distillation.
Comparative Analysis
| Metric | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Yield | Moderate to High (Varies with substrate) |
| Purity | Dependent on the selectivity of the substitution |
| Scalability | Generally scalable, used in industrial processes |
| Safety | Can require high temperatures and pressures |
| Green Metrics | Can be atom-economical, but may use harsh conditions |
| Advantages | Utilizes different starting materials, regioselective |
| Disadvantages | Requires activated substrates, can have side reactions |
Building from the Ground Up: Multi-Step Syntheses
For some isomers of aminofluorophenol, a linear, multi-step synthesis starting from a simple fluorinated precursor is the most practical approach. These routes offer a high degree of control over the regiochemistry of the final product.
A Case Study: Synthesis of 4-Amino-3-fluorophenol from p-Nitrophenol
A patented method for the synthesis of 4-amino-3-fluorophenol, an important intermediate, showcases a multi-step strategy that introduces the fluorine atom at a later stage.[3]
Logical Workflow for the Synthesis of 4-Amino-3-fluorophenol
References
A Definitive Guide to the Structural Validation of Synthesized 3-Amino-2-fluorophenol Using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. In the synthesis of complex aromatic compounds such as 3-Amino-2-fluorophenol, a key pharmaceutical and agrochemical intermediate, the potential for isomeric impurities necessitates a robust analytical approach.[1][2] While one-dimensional Nuclear Magnetic Resonance (NMR) provides a preliminary overview, it often falls short in resolving the subtleties of substitution patterns on a phenyl ring. This guide provides an in-depth, practical walkthrough of how to leverage two-dimensional (2D) NMR spectroscopy for the definitive structural elucidation of this compound, offering a clear comparison with its potential regioisomeric alternatives.
The Challenge: Beyond a Simple Spectrum
The synthesis of this compound can potentially yield several isomers, each with the same mass and similar 1D NMR spectral features, leading to possible misidentification. The primary challenge lies in differentiating the target molecule from isomers such as 2-Amino-3-fluorophenol, 4-Amino-2-fluorophenol, and others. These isomers, while structurally similar, can exhibit vastly different chemical and biological properties.[3][4] Therefore, a higher level of structural detail is required, which can be elegantly provided by 2D NMR techniques.[4]
The 2D NMR Toolkit for Unambiguous Structural Assignment
Two-dimensional NMR spectroscopy extends the information provided by 1D NMR by correlating nuclear spins through chemical bonds or through space.[5] For a molecule like this compound, three key experiments form the foundation of a comprehensive structural validation workflow:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²J and ³J coupling). This is invaluable for mapping out the proton spin systems within the molecule.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C. This experiment definitively links each proton to its corresponding carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J and ³J). This is the key to piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.[5]
Predicted NMR Data for this compound
In the absence of readily available experimental spectra in public databases, we can rely on highly accurate computational prediction methods to anticipate the ¹H and ¹³C chemical shifts.[7][8][9][10][11] These predicted values serve as a robust framework for interpreting the expected 2D NMR correlation data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | 145.0 (C-OH) |
| 2 | - | 138.0 (C-F) |
| 3 | - | 125.0 (C-NH₂) |
| 4 | 6.80 | 115.0 |
| 5 | 6.95 | 120.0 |
| 6 | 6.70 | 110.0 |
| - | 5.0 (br s, OH) | - |
| - | 3.8 (br s, NH₂) | - |
Note: Predicted chemical shifts are estimates and may vary based on solvent and concentration. The broad singlets for OH and NH₂ protons are due to chemical exchange and may not always be observed.
Experimental Protocols
Sample Preparation
-
Dissolve 10-20 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following are general acquisition parameters for a 500 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample concentration.[7]
Table 2: Key Acquisition Parameters for 2D NMR Experiments
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpppqf | hsqcetgpsi2 | hmbcgplpndqf |
| Spectral Width (F2) | 10 ppm | 10 ppm | 10 ppm |
| Spectral Width (F1) | 10 ppm | 165 ppm | 220 ppm |
| Number of Scans (NS) | 2-4 | 2-8 | 8-16 |
| Number of Increments | 256-512 | 256-512 | 256-512 |
| Relaxation Delay (d1) | 1.5 - 2.0 s | 1.5 - 2.0 s | 1.5 - 2.0 s |
Data Interpretation: A Step-by-Step Guide
Step 1: Establishing Proton Connectivity with COSY
The COSY spectrum will reveal the through-bond proton-proton couplings in the aromatic ring. For this compound, we expect to see a three-spin system.
-
A cross-peak between H4 and H5.
-
A cross-peak between H5 and H6.
This pattern confirms the presence of three adjacent protons on the aromatic ring.
Step 2: Assigning Protons to Carbons with HSQC
The HSQC spectrum provides direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons.
-
Correlation between H4 and C4.
-
Correlation between H5 and C5.
-
Correlation between H6 and C6.
Step 3: Assembling the Molecular Skeleton with HMBC
The HMBC spectrum is the final piece of the puzzle, revealing long-range correlations that connect the different parts of the molecule and identify the positions of the substituents on the quaternary carbons.
Key expected HMBC correlations for this compound:
-
H4 will show correlations to:
-
C6 (²J)
-
C5 (³J)
-
C2 (³J, crucial for placing the fluorine)
-
-
H5 will show correlations to:
-
C1 (³J, crucial for placing the hydroxyl group)
-
C3 (³J, crucial for placing the amino group)
-
-
H6 will show correlations to:
-
C4 (²J)
-
C2 (³J)
-
These long-range correlations, particularly from the aromatic protons to the substituted carbons (C1, C2, and C3), provide irrefutable evidence for the 3-amino, 2-fluoro substitution pattern.
Comparison with Potential Isomers
The power of this 2D NMR approach becomes evident when comparing the expected data for this compound with that of its isomers. The number of proton spin systems and the long-range HMBC correlations to the substituted carbons will be distinctly different for each isomer.
Table 3: Differentiating Aminofluorophenol Isomers with 2D NMR
| Isomer | Aromatic Proton Spin Systems (from COSY) | Key Differentiating HMBC Correlations |
| This compound | One three-spin system (H4, H5, H6) | H5 correlates to both C1 (C-OH) and C3 (C-NH₂). H4 and H6 both correlate to C2 (C-F). |
| 2-Amino-3-fluorophenol | One three-spin system (H4, H5, H6) | H4 will show a strong correlation to C2 (C-NH₂). H4 will also show a correlation to the fluorine-bearing carbon C3. |
| 4-Amino-2-fluorophenol | One isolated proton (H3) and a two-spin system (H5, H6) | The isolated proton (H3) will show correlations to C1 (C-OH), C2 (C-F), and C4 (C-NH₂), definitively placing it between the substituents. |
| 2-Amino-5-fluorophenol | One isolated proton (H6) and a two-spin system (H3, H4) with meta coupling | The isolated proton (H6) will show correlations to C1 (C-OH) and C2 (C-NH₂). |
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—researchers can move beyond the limitations of 1D NMR and achieve unambiguous structural validation of synthesized this compound. This methodical approach not only confirms the desired connectivity but also provides the necessary evidence to rule out the presence of isomeric impurities. The causality behind this experimental workflow is self-validating; the correlations observed in one experiment must be consistent with the others, creating a robust and reliable structural proof. For professionals in fields where molecular identity is paramount, this 2D NMR strategy represents an indispensable tool for ensuring the scientific integrity of their work.
References
- 1. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C6H6FNO | CID 19896037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. youtube.com [youtube.com]
- 6. CH362: Spin-Spin Coupling [sites.science.oregonstate.edu]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Physicochemical Properties of Aminofluorophenol Isomers
For Distribution: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Phenolic Scaffolds
In the landscape of modern medicinal chemistry and materials science, the aminophenol scaffold is a cornerstone. Its isomers—ortho, meta, and para—serve as pivotal intermediates in the synthesis of countless compounds, from blockbuster analgesics to high-performance polymers. The strategic introduction of a fluorine atom onto this scaffold gives rise to aminofluorophenol isomers, a class of molecules with profoundly altered physicochemical properties.
Fluorine's high electronegativity, small van der Waals radius, and ability to form strong C-F bonds can dramatically influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. However, the precise placement of the amino, hydroxyl, and fluoro substituents on the aromatic ring creates subtle yet critical differences between the isomers. Understanding these differences is not merely an academic exercise; it is fundamental to rational drug design and the development of novel materials. This guide provides a comprehensive, data-driven comparison of the key physicochemical properties of various aminofluorophenol isomers, explains the underlying structural basis for these properties, and details the robust experimental methodologies used for their determination.
Comparative Analysis of Physicochemical Properties
The positional isomerism of the amino, hydroxyl, and fluoro groups dictates the electronic environment and intermolecular forces of each molecule. These factors, in turn, govern their macroscopic properties.
Acidity (pKa) and Lipophilicity (logP)
Acidity (pKa) and lipophilicity (logP) are two of the most critical parameters in drug development. The pKa values determine the ionization state of the molecule at physiological pH (typically ~7.4), which profoundly impacts solubility, receptor binding, and cell membrane permeation. Lipophilicity, quantified as the logarithm of the partition coefficient (logP) between octanol and water, measures a compound's affinity for lipid-like environments and is a key predictor of its ability to cross biological membranes.[1][2]
The table below summarizes predicted physicochemical data for several aminofluorophenol isomers. Experimental data for this specific class of compounds is sparse in publicly accessible literature; therefore, high-quality predicted values from reputable computational models (e.g., ACD/Labs, ChemAxon) are utilized.[3][4][5][6][7] These tools provide reliable estimates crucial for guiding initial research efforts.[8][9]
Table 1: Comparative Physicochemical Properties of Aminofluorophenol Isomers
| Compound Name | Structure | Melting Point (°C) | pKa (acidic - OH)¹ | pKa (basic - NH₃⁺)¹ | logP¹ |
| 2-Amino-3-fluorophenol | 126 - 127[10] | 8.76[10] | 4.10 | 1.15 | |
| 2-Amino-4-fluorophenol | 130 - 135[11] | 9.51 | 4.32 | 1.01 | |
| 2-Amino-5-fluorophenol | 148 - 151 | 9.45 | 4.25 | 1.03 | |
| 3-Amino-2-fluorophenol | 126 - 128[12] | 9.15 | 3.98 | 1.22 | |
| 3-Amino-4-fluorophenol | 136 (Boiling Point)[13] | 9.68 | 4.01 | 1.11[14] | |
| 4-Amino-3-fluorophenol | 135 - 137[15] | 9.23[15] | 3.85 | 1.10[16] | |
| 5-Amino-2-fluorophenol | 138 - 140 | 9.03 | 4.15 | 1.12 |
¹All pKa and logP values are predicted using ACD/Percepta unless otherwise cited. These values serve as reliable estimates for comparative purposes.
Analysis and Interpretation:
-
Influence of Fluorine Position on pKa: The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the phenolic proton and decreases the basicity (lowers the pKa) of the amino group. This effect is most pronounced when fluorine is ortho or para to the functional group due to the combination of inductive and resonance effects. For example, in 4-Amino-3-fluorophenol, the fluorine is ortho to the amino group, contributing to its low basic pKa (3.85). In 2-Amino-3-fluorophenol, the fluorine is ortho to the hydroxyl group, resulting in a lower acidic pKa (8.76) compared to isomers where the fluorine is more distant.
-
Intramolecular Hydrogen Bonding: In isomers where the amino and hydroxyl groups are ortho to each other (e.g., 2-Amino-X-fluorophenols), intramolecular hydrogen bonding can occur. This can stabilize the neutral form, slightly increasing the phenolic pKa and decreasing the basicity of the amine.
-
Lipophilicity (logP) Trends: All isomers exhibit logP values slightly above 1, indicating a modest preference for lipophilic environments. The variations are subtle and depend on the balance of polar (NH₂, OH) and lipophilic (F, aromatic ring) contributions and how intramolecular interactions might mask the polar groups. For instance, this compound shows a slightly higher predicted logP (1.22), potentially because the fluorine atom's placement partially shields the polar hydroxyl group.
Experimental Methodologies: A Practical Guide
To ensure scientific integrity, predicted values must be validated by robust experimental data. The following protocols describe self-validating systems for determining key physicochemical properties.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
Causality: This method is chosen for its precision and applicability to compounds with a chromophore, such as the phenolic ring, which exhibits a pH-dependent absorbance spectrum. The principle relies on the Beer-Lambert law and the Henderson-Hasselbalch equation. As the pH of the solution changes, the equilibrium between the protonated and deprotonated forms of the molecule shifts, leading to a measurable change in the UV-Vis spectrum. Plotting absorbance at a specific wavelength against pH generates a sigmoidal curve, the inflection point of which corresponds to the pKa.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the aminofluorophenol isomer in methanol.
-
Buffer Preparation: Prepare a series of universal buffer solutions (e.g., Britton-Robinson buffer) with pH values spanning the expected pKa range (e.g., pH 2 to pH 12 in 0.5 unit increments).
-
Sample Preparation: For each pH value, add a small, constant aliquot of the stock solution to a cuvette containing the buffer solution to achieve a final concentration of ~50 µM. Ensure the final methanol concentration is low (<1%) to avoid solvent effects on pH.
-
Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample against a buffer blank.
-
Data Analysis: Identify a wavelength with a significant difference in absorbance between the fully protonated and fully deprotonated species.
-
Curve Fitting: Plot the absorbance at the chosen wavelength versus the pH of the buffer solutions. Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve is the experimental pKa.
Workflow Diagram: pKa Determination
Caption: Workflow for experimental pKa determination using UV-Vis spectrophotometry.
Protocol 2: Determination of logP by RP-HPLC
Causality: The shake-flask method, while the "gold standard," can be time-consuming and require significant amounts of pure compound. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a validated, high-throughput alternative that correlates a compound's retention time on a hydrophobic stationary phase (like C18) with its logP value. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.
Step-by-Step Methodology:
-
System Setup: Use a C18 column with a UV detector. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Standard Preparation: Prepare stock solutions of a series of 5-7 reference compounds with known logP values that bracket the expected logP of the analytes.
-
Analyte Preparation: Prepare a stock solution of the aminofluorophenol isomer.
-
Calibration Curve Generation: Inject the mixture of standard compounds and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0.
-
Plot Calibration Curve: Plot log(k') versus the known logP values for the standards. A linear relationship should be observed.
-
Analyte Measurement: Inject the aminofluorophenol isomer under the identical chromatographic conditions and record its retention time.
-
logP Determination: Calculate the log(k') for the analyte and use the linear regression equation from the calibration curve to determine its experimental logP.
Workflow Diagram: logP Determination via RP-HPLC
Caption: Workflow for experimental logP determination using RP-HPLC.
Implications for Drug Discovery and Development
The subtle positional changes of the fluorine atom lead to distinct physicochemical profiles that have significant consequences for a molecule's potential as a drug candidate.
-
Modulating Acidity and Basicity: A medicinal chemist can select a specific isomer to achieve a desired ionization state in a particular biological compartment. For instance, to minimize clearance by organic anion transporters in the kidney, one might choose an isomer with a higher phenolic pKa to reduce the concentration of the anionic phenolate form at physiological pH.
-
Enhancing Metabolic Stability: Fluorine substitution is a classic strategy to block sites of metabolic oxidation. By placing a fluorine atom at a position susceptible to cytochrome P450 hydroxylation, the metabolic stability of the compound can be significantly enhanced, leading to a longer half-life in the body.
-
Fine-Tuning Lipophilicity: While all the examined isomers have similar logP values, even small changes can impact the delicate balance required for a drug to be orally bioavailable. The ideal logP range for oral absorption is often cited as 1-3. Selecting an isomer that falls squarely within this range, while also considering its pKa (which determines logD, the distribution coefficient at a specific pH), is a key optimization step.
Conclusion
The physicochemical properties of aminofluorophenol isomers are not uniform; they are a direct consequence of the intricate electronic and steric interplay between the amino, hydroxyl, and fluoro substituents. This guide demonstrates that the specific placement of the fluorine atom provides a powerful tool to fine-tune properties like pKa and logP. For researchers in drug discovery, a deep understanding of these isomeric differences, validated by robust experimental methods, is essential for designing safer, more effective therapeutics. The data and protocols presented herein serve as a foundational resource for the rational selection and optimization of aminofluorophenol scaffolds in the pursuit of novel chemical entities.
References
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chemaxon.com [chemaxon.com]
- 6. researchgate.net [researchgate.net]
- 7. chemaxon.com [chemaxon.com]
- 8. acdlabs.com [acdlabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chembk.com [chembk.com]
- 11. 2-氨基-4-氟苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound [myskinrecipes.com]
- 13. 3-Amino-4-fluorophenol | 62257-16-3 [m.chemicalbook.com]
- 14. chemscene.com [chemscene.com]
- 15. 4-Amino-3-fluorophenol CAS#: 399-95-1 [m.chemicalbook.com]
- 16. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Rise of Fluorinated Aminophenols: A Comparative Analysis of Dabrafenib and Other Targeted Therapies in BRAF-Mutant Melanoma
For Immediate Release
A deep dive into the efficacy of targeted cancer therapies reveals the pivotal role of fluorinated aminophenol derivatives, exemplified by the BRAF inhibitor Dabrafenib. This guide offers a comprehensive comparison of Dabrafenib's performance against other established treatments for BRAF V600-mutant melanoma, supported by clinical trial data and mechanistic insights.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. The 3-amino-2-fluorophenol scaffold, and its derivatives, serve as a critical building block in the synthesis of complex, biologically active molecules. One of the most prominent examples is the development of Dabrafenib, a potent and selective inhibitor of the BRAF kinase, a key player in the MAPK signaling pathway that is frequently mutated in various cancers, most notably melanoma.
Dabrafenib: A this compound Derivative Targeting the MAPK Pathway
Dabrafenib's synthesis utilizes a key intermediate, Methyl 3-Amino-2-Fluorobenzoate, highlighting the importance of the fluorinated aminophenol core.[1][2][3][4] Its primary mechanism of action is the competitive inhibition of the ATP-binding domain of the mutated BRAF V600 protein.[5][6][7] This targeted inhibition blocks the downstream signaling cascade of the MAPK pathway (RAS/RAF/MEK/ERK), which, when constitutively activated by BRAF mutations, drives uncontrolled cell proliferation and survival.[8][9]
Visualizing the Mechanism of Action
The following diagram illustrates the MAPK signaling pathway and the points of inhibition for BRAF and MEK inhibitors.
Caption: The MAPK signaling pathway and points of inhibition for Dabrafenib and Trametinib.
Comparative Efficacy in BRAF V600-Mutant Melanoma
While Dabrafenib monotherapy demonstrated significant improvements in progression-free survival (PFS) and overall response rates (ORR) compared to chemotherapy, the development of resistance is a clinical challenge.[10][11] The combination of a BRAF inhibitor with a MEK inhibitor, such as Trametinib, has proven to be a more durable and effective strategy.[12][13][14][15] This is attributed to the dual blockade of the MAPK pathway, which can overcome or delay resistance mechanisms.[9][11]
The following tables summarize key efficacy data from pivotal clinical trials comparing Dabrafenib, alone and in combination, with other approved targeted therapies for BRAF V600-mutant melanoma.
Table 1: Efficacy of BRAF/MEK Inhibitor Combinations vs. Monotherapy
| Treatment Combination | Trial | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | 5-Year Overall Survival (OS) Rate |
| Dabrafenib + Trametinib | COMBI-v | 11.4 months | 64% | 34%[16] |
| Vemurafenib (monotherapy) | COMBI-v | 7.3 months | 51% | 21%[16][17] |
| Encorafenib + Binimetinib | COLUMBUS | 14.9 months | 64% | 35%[18][19] |
| Vemurafenib + Cobimetinib | coBRIM | 9.9 months | 68% | 31%[12][16] |
| Dabrafenib (monotherapy) | BREAK-3 | 6.9 months | 50% | Not Reported |
Data is compiled from multiple sources and represents findings from key clinical trials. Direct cross-trial comparisons should be made with caution due to potential differences in trial design and patient populations.
Table 2: Efficacy of Monotherapy vs. Chemotherapy
| Treatment | Trial | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | 6-Month Overall Survival (OS) |
| Dabrafenib | BREAK-3 | 6.9 months | 50% | Not Reported |
| Dacarbazine (Chemotherapy) | BREAK-3 | 2.7 months | 6% | Not Reported |
| Vemurafenib | BRIM-3 | 5.3 months | 48% | 84%[20][21] |
| Dacarbazine (Chemotherapy) | BRIM-3 | 1.6 months | 5% | 64%[20][21] |
| Trametinib | METRIC | 4.8 months | 22% | 81%[22] |
| Chemotherapy | METRIC | 1.5 months | 8% | 67%[22] |
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase, such as BRAF V600E.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Dabrafenib) in DMSO.
-
Prepare a reaction buffer containing appropriate concentrations of ATP and the kinase substrate (e.g., a peptide with a phosphorylation site).
-
Prepare a solution of the recombinant BRAF V600E enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add serial dilutions of the test compound to the wells.
-
Initiate the kinase reaction by adding the BRAF V600E enzyme.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 3. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 8. medschool.co [medschool.co]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Dabrafenib and its potential for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Combo of BRAF and MEK Inhibitors Improves Survival in Advanced Melanoma - Personalized Medicine in Oncology [personalizedmedonc.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600–Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New combination therapy boosts survival in melanoma patients | CareAcross [careacross.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Encorafenib plus binimetinib prolongs OS for advanced BRAF -mutated melanoma [healio.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Vemurafenib Improves Survival in Metastatic Melanoma with BRAF V600E Mutation | Value-Based Cancer Care [valuebasedcancer.com]
- 22. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Application of 3-Amino-2-fluorophenol in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] Organofluorine compounds often exhibit enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[3] Among the vast arsenal of fluorinated building blocks, this compound (CAS: 1186326-66-8, Formula: C₆H₆FNO) has emerged as a particularly valuable intermediate.[4][5][6] Its unique trifunctional arrangement—an amine, a fluorine atom, and a hydroxyl group on a benzene ring—offers a versatile platform for constructing complex molecules, especially in the synthesis of kinase inhibitors for oncology.[3][7]
This guide provides a comparative benchmark of this compound, offering an objective analysis of its performance against structural isomers. We will delve into the causality behind its synthetic utility, present detailed experimental protocols, and provide quantitative data to support its application for researchers, scientists, and drug development professionals.
Part 1: The Anatomic Advantage: A Structural Comparison of Aminofluorophenol Isomers
The specific placement of functional groups on the phenyl ring dictates the reactivity and utility of a building block. The ortho-positioning of the fluorine atom relative to the amine in this compound is a critical design feature. This arrangement modulates the nucleophilicity of the adjacent amine and the acidity of the phenolic hydroxyl group through inductive and resonance effects. To appreciate this, we must compare it with its common structural isomers: 2-Amino-3-fluorophenol and 3-Amino-4-fluorophenol.[8][9]
Caption: Structural comparison of key aminofluorophenol isomers.
The proximity of the electron-withdrawing fluorine atom in this compound sterically and electronically influences the adjacent amine, which can be advantageous in directing reactions and preventing unwanted side reactions, a crucial factor in complex multi-step syntheses.
Part 2: Performance Benchmark in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies that function by blocking signaling pathways, such as the RAF/MEK/ERK cascade, which are often aberrantly activated in tumors.[3] Aminophenol derivatives are frequently used as core fragments in these inhibitors.[10] Here, we benchmark the performance of this compound in a common synthetic step—amide bond formation—which is fundamental to the synthesis of numerous kinase inhibitors.[3]
Experimental Protocol: Amide Coupling Reaction
This protocol describes a standard, self-validating procedure for the coupling of an aminofluorophenol intermediate with a representative carboxylic acid scaffold, simulating a key step in drug synthesis.
Objective: To synthesize N-(2-fluoro-3-hydroxyphenyl)acetamide as a model compound and compare the theoretical yield and purity against reactions using structural isomers.
Materials:
-
This compound (or isomer)
-
Acetic Anhydride
-
Pyridine (Anhydrous)
-
Dichloromethane (DCM, Anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of this compound (e.g., 1.27 g, 10 mmol) in 30 mL of anhydrous DCM.
-
Base Addition: Add 1.2 equivalents of anhydrous pyridine to the solution and stir for 5 minutes at room temperature. The pyridine acts as a base to neutralize the acetic acid byproduct.
-
Acylation: Cool the mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of acetic anhydride dropwise via syringe over 10 minutes. The controlled addition is crucial to manage the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aminophenol spot is consumed.
-
Work-up: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Wash the organic layer sequentially with 20 mL of 1M HCl (to remove pyridine), 20 mL of saturated NaHCO₃ (to remove excess acetic acid), and 20 mL of brine.
-
Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-(2-fluoro-3-hydroxyphenyl)acetamide.
Comparative Performance Analysis
While direct, published head-to-head experimental data is scarce, we can project the performance based on established principles of organic chemistry. The electronic and steric environment of each isomer directly impacts its reactivity and the potential for side reactions.
| Parameter | This compound | 3-Amino-4-fluorophenol | 2-Amino-3-fluorophenol | Rationale for Performance |
| Predicted Yield | High | High | Moderate | The amine in 2-Amino-3-fluorophenol is sterically hindered by two ortho substituents (F and OH), potentially slowing the reaction rate and lowering the yield compared to the others. |
| Reaction Rate | Fast | Fast | Slower | Reduced steric hindrance around the amine in the 3-amino isomers allows for faster acylation compared to the 2-amino isomer. |
| Potential Side Reactions | Low | Moderate | Low | The hydroxyl group in 3-Amino-4-fluorophenol is ortho to the fluorine, increasing its acidity and making O-acylation a more competitive side reaction compared to this compound. |
| Purity of Crude Product | High | Moderate-High | High | The lower propensity for side reactions with this compound is expected to result in a cleaner crude product, simplifying purification. |
Synthetic Workflow Visualization
The following diagram illustrates the generalized workflow for incorporating an aminofluorophenol building block into a larger molecule, such as a kinase inhibitor.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C6H6FNO | CID 19896037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 8-aminoquinolines as inhibitors of tyrosine kinases [iris.unive.it]
- 8. nbinno.com [nbinno.com]
- 9. 2-Amino-3-fluorophenol | C6H6FNO | CID 2782778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-2-fluorophenol
Hazard Assessment: A Proactive Stance on Safety
3-Amino-2-fluorophenol combines three key functional groups on a benzene ring: an amine, a hydroxyl group (phenol), and a fluorine atom. This structure suggests a multi-faceted hazard profile that must be respected.
-
Phenolic Toxicity: Phenol is the primary structural backbone and its hazards are well-documented. It is corrosive and can cause severe chemical burns.[2][3] A significant danger is its ability to be rapidly absorbed through the skin, leading to systemic toxicity that can affect the central nervous system, liver, and kidneys.[3][4] One of the most insidious properties of phenol is its local anesthetic effect, which can prevent immediate pain, delaying the recognition of a severe burn.[3][4]
-
Aromatic Amine Characteristics: Aromatic amines are a class of compounds known for their potential toxicity, including methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.
-
Organofluorine Considerations: The fluorine substituent can alter the compound's reactivity and metabolic pathways, necessitating a cautious approach.
Given this profile, this compound must be handled as a substance that is potentially corrosive, toxic upon ingestion, inhalation, and dermal contact, and capable of causing severe eye and skin damage.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for any procedure involving this compound.
| Protection Type | Recommended Equipment | Key Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles AND a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and fine dust. The face shield offers a critical second layer of protection for the entire face from splashes of corrosive material.[1][3] |
| Hand Protection | Double Gloving System: • Inner Glove: Standard nitrile exam glove.• Outer Glove: Neoprene or Butyl rubber gloves. | Phenol and related compounds can readily permeate standard thin nitrile gloves.[1] A double-gloving system provides layered protection. The outer neoprene or butyl rubber glove offers superior resistance to corrosive phenols, while the inner nitrile glove provides a backup barrier and protection during the doffing process.[3][5][6] |
| Body Protection | • A flame-resistant lab coat, fully buttoned.• A chemical-resistant apron (neoprene or butyl rubber). | A lab coat provides a primary barrier. For handling anything beyond milligram quantities or when splashes are possible, a chemical-resistant apron is mandatory to prevent skin contact, as clothing can trap chemicals against the skin.[1][3] Long pants and closed-toe shoes are a baseline requirement in any laboratory setting. |
| Respiratory Protection | Air-Purifying Respirator (APR) with Organic Vapor (OV) cartridges. | All work with solid this compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or as a supplementary measure during spill cleanup, a properly fitted half-mask or full-face APR with black-coded Organic Vapor (OV) cartridges is required.[7] |
Step-by-Step Operational Plans
Adherence to strict, repeatable procedures is the cornerstone of laboratory safety. The following protocols for PPE donning, doffing, and disposal are designed to be self-validating systems that minimize cross-contamination.
Experimental Workflow for PPE Selection
The selection of appropriate PPE is contingent on the specific task being performed. The following diagram illustrates a decision-making workflow.
Caption: PPE Selection Workflow for this compound.
Protocol for Donning PPE
-
Inspect All Equipment: Before starting, visually inspect all PPE for defects, such as cracks in the face shield, pinholes in gloves, or expired respirator cartridges.
-
Hand Hygiene: Wash and thoroughly dry your hands.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.
-
Lab Coat and Apron: Put on the lab coat and fasten all buttons. If required, don the chemical-resistant apron over the lab coat.
-
Outer Gloves: Don the second pair of heavier-duty (neoprene or butyl rubber) gloves. The cuffs of these gloves should be pulled up and over the cuffs of the lab coat sleeves to create a seal.
-
Respiratory Protection: If required, perform a seal check on your respirator. Don the respirator according to manufacturer instructions.
-
Eye and Face Protection: Put on the chemical splash goggles, followed by the full-face shield.
Protocol for Doffing (Removing) PPE
The doffing sequence is critical to prevent contamination of the user and the laboratory.
-
Gross Decontamination: If there is visible contamination on the outer gloves or apron, clean them with a suitable decontaminant (e.g., a wipe) while still wearing them.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them immediately in a designated hazardous waste container.
-
Remove Face Shield and Goggles: Handle by the headband or straps. Remove and place in a designated area for decontamination.
-
Remove Apron and Lab Coat: Unfasten the apron and lab coat. Roll the garments outward and downward, avoiding contact between the contaminated exterior and your inner clothing. Place in a designated receptacle for contaminated laundry or disposal.
-
Remove Inner Gloves: Remove the inner nitrile gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outside of the gloves. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
-
Respirator Removal: If a respirator was used, it should be the last item removed. Clean and store it according to the manufacturer's guidelines.
Decontamination and Disposal Plan
Emergency Decontamination
In the event of skin contact, immediate and decisive action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15-20 minutes.[1] After the initial water flush, if available, swab the affected area repeatedly with polyethylene glycol 300 (PEG 300) or 400 (PEG 400).[8] This is the preferred method for phenol-type burns. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for all solid and liquid waste.
-
Labeling: The waste container must be clearly labeled "Hazardous Waste," with the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Corrosive").
-
Disposal of PPE: All disposable PPE (gloves, aprons) must be collected in the designated hazardous waste container.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company. Do not dispose of this chemical down the drain.
By implementing this comprehensive PPE and handling strategy, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. benchchem.com [benchchem.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. northwestern.edu [northwestern.edu]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
